molecular formula C34H58O4 B166103 Ditridecyl phthalate CAS No. 75359-31-8

Ditridecyl phthalate

Cat. No.: B166103
CAS No.: 75359-31-8
M. Wt: 530.8 g/mol
InChI Key: YCZJVRCZIPDYHH-UHFFFAOYSA-N
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Description

Ditridecyl phthalate ( 119-06-2) is a phthalate ester characterized by its high molecular weight (530.82 g/mol) and is primarily utilized as a plasticizer in polymer and material science research . Its main application is to impart flexibility, durability, and processability to polyvinyl chloride (PVC) and other polymers; phthalates like this compound are essential for producing materials ranging from semi-rigid plastics to very flexible gels . From a research perspective, this compound is significant for studies investigating the properties of plasticized polymers, as well as for toxicological and health safety research. As with other phthalates, it is identified as an endocrine-disrupting chemical (EDC) . Its mechanisms of action are of scientific interest, as phthalates can interfere with hormonal function by modifying the release of hypothalamic, pituitary, and peripheral hormones, and can disrupt cellular processes by interacting with nuclear receptors and signaling pathways . Researchers employ this compound to study its potential effects on reproductive health, including associations with developmental and fertility disorders . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Appropriate safety precautions must be observed, as it is suspected of causing reproductive toxicity .

Properties

IUPAC Name

ditridecyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26,29-30H2,1-2H3
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InChI Key

YCZJVRCZIPDYHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC
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Molecular Formula

C34H58O4
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DSSTOX Substance ID

DTXSID2025214
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Molecular Weight

530.8 g/mol
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Physical Description

Nearly colorless oily liquid. Floats on water. (USCG, 1999), Nearly colorless liquid; [CAMEO] Clear water white liquid; [MSDSonline]
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Boiling Point

greater than 545 °F at 5 mmHg (NTP, 1992), 285 °C at 3.5 mm Hg
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Flash Point

460 °F (NTP, 1992), 470 °F (open cup), 470 °F (243 °C) (Open cup)
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Solubility

IN GENERAL THEY ARE LIQUIDS OF LOW VOLATILITY, COLORLESS OR VERY SLIGHTLY COLORED, & ONLY VERY SLIGHTLY SOL IN WATER. /PHTHALIC ESTERS/, Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/
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Density

0.951 (USCG, 1999) - Less dense than water; will float, 0.952 g/cu cm at 25 °C
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Vapor Pressure

Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
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Color/Form

Liquid

CAS No.

119-06-2
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Melting Point

less than -34.6 °F (USCG, 1999)
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Foundational & Exploratory

ditridecyl phthalate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl phthalate (DTDP) is a high molecular weight phthalate ester primarily utilized as a plasticizer in various polymer applications, notably in polyvinyl chloride (PVC) to enhance flexibility and durability. Its chemical structure, characterized by a benzene ring with two ortho-substituted tridecyl ester groups, imparts low volatility and high thermal stability. While valued for its plasticizing properties, concerns regarding its potential as an endocrine disruptor have prompted extensive toxicological evaluation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and environmental fate of this compound, supported by experimental data and standardized testing protocols.

Chemical Structure and Identification

This compound is the dialkyl ester of phthalic acid with two tridecyl (C13) alkyl chains.

  • IUPAC Name: ditridecyl benzene-1,2-dicarboxylate[1]

  • CAS Number: 119-06-2[1][2][3]

  • Molecular Formula: C₃₄H₅₈O₄[1][2][3]

  • Canonical SMILES: CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC[1]

  • InChI Key: YCZJVRCZIPDYHH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various applications and its environmental fate.

PropertyValueExperimental Protocol
Molecular Weight 530.8 g/mol [1]Mass Spectrometry
Appearance Nearly colorless oily liquid[1]Visual Inspection
Melting Point -37 °C[4]OECD Guideline 102
Boiling Point 501 °C (calculated)[4]OECD Guideline 103
Density 0.950 g/cm³ at 20 °C[4]OECD Guideline 109
Vapor Pressure 3.63 x 10⁻¹¹ kPa at 25 °C[4]OECD Guideline 104
Water Solubility 7 x 10⁻¹¹ g/L[4]OECD Guideline 105
Log Kₒw (Octanol-Water Partition Coefficient) 12.1[4]OECD Guideline 117

Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances like this compound follows internationally recognized standardized methods to ensure consistency and reliability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the primary reference for these protocols.[2][5][6]

3.1. Determination of Physicochemical Properties:

The experimental protocols for the physicochemical data presented in Table 1 are based on the following OECD guidelines:[3][7]

  • Melting Point (OECD Guideline 102): This guideline describes methods for determining the melting temperature of a substance, including the capillary method, hot stage apparatus, and differential scanning calorimetry (DSC).

  • Boiling Point (OECD Guideline 103): This guideline specifies methods for determining the boiling temperature of a substance, such as the ebulliometer method, dynamic method, and distillation method.

  • Density of Liquids (OECD Guideline 109): This guideline outlines methods for determining the density of liquids, including the use of a hydrometer, a pycnometer, or an oscillating densitometer.

  • Vapor Pressure (OECD Guideline 104): This guideline details methods for determining the vapor pressure of a substance, such as the dynamic method, static method, and effusion method.

  • Water Solubility (OECD Guideline 105): This guideline provides methods for determining the water solubility of a substance, including the column elution method and the flask method.

  • Partition Coefficient (n-octanol/water) (OECD Guideline 117): This guideline describes the HPLC method for the determination of the partition coefficient (Kₒw), which is a measure of a chemical's lipophilicity.

3.2. Toxicological Studies:

Toxicological assessments of this compound are conducted following specific OECD guidelines for health effects (Section 4). These include studies on acute toxicity, irritation, sensitization, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.[5] For instance, a combined repeated-dose oral toxicity and reproductive/developmental toxicity screening test would typically follow OECD Guideline 422.

Signaling Pathways and Logical Relationships

4.1. Endocrine Disruption Signaling Pathway

Phthalate esters, including DTDP, are recognized as endocrine-disrupting chemicals (EDCs).[8][9] They can interfere with the endocrine system by mimicking or blocking natural hormones, thereby disrupting normal physiological functions. The primary mechanisms of endocrine disruption by phthalates involve interactions with nuclear receptors, such as estrogen and androgen receptors, and interference with thyroid hormone signaling.[1][10][11]

Endocrine_Disruption_Pathway DTDP This compound (DTDP) Cell Target Cell DTDP->Cell Receptor Nuclear Receptor (e.g., Estrogen/Androgen Receptor) Cell->Receptor Binds to HRE Hormone Response Element (on DNA) Receptor->HRE Gene_Transcription Altered Gene Transcription HRE->Gene_Transcription Leads to Adverse_Outcome Adverse Outcome (e.g., Reproductive Toxicity) Gene_Transcription->Adverse_Outcome

Generalized signaling pathway for endocrine disruption by DTDP.

4.2. Metabolic Pathway of this compound

The metabolism of phthalate esters is a critical process in their detoxification and excretion. It generally occurs in two main phases. The initial step is the hydrolysis of the diester to its corresponding monoester, followed by further metabolic transformations.[12]

Metabolism_Pathway DTDP This compound (DTDP) MTDP Monotridecyl Phthalate (MTDP) DTDP->MTDP Phase I: Hydrolysis (by Esterases) Oxidative_Metabolites Oxidative Metabolites MTDP->Oxidative_Metabolites Phase I: Oxidation Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronide) MTDP->Conjugated_Metabolites Phase II: Conjugation Excretion Excretion (Urine, Feces) Oxidative_Metabolites->Excretion Conjugated_Metabolites->Excretion

General metabolic pathway of this compound.

4.3. Environmental Fate of this compound

Due to its physicochemical properties, particularly its low water solubility and high log Kₒw, this compound is expected to be immobile in soil and partition to sediment in aquatic environments. Its degradation in the environment is primarily through biodegradation.

Environmental_Fate DTDP_Release Release of DTDP into the Environment Water Water DTDP_Release->Water Soil Soil DTDP_Release->Soil Sediment Sediment Water->Sediment Partitioning Biota Biota Water->Biota Bioaccumulation Biodegradation Biodegradation Water->Biodegradation Soil->Biodegradation Sediment->Biodegradation

Simplified environmental fate of this compound.

Toxicological Profile

5.1. Acute Toxicity: this compound exhibits low acute oral and dermal toxicity.[4]

5.2. Irritation and Sensitization: DTDP is not considered to be a skin or eye irritant and is not a skin sensitizer.[4]

5.3. Repeated Dose Toxicity: In repeated-dose studies, the liver and kidneys have been identified as target organs, with effects such as increased organ weights and hepatocellular hypertrophy observed at higher doses.[4]

5.4. Genotoxicity: this compound has not shown evidence of genotoxicity in bacterial mutation assays.[13]

5.5. Reproductive and Developmental Toxicity: As an endocrine disruptor, there are concerns about the potential for DTDP to cause reproductive and developmental effects. However, studies on high molecular weight phthalates generally indicate that they induce only slight developmental effects at high doses.[4]

Environmental Fate and Ecotoxicology

This compound is classified as a High Production Volume (HPV) chemical.[12] Due to its low water solubility and high octanol-water partition coefficient, it has a strong tendency to adsorb to organic matter in soil and sediment.[1] While it is not readily biodegradable, it is inherently biodegradable.[14][15] The bioaccumulation potential is considered to be high based on its log Kₒw, but its low water solubility may limit its bioavailability to aquatic organisms.

Conclusion

This compound is a commercially important plasticizer with well-characterized physicochemical properties. Its toxicological profile is marked by low acute toxicity but includes concerns related to its endocrine-disrupting potential, a characteristic common to many phthalates. The primary mechanisms of its toxicity involve interference with hormonal signaling pathways. In the environment, its fate is governed by its low water solubility and high lipophilicity, leading to partitioning into soil and sediment, with biodegradation being the main degradation pathway. Further research is warranted to fully elucidate the long-term health effects of exposure to DTDP and other phthalate mixtures.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Ditridecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for ditridecyl phthalate (DTDP), a high molecular weight phthalate ester. The document details the prevalent synthesis route through direct esterification, outlines comprehensive purification protocols, and presents key quantitative data to support experimental design and process optimization.

Synthesis of this compound

The industrial synthesis of this compound is predominantly achieved through the direct esterification of phthalic anhydride with tridecyl alcohol. This reaction is typically catalyzed by an acid or an organometallic compound and proceeds in two main stages: a rapid formation of a monoester followed by a slower conversion to the diester.

Chemical Reaction Pathway

The overall reaction is as follows:

Phthalic Anhydride + 2 Tridecyl Alcohol → this compound + Water

The synthesis process can be visualized as a two-step reaction mechanism.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PA Phthalic Anhydride Monoester Mono-tridecyl Phthalate PA->Monoester Fast Reaction TA1 Tridecyl Alcohol TA1->Monoester DTDP This compound Monoester->DTDP Slow, Reversible Reaction Water Water TA2 Tridecyl Alcohol TA2->DTDP

Figure 1: Synthesis Pathway of this compound.
Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative procedure for the synthesis of high molecular weight phthalates and can be adapted for this compound.

Materials:

  • Phthalic Anhydride (1 mole equivalent)

  • Tridecyl Alcohol (2.1 - 2.5 mole equivalents, slight excess to drive the reaction)

  • Catalyst: p-Toluenesulfonic acid (0.1 - 0.5% by weight of reactants) or Sulfuric Acid

  • Toluene (as an azeotropic solvent to remove water)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Activated Charcoal

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the reactor with phthalic anhydride, tridecyl alcohol, and toluene.

  • Catalyst Addition: Add the acid catalyst to the reaction mixture.

  • Esterification: Heat the mixture to reflux (typically 140-180°C) with continuous stirring. Water formed during the reaction is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.

  • Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected and the acid value of the mixture drops to a specified low level.

  • Neutralization: Cool the reaction mixture to below 100°C. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral.

  • Washing: Wash the organic layer with water to remove any residual salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

Quantitative Synthesis Data

The efficiency of the synthesis is influenced by several factors. The following table summarizes typical parameters for the synthesis of high molecular weight phthalates, which can be used as a starting point for the synthesis of DTDP.

ParameterValue/RangePurpose
Molar Ratio (Alcohol:Anhydride) 2.1:1 to 2.5:1Drives the equilibrium towards product formation.
Catalyst Concentration (p-TSA) 0.1 - 0.5 wt%Increases the rate of the second esterification step.
Reaction Temperature 140 - 180 °CProvides sufficient energy for the reaction to proceed.
Reaction Time 4 - 8 hoursDependent on temperature, catalyst, and efficiency of water removal.
Typical Yield > 95%High conversion is achievable with efficient water removal.
Purity (before purification) ~95-98%Impurities include unreacted alcohol, monoester, and catalyst residues.

Purification of this compound

Post-synthesis, the crude this compound requires purification to remove unreacted starting materials, catalyst residues, and colored byproducts to achieve the high purity required for its applications. A multi-step purification process is typically employed.

Purification Workflow

The general workflow for the purification of crude DTDP is illustrated below.

Purification_Workflow Crude_DTDP Crude this compound (from synthesis) Neutralization Neutralization & Washing (e.g., with NaHCO3 solution) Crude_DTDP->Neutralization Drying Drying (e.g., with Na2SO4) Neutralization->Drying Decolorization Activated Carbon Treatment Drying->Decolorization Filtration1 Filtration Decolorization->Filtration1 Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration1->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Pure_DTDP Pure this compound (>99.5%) Vacuum_Distillation->Pure_DTDP

Figure 2: Purification Workflow for this compound.
Detailed Purification Protocols

2.2.1. Activated Carbon Treatment

This step is crucial for removing colored impurities and other organic byproducts.

Procedure:

  • After drying the organic solution of crude DTDP, add powdered activated charcoal (typically 1-2% w/w of the crude product).

  • Stir the mixture at a slightly elevated temperature (e.g., 60-80°C) for 30-60 minutes to enhance the adsorption of impurities.

  • Filter the mixture through a bed of celite or a suitable filter paper to remove the activated charcoal.

2.2.2. Vacuum Distillation

Vacuum distillation is employed to separate the high-boiling this compound from non-volatile impurities and any remaining high-boiling byproducts.

Procedure:

  • Setup: Assemble a vacuum distillation apparatus. The crude, decolorized DTDP is placed in the distillation flask.

  • Distillation: Gradually apply vacuum and then heat the distillation flask. The boiling point of DTDP will be significantly lower under reduced pressure.

  • Fraction Collection: Collect the purified this compound fraction at the appropriate boiling point and pressure. Discard any initial lower-boiling fractions and leave behind the high-boiling residue.

Quantitative Purification Data

The following table provides typical parameters for the purification of high molecular weight phthalates.

ParameterValue/RangePurpose
Activated Carbon Amount 1 - 2% (w/w of crude product)Adsorption of colored impurities.
Decolorization Time 30 - 60 minutesSufficient contact time for adsorption.
Decolorization Temperature 60 - 80 °CEnhances the efficiency of decolorization.
Vacuum Distillation Pressure 1 - 10 mmHgLowers the boiling point to prevent thermal decomposition.
Expected Boiling Point of DTDP ~250-280 °C at 5 mmHg (estimated)Varies with pressure.
Final Purity > 99.5%[1]Achievable with a combination of purification steps.

Purity Analysis

The purity of the final this compound product is critical and is typically assessed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the main product and any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product and quantify non-volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of the characteristic ester functional groups and the overall structure of the molecule.

  • Acid Value Titration: This method is used to quantify the residual acidity from the catalyst and any unreacted monoester.

This comprehensive guide provides a foundational understanding of the synthesis and purification of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the field, enabling them to design and execute efficient and effective production processes for this important industrial chemical.

References

In-Depth Technical Guide to Ditridecyl Phthalate (CAS Number: 119-06-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl phthalate (DTDP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials, most notably polyvinyl chloride (PVC). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and toxicological profile of DTDP (CAS No. 119-06-2). While extensive toxicological data exists for many phthalates, this document consolidates the available specific information for this compound, highlighting its low acute toxicity. Notably, there is a significant gap in the scientific literature regarding the specific signaling pathways and molecular mechanisms of action for DTDP, a crucial area for future research. This guide aims to serve as a foundational resource for professionals in research and development, summarizing key quantitative data in structured tables and providing available experimental details to facilitate further investigation.

Chemical and Physical Properties

This compound is the diester of phthalic acid and tridecyl alcohol. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 119-06-2[1]
Molecular Formula C34H58O4[1]
Molecular Weight 530.82 g/mol [1]
Appearance Nearly colorless, oily liquid
Melting Point -37 °C
Boiling Point 501 °C (calculated)
Density 0.951 g/cm³ at 20 °C
Flash Point 244 °C
Water Solubility Insoluble
Log Kow (Octanol-Water Partition Coefficient) 12.1 (estimated)

Synthesis

The synthesis of this compound is typically achieved through the esterification of phthalic anhydride with tridecyl alcohol. This reaction is generally acid-catalyzed.

General Experimental Protocol: Esterification of Phthalic Anhydride

Materials:

  • Phthalic anhydride

  • Tridecyl alcohol

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[4]

  • Solvent (optional, e.g., toluene or xylene to aid in water removal via azeotropic distillation)

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Phthalic anhydride and a molar excess of tridecyl alcohol are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal.

  • The acid catalyst is added to the reaction mixture.

  • The mixture is heated to a temperature typically ranging from 140 to 200°C.[4]

  • The reaction is refluxed, and the water produced during the esterification is collected in the Dean-Stark trap.

  • The reaction progress is monitored by measuring the amount of water collected or by analytical techniques such as titration of the remaining acid.

  • Once the reaction is complete, the mixture is cooled.

  • The excess alcohol can be removed by vacuum distillation.

  • The crude product is then neutralized with a base solution, washed with water, and dried over a drying agent.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Logical Relationship of Synthesis:

Synthesis Phthalic Anhydride Phthalic Anhydride Reaction Vessel Reaction Vessel Phthalic Anhydride->Reaction Vessel Tridecyl Alcohol Tridecyl Alcohol Tridecyl Alcohol->Reaction Vessel Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Vessel Heating & Reflux Heating & Reflux Reaction Vessel->Heating & Reflux Water Removal Water Removal Heating & Reflux->Water Removal Crude this compound Crude this compound Heating & Reflux->Crude this compound Water Removal->Heating & Reflux Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies

The determination of this compound in various matrices is primarily accomplished using chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of phthalates due to its high resolution and sensitivity.

Experimental Protocol: General GC-MS Analysis of Phthalates in Plastic [5][6]

Sample Preparation (Extraction from PVC): [6]

  • A known weight of the PVC sample is dissolved in tetrahydrofuran (THF).

  • The PVC polymer is precipitated by the addition of a non-solvent, such as hexane or methanol.

  • The mixture is filtered to remove the precipitated polymer.

  • An internal standard may be added to the filtrate for quantification.

  • The filtrate is then concentrated and may be subjected to a clean-up step if necessary.

  • The final extract is dissolved in a suitable solvent (e.g., cyclohexane) for GC-MS analysis.

GC-MS Instrumentation and Conditions (Illustrative): [7][8]

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Mass Spectrometer: Agilent 5977B MS or similar.

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Mode: Splitless or Pulsed Splitless.

  • Inlet Temperature: 280-300 °C.

  • Oven Temperature Program: An initial temperature of 60-80 °C, held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 300-320 °C, held for 5-10 minutes.

  • MS Source Temperature: ~230 °C.

  • MS Quadrupole Temperature: ~150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan and/or Selected Ion Monitoring (SIM). For DTDP, characteristic ions would be monitored for quantification and confirmation. The base peak for many high molecular weight phthalates is m/z 149.

Workflow for GC-MS Analysis:

Caption: General workflow for GC-MS analysis of phthalates in PVC.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another common method for the analysis of phthalates, particularly for samples that may not be suitable for GC analysis.

Experimental Protocol: General HPLC-UV Analysis of Phthalates in PVC [9][10]

Sample Preparation: The extraction procedure is similar to that described for GC-MS analysis. The final extract is dissolved in a mobile phase-compatible solvent.

HPLC Instrumentation and Conditions (Illustrative): [9]

  • HPLC System: Agilent 1290 Infinity or similar.

  • Column: Reversed-phase C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detector: UV-Vis or Diode Array Detector (DAD) set at a wavelength of approximately 225-230 nm.

  • Injection Volume: 10-20 µL.

Toxicology

This compound exhibits low acute toxicity based on available animal studies. The primary target organs in repeated-dose studies appear to be the liver and kidneys.

Acute Toxicity
SpeciesRouteEndpointValueReference(s)
RatOralLD50> 60,500 mg/kg
RabbitDermalLD50> 18,900 mg/kg
Repeated-Dose Toxicity

In a 28-day oral toxicity study in rats, the primary effects observed at higher doses were increased liver and kidney weights, and hypertrophy of centrilobular hepatocytes. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 100 mg/kg bw/day.[11]

Genotoxicity

This compound was not found to be mutagenic in bacterial reverse mutation assays (Ames test) and did not induce chromosomal aberrations in cultured mammalian cells.[11]

Reproductive and Developmental Toxicity

In a combined repeated dose and reproductive/developmental toxicity screening test in rats, no adverse effects on reproductive parameters were observed up to the highest dose tested (1000 mg/kg bw/day). Some developmental effects, such as a slight decrease in pup viability, were noted at maternally toxic doses.[11]

Signaling Pathways and Mechanism of Action

A significant knowledge gap exists regarding the specific molecular mechanisms and signaling pathways affected by this compound. While many other phthalates are known endocrine disruptors that can interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and interfere with steroidogenesis, there is a lack of specific studies on DTDP.[12][13][14][15][16][17][18][19][20]

Hypothesized Signaling Pathways (Based on other High Molecular Weight Phthalates):

It is plausible that DTDP, like other high molecular weight phthalates, could potentially interact with the following pathways, although direct experimental evidence is currently lacking.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Other phthalates have been shown to activate PPARα and PPARγ, leading to alterations in lipid metabolism and adipogenesis.[12][13][14]

  • Steroidogenesis: Phthalates can interfere with the biosynthesis of steroid hormones, such as testosterone, by altering the expression of key enzymes in the steroidogenic pathway.[16][18][21]

PPAR_Pathway This compound (Hypothetical) This compound (Hypothetical) PPAR PPARα / PPARγ RXR RXR PPRE Peroxisome Proliferator Response Element Target_Genes Target Genes (Lipid Metabolism) Biological_Response Altered Lipid Homeostasis

References

A Technical Guide to the Spectroscopic Analysis of Ditridecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ditridecyl phthalate (DTDP) is a high molecular weight phthalic acid ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] Its applications are found in various industrial and consumer products, including building materials, glues, and packaging.[2] Accurate identification and characterization of DTDP are crucial for quality control, regulatory compliance, and research into its environmental and health impacts. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and a visual workflow for its analysis.

Spectroscopic Data of this compound

The empirical formula for this compound is C₃₄H₅₈O₄, with a molecular weight of approximately 530.82 g/mol .[1][3][4] Spectroscopic techniques provide a definitive fingerprint for its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key signals correspond to the aromatic protons of the phthalate ring and the aliphatic protons of the two tridecyl chains.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Chemical Shift (δ) ppm Description
¹H NMR ~7.7 Aromatic Protons (AA'BB' system on benzene ring)
~7.5 Aromatic Protons (AA'BB' system on benzene ring)
~4.3 Methylene Protons adjacent to ester oxygen (-O-CH₂ -)
~1.7 Methylene Protons beta to ester oxygen (-O-CH₂-CH₂ -)
~1.3 Bulk Methylene Protons of the alkyl chains (-(CH₂)₁₀-)
~0.9 Terminal Methyl Protons (-CH₃)
¹³C NMR ~167 Carbonyl Carbon (C =O)
~132 Aromatic Carbon (quaternary, attached to C=O)
~131 Aromatic Carbon (-C H-)
~129 Aromatic Carbon (-C H-)
~65 Methylene Carbon adjacent to ester oxygen (-O-CH₂ -)
~32-22 Aliphatic Methylene Carbons (-C H₂-)
~14 Terminal Methyl Carbon (-CH₃ )

Note: Specific peak assignments and coupling constants would require experimental spectra. The data presented is based on typical values for phthalate esters.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by strong absorptions from the carbonyl groups and the C-O bonds of the ester functional group.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2925 C-H Stretch (asymmetric) Aliphatic CH₂
~2855 C-H Stretch (symmetric) Aliphatic CH₃, CH₂
~1730 C=O Stretch Ester Carbonyl
~1580-1600 C=C Stretch Aromatic Ring
~1460 C-H Bend Aliphatic CH₂
~1270 C-O Stretch Ester
~1120 C-O Stretch Ester
~740 C-H Bend (ortho-disubstituted) Aromatic Ring

Source: Data is characteristic for high molecular weight phthalate esters. Specific values can be found in spectral databases like SpectraBase.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique used for this analysis.

Table 3: Mass Spectrometry Data for this compound (Electron Ionization)

m/z Value Proposed Fragment Identity Notes
530.4 [M]⁺ Molecular Ion (very low abundance or absent in EI)
349 [M - C₁₃H₂₅O]⁺ Loss of a tridecyloxy radical
167 [C₈H₃O₃]⁺ Phthalic anhydride fragment ion
149 [C₈H₅O₂]⁺ Protonated phthalic anhydride, a characteristic phthalate fragment

Source: Based on data from the NIST Mass Spectrometry Data Center.[3][5] The molecular ion for high molecular weight esters is often unstable and may not be observed.[6][7]

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample for ¹H and ¹³C NMR.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[8][9] this compound is soluble in nonpolar organic solvents.

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.[8]

    • Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[9] The final sample depth in the tube should be around 4-5 cm.[8][9]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.[8]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[8]

    • Acquire the spectrum using standard parameters for ¹H or ¹³C NMR. For ¹³C, a greater number of scans will be required due to the lower natural abundance of the isotope.[9]

    • Set the field strength, solvent, and standard used (e.g., residual solvent peak or an internal standard like TMS) in the experimental parameters.[10]

Infrared (IR) Spectroscopy Protocol

For a viscous liquid like this compound, the Attenuated Total Reflectance (ATR) or the neat liquid film method is ideal.

  • Sample Preparation (ATR Method):

    • The ATR method requires no sample preparation and is fast and convenient.[11]

    • Place a single drop of this compound directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

    • Ensure the crystal is fully covered to obtain a strong signal.

  • Sample Preparation (Liquid Film Method):

    • Place one drop of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[12][13]

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[12][13][14] Avoid trapping air bubbles.[14]

  • Data Acquisition:

    • Place the ATR accessory or the prepared salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • For improved signal-to-noise, increase the number of scans.[11]

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry is a standard method for the analysis of phthalates.[1][15]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent like ethyl acetate or hexane. A concentration of ~1 mg/mL is a typical starting point.

  • Instrumentation and Data Acquisition:

    • Instrument: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.[15][16]

    • GC Column: A nonpolar capillary column, such as a DB-5MS, is suitable for separating phthalates.[15][16]

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet.

    • GC Oven Program: Use a temperature program that starts at a lower temperature and ramps up to a high temperature (e.g., 300-320°C) to ensure the high molecular weight this compound elutes from the column.[16]

    • MS Detection: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-600) to detect the molecular ion and key fragments.[16]

    • The resulting data will provide a chromatogram showing the retention time of DTDP and a mass spectrum for the corresponding chromatographic peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Pure this compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (ATR or Liquid Film) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR NMR Spectrum (¹H, ¹³C) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (Molecular Weight & Fragments) MS->Data_MS Final_ID Structural Confirmation of this compound Data_NMR->Final_ID Data_IR->Final_ID Data_MS->Final_ID

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Ditridecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl phthalate (DTDP), a high molecular weight phthalate ester, is a widely utilized plasticizer in various polymer applications, including those in the pharmaceutical and medical device industries. Its thermal stability is a critical parameter that dictates its processing conditions and service life. This technical guide provides a comprehensive overview of the thermal stability and degradation of DTDP. Due to the limited availability of specific experimental data for DTDP, this guide leverages data from structurally similar high molecular weight phthalates as representative examples to elucidate its thermal behavior. The guide details standard experimental protocols for assessing thermal stability, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as well as methods for identifying degradation products, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Introduction

This compound (DTDP) is a member of the high molecular weight (HMW) phthalate ester family, characterized by long alkyl chains that impart low volatility and high permanence in polymer matrices.[1] These properties are essential for applications requiring long-term stability and minimal plasticizer migration. Understanding the thermal stability and degradation pathways of DTDP is paramount for optimizing manufacturing processes, ensuring product integrity, and assessing potential environmental and health impacts. When subjected to elevated temperatures, phthalates can undergo degradation, leading to the formation of various smaller molecules, which may alter the properties of the polymer and could be of toxicological concern.[2][3]

Thermal Stability Assessment

The thermal stability of a material is its ability to resist chemical change upon heating. For plasticizers like DTDP, this is a crucial characteristic for both processing and end-use applications. The primary techniques used to evaluate the thermal stability of phthalates are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the onset of decomposition and the temperature at which maximum degradation occurs.

Table 1: Representative TGA Data for High Molecular Weight Phthalates

Phthalate EsterOnset Decomposition Temperature (°C)Peak Degradation Temperature (°C)AtmosphereReference
Di(2-ethylhexyl) phthalate (DEHP)~250 (in the presence of PVC)-Nitrogen[4]
Dioctyl phthalate (DOP)~250-Nitrogen[2]

Note: The decomposition of phthalates can be initiated at lower temperatures when in the presence of other materials like PVC.[2][4]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For plasticizers, DSC is primarily used to determine melting points and glass transition temperatures, which are important for understanding their physical state at different temperatures.

Table 2: Representative Physical Properties of High Molecular Weight Phthalates

Phthalate EsterMelting Point (°C)
Di(2-ethylhexyl) phthalate (DEHP)-50
Dioctyl phthalate (DOP)-50
Diisononyl phthalate (DINP)-48
Diisodecyl phthalate (DIDP)-50

Note: Data for melting points are for general guidance and can vary based on purity and isomeric composition.

Degradation Products and Analysis

The identification of thermal degradation products is crucial for understanding the degradation mechanism and potential risks. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for this purpose. It involves the thermal fragmentation of the sample in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile compounds.

Table 3: Potential Thermal Degradation Products of High Molecular Weight Phthalates

Degradation ProductAnalytical TechniqueReference
Phthalic anhydridePy-GC/MS[4]
Corresponding alkene (e.g., octene from DOP)Py-GC/MS[2]
Corresponding alcohol (e.g., 2-ethyl-1-hexanol from DEHP)GC/MS[4]
Monoester (e.g., mono-2-ethylhexyl phthalate from DEHP)GC/MS[4]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following sections outline standard protocols for the key analytical techniques discussed.

Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E2550)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (the temperature at which significant mass loss begins) and the peak degradation temperature (the temperature of the maximum rate of mass loss from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -80 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 50 °C).

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: Analyze the second heating curve to determine the glass transition temperature (Tg) and the melting temperature (Tm).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of the this compound sample into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a point that ensures fragmentation of the molecule (e.g., 600 °C).

    • The pyrolysis is performed rapidly in an inert atmosphere (helium).

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to separate the degradation products (e.g., start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min).

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST/Wiley).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Thermal_Analysis_Workflow Workflow for Thermal Analysis of this compound cluster_0 Sample Preparation cluster_1 Thermal Stability Analysis cluster_2 Degradation Product Identification cluster_3 Data Analysis and Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Sample->PyGCMS Data_Analysis Data Analysis TGA->Data_Analysis Decomposition Temperatures DSC->Data_Analysis Melting Point / Tg PyGCMS->Data_Analysis Degradation Products Interpretation Interpretation & Report Data_Analysis->Interpretation

Caption: Experimental workflow for thermal analysis.

Conclusion

While specific quantitative data for the thermal stability and degradation of this compound remains scarce in publicly available literature, a comprehensive understanding of its behavior can be inferred from data on structurally analogous high molecular weight phthalates. The methodologies of TGA, DSC, and Py-GC/MS are the cornerstones for evaluating the thermal properties of DTDP. This guide provides the necessary framework and detailed experimental protocols for researchers and scientists to conduct their own assessments, ensuring the safe and effective use of this important plasticizer in various applications. Further research is encouraged to generate and publish specific data for DTDP to fill the existing knowledge gap.

References

Solubility of Ditridecyl Phthalate in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl phthalate (DTDP), a high molecular weight phthalate ester, is utilized primarily as a plasticizer in various polymer applications. Understanding its solubility in common laboratory solvents is crucial for a range of research and development activities, including formulation, quality control, and toxicological studies. This technical guide provides a summary of the known solubility characteristics of DTDP, alongside a detailed experimental protocol for determining its solubility in various organic solvents. Due to the scarcity of publicly available quantitative data, this guide emphasizes a practical approach for researchers to generate this critical information in their own laboratory settings.

Introduction to this compound

This compound (CAS No: 119-06-2) is a member of the high molecular weight phthalate esters (HMWPEs). It is a nearly colorless, oily liquid characterized by low volatility and extremely low solubility in water.[1] Conversely, like other phthalate esters, it is generally soluble to varying degrees in many common organic solvents and oils.[1][2] Its primary application is as a plasticizer, where it is added to polymers like polyvinyl chloride (PVC) to enhance flexibility and durability.

Solubility of this compound: Qualitative Overview

While precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature, general solubility principles and some qualitative information are known. Phthalate esters are generally soluble in organic solvents.[2] One source qualitatively describes the solubility of this compound as "slight" in chloroform and DMSO.[3]

Based on the principle of "like dissolves like," it is anticipated that DTDP, a relatively nonpolar molecule, will exhibit higher solubility in nonpolar or moderately polar organic solvents. Its large alkyl chains contribute to its nonpolar character.

Table 1: Summary of Known Qualitative Solubility of this compound

SolventChemical FormulaPolarityQualitative Solubility of DTDP
WaterH₂OHighPractically Insoluble[1]
ChloroformCHCl₃MediumSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighSlightly Soluble[3]
AcetoneC₃H₆OMediumExpected to be soluble
EthanolC₂H₅OHHighExpected to be soluble
MethanolCH₃OHHighExpected to be soluble
HexaneC₆H₁₄LowExpected to be soluble
TolueneC₇H₈LowExpected to be soluble

Note: "Expected to be soluble" is based on the general solubility of high molecular weight phthalates in organic solvents. Experimental verification is required for quantitative assessment.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given laboratory solvent. This protocol is based on the isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment
  • This compound (analytical standard)

  • Selected laboratory solvents (HPLC grade or higher): Acetone, Ethanol, Methanol, Hexane, Toluene, Chloroform

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer or temperature probe

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Autosampler vials for the analytical instrument

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid ensures that equilibrium with the dissolved solute is achieved.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This timeframe should be validated to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved DTDP to settle.

    • Carefully withdraw a known volume of the supernatant using a glass syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

  • Quantification of Dissolved this compound:

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Analyze the filtered sample and the calibration standards using a validated GC-FID or GC-MS method.

    • From the calibration curve, determine the concentration of this compound in the filtered sample.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis & Calculation start Start add_excess Add excess DTDP to vials start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent cap_vials Cap vials securely add_solvent->cap_vials thermo_shake Place in thermostatic shaker (e.g., 25°C) cap_vials->thermo_shake equilibrate Agitate for 24-72 hours thermo_shake->equilibrate settle Allow undissolved DTDP to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through 0.45µm syringe filter withdraw->filter_sample gc_analysis Analyze sample and standards by GC filter_sample->gc_analysis prepare_standards Prepare calibration standards prepare_standards->gc_analysis calculate Calculate solubility from concentration gc_analysis->calculate end_node End calculate->end_node

Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in common laboratory solvents is limited in the public domain, this guide provides a framework for understanding its general solubility characteristics. For researchers and professionals requiring precise solubility values, the detailed experimental protocol and workflow provided herein offer a robust methodology for generating this data in-house. Accurate solubility data is fundamental for the effective and safe use of this compound in research and industrial applications.

References

Ditridecyl Phthalate (DTDP): A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ditridecyl phthalate (DTDP) is a high molecular weight phthalate ester primarily used as a plasticizer in various industrial and consumer products. This guide provides a comprehensive overview of the toxicological profile and safety data for DTDP, drawing from a range of studies and regulatory assessments. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological processes. Overall, DTDP exhibits low acute toxicity. The primary target organ for repeated dose toxicity is the liver, with some effects observed in the kidneys at high doses. Genotoxicity assays have been negative. While no specific carcinogenicity studies have been conducted on DTDP, the potential for liver carcinogenicity cannot be entirely excluded due to its similarity to other phthalates that act as peroxisome proliferators. Reproductive and developmental toxicity studies in rats indicate no significant effects on fertility, with only minor developmental effects observed at high doses.

Physicochemical Properties

This compound is a complex mixture of isomers. Key physicochemical properties are summarized below.

PropertyValue
CAS Number 119-06-2
Molecular Formula C34H58O4
Molecular Weight 530.8 g/mol
Physical State Colorless liquid[1]
Melting Point -37°C[1]
Boiling Point 501°C (calculated)[1]
Density 950 kg/m ³[1]
Water Solubility 1.48 x 10⁻⁹ mg/L @ 25°C
Log Kow 12.1

Toxicokinetics

No specific toxicokinetic data were located for DTDP.[2][3] However, based on studies of other high molecular weight phthalate esters (HMWPEs), it is anticipated that DTDP is rapidly absorbed in the gastrointestinal tract and metabolized to its corresponding monoester.[1][4] The primary route of excretion is expected to be through the urine.[1][4]

Toxicological Profile

Acute Toxicity

DTDP exhibits low acute toxicity via oral and dermal routes of exposure.[2]

RouteSpeciesEndpointValueReference
Oral Rat (Sprague-Dawley)LD50> 2,000 mg/kg bw[2]
Oral Rat (Carworth-Wistar)LD50> 60,800 mg/kg bw[2]
Dermal RabbitLD50> 19,000 mg/kg bw[2]

No acute inhalation toxicity studies are available for DTDP.[4] However, based on data from other HMWPEs, low acute inhalation toxicity is expected.[1][4] In terms of local tolerance, slight dermal irritation was reported in rabbits, while a poorly described rabbit eye study noted slight corneal necrosis.[2] Skin irritation was not observed in a human dermal exposure study.[2] DTDP is not considered to be a skin sensitizer based on human and guinea pig studies.[2]

Repeated Dose Toxicity

The primary target organ for repeated dose toxicity of DTDP is the liver, with effects on the kidneys also observed at higher doses.[2][4] A combined repeated-dose oral gavage toxicity and reproductive/developmental toxicity screening test in rats (based on OECD Test Guideline 422) is the key study available.[2][4]

SpeciesRouteDurationNOAELLOAELKey FindingsReference
Rat (Sprague-Dawley)Gavage42 days (males), 14 days pre-mating to day 3 of lactation (females)10 mg/kg bw/day50 mg/kg bw/dayIncreased liver weights, decreased body weight gain, and hypertrophy of centrilobular hepatocytes at ≥ 50 mg/kg bw/d. At the highest dose (250 mg/kg bw/d), increased kidney weights, eosinophilic bodies in renal tubular cells, and basophilic tubules in the cortex were observed.[4][4]
Genotoxicity

DTDP has not shown evidence of genotoxicity in the available studies.[4]

Assay TypeTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames test)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538With and withoutNegative[1][4]
In vitro Chromosome AberrationNot specifiedWith and withoutNegative[4]

While no in vivo genotoxicity data are available for DTDP, the overall negative mutagenicity data for the HMWPE category suggest that DTDP is unlikely to be genotoxic.[1][4]

Carcinogenicity

No carcinogenicity or chronic toxicity studies have been conducted for DTDP.[2][4] Due to the lack of sufficient testing on related phthalates, it is not possible to definitively extrapolate the carcinogenic potential for DTDP.[1][4] However, because some phthalates are known to be peroxisome proliferators, a mechanism associated with liver carcinogenicity in rodents, this potential cannot be entirely ruled out.[5]

Reproductive and Developmental Toxicity

A combined repeated dose and reproductive/developmental toxicity screening study in rats (one-generation) found no significant effects on fertility.[4]

SpeciesRouteNOAEL (Reproductive)NOAEL (Developmental)Key FindingsReference
Rat (Sprague-Dawley)Gavage250 mg/kg bw/day250 mg/kg bw/dayNo effects on copulation, fertility, delivery, sex ratio, pup body weight, or morphology. Poor lactation and slightly decreased pup viability were observed at the highest dose (250 mg/kg bw/d), which were considered minor and possibly related to maternal effects (decreased body weight gain, increased relative liver weight, and slight liver hypertrophy). No developmental toxicity was observed.[4][4]

Another developmental toxicity study in rats with gavage doses up to 1000 mg/kg body weight/day from gestation days 6 to 20 showed no developmental or maternal toxicity.[5][6]

Experimental Protocols

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (based on OECD TG 422)

This study is designed to provide initial information on the potential reproductive and developmental toxicity of a substance, as well as general systemic toxicity.

OECD_TG_422_Workflow cluster_pre_mating Pre-mating Period (14 days) cluster_dosing Dosing cluster_mating Mating (1:1) cluster_gestation_lactation Gestation & Lactation cluster_endpoints Endpoint Assessment P0_males Parental Males (P0) Dosing_males Dose Administration (42 days for males) P0_males->Dosing_males P0_females Parental Females (P0) Dosing_females Dose Administration (Throughout study for females) P0_females->Dosing_females Mating Mating Dosing_males->Mating P0_endpoints P0 Adults: - Clinical observations - Body weight - Food/water consumption - Necropsy - Histopathology Dosing_males->P0_endpoints Dosing_females->Mating Dosing_females->P0_endpoints Gestation Gestation Period Mating->Gestation Lactation Lactation Period (until Day 3) Gestation->Lactation F1_endpoints F1 Pups: - Viability - Clinical signs - Body weight Lactation->F1_endpoints

Caption: Workflow for OECD Test Guideline 422.
Bacterial Reverse Mutation Test (Ames Test; based on OECD TG 471)

This in vitro assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

OECD_TG_471_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Test_Substance Test Substance (Multiple concentrations) Exposure_plus_S9 Incubation with S9 Mix Test_Substance->Exposure_plus_S9 Exposure_minus_S9 Incubation without S9 Mix Test_Substance->Exposure_minus_S9 Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Bacterial_Strains->Exposure_plus_S9 Bacterial_Strains->Exposure_minus_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Exposure_plus_S9 Plating Plating on Minimal Agar Exposure_plus_S9->Plating Exposure_minus_S9->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Colony_Counting Counting of Revertant Colonies Incubation->Colony_Counting Data_Analysis Comparison to Controls Colony_Counting->Data_Analysis

Caption: Workflow for OECD Test Guideline 471.
In Vitro Mammalian Chromosome Aberration Test (based on OECD TG 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

OECD_TG_473_Workflow cluster_culture Cell Culture cluster_exposure Exposure cluster_harvest Cell Harvest cluster_analysis Analysis Cell_Culture Mammalian Cells (e.g., CHO, human lymphocytes) Exposure Exposure to Test Substance (with and without S9 activation) Cell_Culture->Exposure Metaphase_Arrest Treatment with Metaphase-Arresting Agent Exposure->Metaphase_Arrest Harvesting Cell Harvesting Metaphase_Arrest->Harvesting Slide_Preparation Slide Preparation and Staining Harvesting->Slide_Preparation Microscopic_Analysis Microscopic Analysis of Chromosomal Aberrations Slide_Preparation->Microscopic_Analysis

Caption: Workflow for OECD Test Guideline 473.

Signaling Pathways

The toxicity of high molecular weight phthalates is often associated with the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and homeostasis. While a specific signaling pathway for DTDP has not been fully elucidated, a plausible mechanism involves its monoester metabolite acting as a ligand for PPARs.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DTDP This compound (DTDP) Metabolism Metabolism to Monoester DTDP->Metabolism Monoester Mono-tridecyl Phthalate (MTDP) Metabolism->Monoester PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Monoester->PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR Retinoid X Receptor (RXR) RXR->PPAR_RXR PPRE Peroxisome Proliferator Response Element (PPRE) in DNA PPAR_RXR->PPRE Gene_Expression Altered Gene Expression (Lipid Metabolism, Steroidogenesis) PPRE->Gene_Expression Cellular_Response Cellular Response (e.g., Peroxisome Proliferation, Hepatocyte Hypertrophy) Gene_Expression->Cellular_Response

Caption: Postulated PPAR signaling pathway for DTDP.

This activation of PPARs, in heterodimerization with the Retinoid X Receptor (RXR), leads to the binding of this complex to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This, in turn, modulates the transcription of genes involved in lipid metabolism and steroidogenesis, potentially leading to the observed effects such as liver hypertrophy.

Human Health Hazard Summary

Currently, there is insufficient data to definitively characterize the risk to human health from DTDP exposure. The primary concerns for phthalates, in general, are related to their potential as endocrine disruptors and their impact on reproductive and developmental health.[7] However, for DTDP specifically, the available animal data suggest a low hazard potential.

Conclusion

This compound demonstrates a low order of acute toxicity. The liver is the primary target organ in repeated dose studies, with effects such as increased weight and hepatocellular hypertrophy observed at doses of 50 mg/kg bw/day and above in rats. DTDP is not considered genotoxic based on in vitro assays. Reproductive and developmental toxicity studies in rats show no significant adverse effects on fertility and only minor developmental effects at high doses. The mechanism of toxicity for high molecular weight phthalates is thought to involve the activation of PPARs, leading to altered gene expression. Further research, including chronic toxicity and carcinogenicity studies, would be beneficial for a more complete characterization of the long-term health effects of DTDP.

References

Di-tridecyl Phthalate (DTDP): A Comprehensive Technical Review of its Environmental Fate and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-tridecyl phthalate (DTDP) is a high molecular weight phthalate ester used primarily as a plasticizer. Its environmental fate is characterized by low mobility in soil, slow biodegradation, and a low potential for bioaccumulation. This technical guide provides a comprehensive overview of the current scientific understanding of DTDP's persistence and behavior in the environment, including available quantitative data, experimental methodologies, and key environmental pathways. While specific data for some environmental compartments and degradation processes remain limited, this document synthesizes the existing knowledge to support informed risk assessment and research endeavors.

Physicochemical Properties

Understanding the fundamental physicochemical properties of DTDP is crucial for predicting its environmental distribution and behavior.

PropertyValueReference
Molecular FormulaC₃₄H₅₈O₄
Molecular Weight530.8 g/mol
Water SolubilityVery low (estimated)
Vapor PressureVery low (estimated)
Log Kₒw (Octanol-Water Partition Coefficient)> 8 (estimated)
Henry's Law Constant2.2 x 10⁻⁴ atm-m³/mol (estimated)[1]

Environmental Fate

The environmental fate of DTDP is governed by a combination of transport and transformation processes, including biodegradation, abiotic degradation (hydrolysis and photodegradation), and bioaccumulation.

Biodegradation

Biodegradation is a primary pathway for the environmental breakdown of DTDP. As a high molecular weight phthalate, its degradation is generally slower than that of its shorter-chain counterparts.

Quantitative Biodegradation Data:

SystemDurationDegradationTypeReference
Aerobic (soil and sewage sludge inoculum)28 days>50%Primary Biodegradation
Aerobic (soil and sewage sludge inoculum)28 days37%Mineralization (to CO₂)
Semi-continuous activated sludge24 hours51.5%Primary Biodegradation

Biodegradation Pathway:

The aerobic biodegradation of phthalate esters like DTDP is generally initiated by the enzymatic hydrolysis of the ester bonds. This process is carried out by various microorganisms. The initial step involves the cleavage of one ester linkage to form the monoester, mono-tridecyl phthalate (MTDP), and tridecanol. Subsequently, the second ester bond is cleaved to yield phthalic acid and another molecule of tridecanol. Phthalic acid can then be further metabolized through various intermediates to ultimately enter the Krebs cycle.

Biodegradation_Pathway DTDP Di-tridecyl Phthalate (DTDP) MTDP Mono-tridecyl Phthalate (MTDP) + Tridecanol DTDP->MTDP Esterase PA Phthalic Acid + Tridecanol MTDP->PA Esterase Intermediates Further Intermediates PA->Intermediates Dioxygenase Krebs Krebs Cycle Intermediates->Krebs

Putative aerobic biodegradation pathway of DTDP.
Abiotic Degradation

Hydrolysis: Due to the stability of the ester bonds under typical environmental pH conditions, hydrolysis of DTDP is generally considered to be a slow and minor degradation pathway.

Photodegradation: Information on the photodegradation of DTDP is limited. While phthalates can absorb UV radiation, the significance of this pathway in the overall environmental degradation of DTDP is not well-established.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism. For DTDP, the high octanol-water partition coefficient (Log Kₒw) would suggest a potential for bioaccumulation. However, experimental and estimated data indicate a low potential.

Bioconcentration Factor (BCF):

OrganismBCF ValueMethodReference
Fish3 (estimated)QSAR[1]

The low BCF value suggests that DTDP is not likely to significantly bioconcentrate in aquatic organisms. This is likely due to its low water solubility and potential for metabolism within the organism.

Transport and Mobility

Soil Mobility: With a high organic carbon-water partitioning coefficient (Koc), DTDP is expected to be immobile in soil, strongly adsorbing to soil organic matter.

Koc Value:

Soil TypeKoc ValueMobility ClassificationReference
Not specified1.2 x 10⁶Immobile

Volatilization: Based on its estimated Henry's Law constant, DTDP has the potential to volatilize from water surfaces. However, its strong adsorption to soil and sediment is expected to significantly reduce the rate of volatilization from these compartments.

Estimated Volatilization Half-life:

Water BodyHalf-life
Model River16 hours
Model Lake12 days

Experimental Protocols

Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are typically employed to assess the environmental fate of chemicals like DTDP.

Biodegradation Testing (Based on OECD 301)

A common method to assess ready biodegradability is the OECD 301 series of tests. The following diagram illustrates a generalized workflow.

Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestSubstance Test Substance (DTDP) TestVessel Test Vessel (DTDP + Medium + Inoculum) TestSubstance->TestVessel AbioticControl Abiotic Control (DTDP + Medium, sterile) TestSubstance->AbioticControl MineralMedium Mineral Medium MineralMedium->TestVessel ControlVessel Control Vessel (Medium + Inoculum) MineralMedium->ControlVessel MineralMedium->AbioticControl Inoculum Inoculum (e.g., activated sludge) Inoculum->TestVessel Inoculum->ControlVessel Measurement Measure parameter over 28 days (e.g., O₂ consumption, CO₂ evolution) TestVessel->Measurement ControlVessel->Measurement AbioticControl->Measurement Calculation Calculate % Biodegradation Measurement->Calculation

Generalized workflow for an aerobic biodegradation test.
Bioaccumulation Testing (Based on OECD 305)

The potential for a substance to bioaccumulate in fish can be determined using the OECD 305 guideline.

Bioaccumulation_Workflow cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis Fish Test Fish Exposure Expose fish to constant aqueous concentration of DTDP Fish->Exposure Sampling1 Sample fish and water at intervals Exposure->Sampling1 CleanWater Transfer fish to clean water Exposure->CleanWater Concentration Analyze DTDP concentration in fish tissue and water Sampling1->Concentration Sampling2 Sample fish and water at intervals CleanWater->Sampling2 Sampling2->Concentration BCF_Calc Calculate Bioconcentration Factor (BCF) Concentration->BCF_Calc Persistence_Logic Persistence Environmental Persistence of DTDP Biodegradation Slow Biodegradation Persistence->Biodegradation Abiotic Slow Abiotic Degradation (Hydrolysis & Photodegradation) Persistence->Abiotic Mobility Low Mobility (High Koc) Persistence->Mobility Bioaccumulation Low Bioaccumulation (Low BCF) Persistence->Bioaccumulation

References

A Technical Guide to Ditridecyl Phthalate (DTDP): Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ditridecyl phthalate (DTDP), a high molecular weight phthalate ester. The document details its commercial suppliers, available purity grades, and the analytical methodologies used for its characterization. This information is critical for researchers and professionals in drug development and other scientific fields who require high-purity chemical compounds and need to understand their procurement and quality assessment.

Commercial Suppliers of this compound

This compound is available from a range of chemical suppliers, catering to both research and industrial needs. These suppliers offer various grades of the compound, and their product specifications should be consulted for detailed information.

Supplier NameNoted For
NINGBO INNO PHARMCHEM CO.,LTD.Manufacturer and supplier from China & India.[1]
Sigma-AldrichOffers analytical standard grade.
SmoleculeProvides DTDP for research purposes.[2]
MedKoo BiosciencesSupplies DTDP with purity >95%.[3]
TargetMolOffers DTDP for research purposes only.[4]
DC ChemicalsProvides DTDP for research applications.[5]
ChemicalBookLists multiple suppliers with varying purities.[6][7]
Sapphire North AmericaOffers DTDP for research use only.[8]
Scientific Polymer Products, Inc.Lists this compound among its products.[9]

Purity Grades and Specifications

The purity of this compound is a critical parameter for its application in research and development. The compound is typically available in high-purity grades, with specific impurities often being residual reactants or additives for stabilization.

Purity GradeSpecificationImpurities/Additives
High Purity>99.5% w/w0.1-0.2% w/w antioxidant[10]
Standard Purity>95%Refer to Certificate of Analysis[3]
Analytical StandardHigh purity, suitable for use as a reference standard in analytical testing.Characterized for specific analytical applications.
Technical GradeVaries by supplierMay contain higher levels of isomers or by-products.

A toxicity review of this compound also noted the presence of 0.1-0.3% w/w antioxidant and 0.5% of the ortho isomer of bisphenol A as potential impurities.[11]

Experimental Protocols: Purity Analysis

The determination of this compound's purity and the quantification of its impurities are primarily achieved through chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a widely used method.[12]

General Protocol for Purity Analysis by GC-MS:

  • Sample Preparation: A known quantity of the this compound sample is accurately weighed and dissolved in a suitable organic solvent (e.g., isooctane or n-hexane) to a specific concentration.

  • Internal Standard: An internal standard, a compound with similar chemical properties but not present in the sample, may be added to the sample solution to improve the accuracy and precision of the quantification.

  • GC-MS System: An Agilent 5977A Series GC/MSD or a similar system is typically used for the analysis.[12] The system is equipped with a capillary column suitable for separating phthalates, such as an Agilent J&W HP-5ms column.

  • Chromatographic Conditions:

    • Injector: A split/splitless injector is used, often in pulsed splitless mode to maximize the transfer of the analyte onto the column.

    • Carrier Gas: Helium or hydrogen can be used as the carrier gas.[13]

    • Oven Temperature Program: A temperature gradient is employed to separate the components of the sample based on their boiling points and interactions with the stationary phase of the column.

    • Mass Spectrometer: The mass spectrometer is operated in either full scan mode to identify all eluted compounds or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying specific target analytes. The m/z 149 ion is a characteristic quantifier ion for many phthalates.[13]

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds in the sample. The area of the this compound peak is compared to the total area of all peaks to determine its purity. The identity of the peaks can be confirmed by their mass spectra. For quantitative analysis, a calibration curve is generated using certified reference materials.

Visualizing the Supply and Quality Control Workflow

The following diagram illustrates a typical workflow from the procurement of this compound to its analytical validation for research use.

G cluster_procurement Procurement cluster_qc Quality Control & Analysis cluster_application Application Supplier_Selection Supplier Selection Request_COA Request Certificate of Analysis (CoA) Supplier_Selection->Request_COA Initial Screening Procure_DTDP Procure this compound Request_COA->Procure_DTDP CoA Review Sample_Preparation Sample Preparation Procure_DTDP->Sample_Preparation Material Receipt GCMS_Analysis GC-MS Analysis Sample_Preparation->GCMS_Analysis Analytical Sample Purity_Verification Purity Verification & Impurity Profiling GCMS_Analysis->Purity_Verification Raw Data Purity_Verification->Supplier_Selection Feedback / Rejection Research_Use Use in Research / Drug Development Purity_Verification->Research_Use Qualified Material

Caption: Workflow for Procurement and Quality Control of this compound.

Signaling Pathways and Logical Relationships

While this compound is primarily used as a plasticizer, it is also studied for its potential as an endocrine disruptor.[3][4][5] Research has investigated its effects on estrogen receptors (ERα, ERβ) and the androgen receptor (AR). The following diagram illustrates the logical relationship in the study of these interactions.

G cluster_receptors Nuclear Receptors DTDP This compound (DTDP) ERa Estrogen Receptor α (ERα) DTDP->ERa Investigated Interaction ERb Estrogen Receptor β (ERβ) DTDP->ERb Investigated Interaction AR Androgen Receptor (AR) DTDP->AR Investigated Interaction Gene_Expression_A Estrogen-responsive Gene Expression ERa->Gene_Expression_A Regulates Gene_Expression_B Estrogen-responsive Gene Expression ERb->Gene_Expression_B Regulates Gene_Expression_C Androgen-responsive Gene Expression AR->Gene_Expression_C Regulates

Caption: Investigated Interactions of DTDP with Nuclear Receptors.

References

ditridecyl phthalate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Ditridecyl phthalate (DTDP) is a high molecular weight phthalate ester.[1] It is primarily utilized as a plasticizer to enhance the flexibility of polyvinyl chloride (PVC) and is found in various industrial and consumer products.[2][3] This technical summary provides key data on its molecular weight and chemical formula.

Molecular Data

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC34H58O4[1][2][4][5][6]
Molecular Weight530.8 g/mol [1][4][7]
CAS Number119-06-2[2][3][5][6][8]

This compound is described as a nearly colorless, oily liquid that is less dense than water.[1][4][5]

References

Methodological & Application

Application Note: Analysis of Ditridecyl Phthalate (DTDP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the determination of ditridecyl phthalate (DTDP), a high molecular weight phthalate plasticizer, using gas chromatography-mass spectrometry (GC-MS). The protocol provides comprehensive guidelines for sample preparation, instrument parameters, and data analysis, making it suitable for the analysis of DTDP in various matrices, including consumer products and environmental samples. The methodology is designed to deliver reliable and reproducible quantitative results.

Introduction

This compound (DTDP) is a phthalate ester utilized as a plasticizer to enhance the flexibility and durability of polymeric materials. Due to its widespread use, concerns regarding its potential environmental and health impacts have necessitated the development of precise analytical methods for its detection and quantification.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred technique for phthalate analysis due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[2] This document provides a detailed protocol for the analysis of DTDP using GC-MS, applicable to researchers and professionals in quality control and safety assessment.

Experimental Protocol

Sample Preparation

A critical step in the analysis of DTDP is the effective extraction of the analyte from the sample matrix while minimizing contamination. Phthalates are ubiquitous in laboratory environments, so it is imperative to use glassware and phthalate-free solvents and consumables throughout the procedure.[2][3]

For Polymer Matrices (e.g., PVC):

  • Sample Comminution: Reduce the polymer sample into small pieces (less than 2 mm) to maximize the surface area for extraction.

  • Dissolution: Accurately weigh approximately 0.1 g of the comminuted sample into a glass vial. Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer.

  • Precipitation: After complete dissolution, add 10 mL of hexane to precipitate the polyvinyl chloride (PVC) polymer.[4]

  • Centrifugation/Filtration: Centrifuge the mixture to pellet the precipitated polymer. Carefully transfer the supernatant containing the extracted phthalates to a clean glass vial. Alternatively, the extract can be filtered.[4]

  • Solvent Exchange: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent like cyclohexane or methylene chloride for GC-MS analysis.[4][5]

For Liquid Samples (e.g., Beverages):

  • Liquid-Liquid Extraction (LLE): To a 10 mL liquid sample, add 10 mL of a suitable extraction solvent such as dichloromethane or hexane in a separatory funnel.

  • Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.

  • Collection: Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[6]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of DTDP. These may be adapted based on the specific instrumentation available.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent[1][7]
Mass Spectrometer Agilent 5977B MSD or equivalent[1][7]
GC Column J&W Scientific DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[7][8]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[3][8]
Injection Mode Pulsed Splitless[7][9]
Injection Volume 1 µL[4][7]
Inlet Temperature 280-300 °C[8][9]
Oven Temperature Program Initial temperature of 60-80°C, hold for 1-2 minutes. Ramp at 10-25°C/min to 320°C, hold for 5-10 minutes.[1][3]
MS Ion Source Temp. 230 °C[5]
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Acquisition Mode Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1][7]
Data Analysis and Quantification

Qualitative Analysis: Identification of DTDP is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

Quantitative Analysis: Quantification is performed using an external standard calibration curve. Prepare a series of calibration standards of DTDP in a suitable solvent. An internal standard, such as benzyl benzoate, may be used to improve precision.[8] The peak area of the characteristic ions of DTDP is plotted against the concentration to generate a calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound.

Parameter Value Notes
Molecular Weight 530.8 g/mol [1]
Retention Time Analyte- and method-dependentTypically, the last eluting phthalate in a multi-component analysis.[1]
Quantifier Ion (SIM) m/z 149This is a common fragment ion for most phthalates.[2]
Qualifier Ions (SIM) m/z 167, 279Use of qualifier ions confirms the identity of the analyte.
Calibration Range 50 - 1000 ng/mLThis range can be adjusted based on the expected concentration in samples and instrument sensitivity.[4][9]
Limit of Detection (LOD) Method-dependentCan be in the low ng/mL range.
Limit of Quantification (LOQ) 54.1 to 76.3 ng/gReported for a range of phthalates in a validated method.[8]

Visualizations

Experimental Workflow for DTDP Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Comminution Sample Comminution (for solid matrices) Sample->Comminution Extraction Solvent Extraction (e.g., LLE, Dissolution/Precipitation) Comminution->Extraction Concentration Extract Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. Adherence to the prescribed sample preparation and instrumental parameters will ensure high-quality data suitable for research, quality control, and regulatory purposes. Proper laboratory practices to avoid phthalate contamination are crucial for accurate results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4,4'-Dithiodipyridine (DTDP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of 4,4'-Dithiodipyridine (DTDP) using High-Performance Liquid Chromatography (HPLC) with UV detection. DTDP is a crucial reagent used in various biochemical and pharmaceutical applications, primarily for the quantification of thiol groups.[1][2] This document outlines the necessary instrumentation, reagents, and a detailed step-by-step protocol for the separation and quantification of DTDP, ensuring accuracy and reproducibility in research and quality control settings.

Introduction

4,4'-Dithiodipyridine (DTDP) is a symmetrical disulfide that reacts with thiol-containing compounds to produce a stoichiometric amount of 4-thiopyridone (4-TP).[1] The high molar absorptivity of 4-TP allows for sensitive spectrophotometric or chromatographic quantification, making DTDP an invaluable tool in protein chemistry, drug discovery, and diagnostics for the determination of free sulfhydryl groups.[2][3] Accurate determination of the purity and concentration of DTDP solutions is paramount for the reliability of these assays. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the direct analysis of DTDP.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pumping module, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm) is recommended for optimal separation.[4]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, analytical grade.

  • Standard: 4,4'-Dithiodipyridine (DTDP) reference standard.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC grade water. Degas the solution before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas the solution before use.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of DTDP reference standard.

  • Dissolve the standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask. This will serve as the stock solution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation:

  • Dissolve the sample containing DTDP in the 50:50 acetonitrile/water mixture to an estimated concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for a stability-indicating HPLC method.

ParameterSpecification
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Precision (%RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 3.0%
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from blank or potential impurities
Robustness Insensitive to minor changes in method parameters

Diagrams

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Aqueous & Organic) Injection Sample Injection MobilePhase->Injection Standard DTDP Standard Solutions Standard->Injection Sample Sample Solution Sample->Injection Separation C18 Column Separation Injection->Separation Gradient Elution Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of DTDP.

Signaling Pathway Context

While DTDP itself is not part of a signaling pathway, its application is critical for studying pathways involving thiol-disulfide exchange, which is a key regulatory mechanism in many cellular processes. The reaction of DTDP with protein thiols allows for the quantification of the redox state of specific cysteine residues, providing insights into cellular signaling under various physiological and pathological conditions.

Thiol_Quantification DTDP DTDP (4,4'-Dithiodipyridine) TP 4-Thiopyridone (Quantified by HPLC) DTDP->TP + R-SH Thiol R-SH (e.g., Protein Thiol) Adduct R-S-S-Pyridine (Mixed Disulfide) Thiol->Adduct + DTDP

Caption: Reaction of DTDP with a thiol for quantification.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantitative analysis of 4,4'-Dithiodipyridine. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately assess the quality and concentration of DTDP, thereby ensuring the integrity of subsequent thiol quantification assays and related research. The method is suitable for implementation in quality control laboratories and research settings.

References

Application Notes and Protocols for the Use of Ditridecyl Phthalate as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ditridecyl phthalate (DTDP) as an analytical reference standard in various scientific applications. The information is intended to guide researchers in accurately quantifying DTDP in different matrices and in assessing its potential biological effects.

Quantification of this compound in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is utilized as an analytical standard for the precise measurement of its presence in food products, particularly in fatty foods like vegetable oils where it may migrate from packaging materials.[1][2][3][4]

Experimental Protocol

a) Sample Preparation: Extraction from Vegetable Oil [1][2]

  • Weigh 0.5 g of the vegetable oil sample into a 15 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex the mixture for 1 minute, followed by ultrasonication for 20 minutes.

  • Centrifuge at 7500 rpm for 5 minutes.

  • Collect the supernatant (the acetonitrile layer).

  • Repeat the extraction process (steps 2-4) on the oil residue and combine the supernatants.

  • Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 5 mL of n-hexane. The sample is now ready for GC-MS analysis.

b) GC-MS Instrumentation and Conditions [1][5]

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: J&W Scientific DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 320°C at 25°C/min.

    • Hold at 320°C for 5 minutes.[4]

  • MSD Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor for DTDP: Specific ions for DTDP should be determined from its mass spectrum, typically including a quantifier and one or more qualifiers.

c) Calibration

Prepare a series of calibration standards of DTDP in n-hexane at concentrations ranging from 0.05 to 10 µg/mL. Analyze these standards using the same GC-MS method to construct a calibration curve.

Data Presentation

Table 1: GC-MS Method Validation Parameters for Phthalate Analysis (Representative Data)

ParameterValueReference
Linearity (r²)>0.99[6]
Limit of Detection (LOD)0.1 - 3.1 µg/kg[7]
Limit of Quantification (LOQ)0.2 - 10.3 µg/kg[7]
Recovery70-120%[6]
Precision (RSD)<15%[6]

Note: This table presents typical validation parameters for phthalate analysis. Specific values for DTDP should be determined during method validation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis oil_sample Weigh 0.5g Vegetable Oil add_acn Add 10mL Acetonitrile oil_sample->add_acn vortex_sono Vortex & Sonicate add_acn->vortex_sono centrifuge Centrifuge 7500 rpm vortex_sono->centrifuge supernatant Collect Supernatant centrifuge->supernatant repeat_ext Repeat Extraction supernatant->repeat_ext Combine evaporate Evaporate to Dryness repeat_ext->evaporate reconstitute Reconstitute in 5mL Hexane evaporate->reconstitute gcms_analysis Inject 1µL into GC-MS reconstitute->gcms_analysis data_acquisition Acquire Data (SIM Mode) gcms_analysis->data_acquisition quantification Quantify DTDP Concentration data_acquisition->quantification calibration Prepare DTDP Calibration Curve calibration->quantification

GC-MS analysis workflow for DTDP in vegetable oil.

Quantification of this compound in Polyvinyl Chloride (PVC) using High-Performance Liquid Chromatography (HPLC)

DTDP is a common plasticizer in PVC materials. Its quantification is crucial for quality control and regulatory compliance. DTDP as a reference standard is essential for this purpose.

Experimental Protocol

a) Sample Preparation: Extraction from PVC [8]

  • Weigh approximately 50 mg of the finely ground PVC sample into a glass vial.

  • Add 5 mL of tetrahydrofuran (THF) to dissolve the sample. Gentle heating or sonication can aid dissolution.

  • After complete dissolution, add 10 mL of hexane to precipitate the PVC polymer.

  • Allow the polymer to settle for at least 5 minutes.

  • Filter the THF/hexane solution through a 0.45 µm PTFE syringe filter.

  • Dilute a known volume of the filtrate with the mobile phase to a concentration within the calibration range.

b) HPLC Instrumentation and Conditions [9][10][11]

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9][10]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 226 nm.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

c) Calibration

Prepare a series of DTDP calibration standards in the mobile phase, with concentrations ranging from 1 to 200 µg/mL. Analyze these standards using the same HPLC method to generate a calibration curve.

Data Presentation

Table 2: HPLC-UV/DAD Method Validation Parameters for Phthalate Analysis (Representative Data)

ParameterValueReference
Linearity (r²)≥0.999[9][10]
Limit of Detection (LOD)0.01 - 0.10 mg/L[9]
Limit of Quantification (LOQ)0.06 - 0.64 mg/L[9][10][12]
Recovery82.85 - 107.40%[9]
Precision (RSD)0.8 - 4.2%[9]

Note: This table presents typical validation parameters for phthalate analysis. Specific values for DTDP should be determined during method validation.

Application in Developmental Toxicity Screening

DTDP can be used as a reference standard in developmental toxicity studies to investigate its potential effects on prenatal development, according to established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[13][14]

Experimental Protocol Outline (based on OECD Guideline 414)[13][14][15][16]
  • Test System: Pregnant female rats (e.g., Sprague-Dawley strain).

  • Administration: Administer DTDP (dissolved in a suitable vehicle like corn oil) by oral gavage to groups of pregnant rats daily from implantation to the day before expected delivery.

  • Dose Groups: Include a control group (vehicle only) and at least three dose levels of DTDP. The highest dose should induce some maternal toxicity but not mortality.

  • Observations:

    • Maternal: Monitor clinical signs, body weight, and food consumption daily.

    • Fetal: Near term, perform a caesarean section and examine the uterine contents. Record the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Examine fetuses for external, visceral, and skeletal abnormalities.

  • Reference Standard Use: A certified reference standard of DTDP is crucial for preparing accurate dosing solutions and for any analytical confirmation of dosing concentrations.

Data Presentation

Table 3: Key Endpoints in a Prenatal Developmental Toxicity Study

Parameter CategorySpecific Endpoints
Maternal Toxicity Clinical observations, Body weight changes, Food consumption, Gross pathology at necropsy
Reproductive Indices Corpora lutea count, Implantation sites, Resorption rate, Pre- and post-implantation loss
Fetal Viability Number of live and dead fetuses, Sex ratio
Fetal Growth Fetal body weight
Fetal Morphology External, visceral, and skeletal malformations and variations

Application in Endocrine Disruptor Screening: Estrogen Receptor Binding Assay

DTDP can be used as a reference standard in in vitro assays to assess its potential to interact with the estrogen receptor (ER), a key mechanism of endocrine disruption.

Experimental Protocol Outline: Competitive Estrogen Receptor Binding Assay[17][18][19][20]

This assay measures the ability of a test chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

  • Reagents:

    • Human recombinant estrogen receptor α (ERα).

    • Radiolabeled 17β-estradiol (e.g., [³H]17β-estradiol).

    • Unlabeled 17β-estradiol (as a positive control competitor).

    • This compound reference standard.

    • Assay buffer.

  • Procedure:

    • Incubate a constant amount of ERα and radiolabeled estradiol with varying concentrations of the DTDP reference standard.

    • Also, run a standard curve with unlabeled 17β-estradiol as a known competitor.

    • After incubation, separate the receptor-bound and free radiolabeled estradiol.

    • Measure the radioactivity of the bound fraction.

  • Data Analysis:

    • Plot the percentage of bound radiolabel against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled estradiol).

    • The relative binding affinity (RBA) of DTDP can be calculated by comparing its IC₅₀ to that of unlabeled 17β-estradiol.

Principle of Competitive ER Binding Assay

ER_Binding_Assay ER_C ERα ER_E2_complex_C ERα-[³H]E2 (High Signal) ER_C->ER_E2_complex_C E2_radiolabeled_C [³H]E2 E2_radiolabeled_C->ER_E2_complex_C result_control High Radioactivity Detected ER_E2_complex_C->result_control ER_T ERα ER_E2_complex_T ERα-[³H]E2 ER_T->ER_E2_complex_T ER_DTDP_complex ERα-DTDP ER_T->ER_DTDP_complex E2_radiolabeled_T [³H]E2 E2_radiolabeled_T->ER_E2_complex_T DTDP DTDP DTDP->ER_DTDP_complex result_test Reduced Radioactivity Detected ER_E2_complex_T->result_test label_info DTDP competes with radiolabeled estradiol ([³H]E2) for binding to the estrogen receptor (ERα). A reduction in radioactivity indicates binding affinity.

Principle of the competitive estrogen receptor binding assay.

References

Application of Di-tridecyl Phthalate (DTDP) in Flexible PVC Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PVC-DTDP-001

Introduction

Di-tridecyl Phthalate (DTDP) is a high molecular weight (HMW) ortho-phthalate plasticizer utilized to impart flexibility and durability to polyvinyl chloride (PVC) products. Due to its chemical structure and high molecular weight, DTDP offers superior performance in applications demanding high-temperature resistance, low volatility, and excellent permanence.[1][2] It is frequently the plasticizer of choice for demanding applications such as automotive wire and cable insulation, and other electrical wiring where long-term performance under severe heat-aging conditions is critical.[1][3][4]

This document provides detailed application notes and protocols for researchers and scientists studying the formulation of flexible PVC using DTDP. It covers the physical and chemical properties of DTDP, its performance characteristics in PVC, and standardized experimental protocols for evaluation.

Physical and Chemical Properties of DTDP

DTDP is a nearly colorless, oily liquid with a mild odor.[4] Its high molecular weight contributes to its low volatility and high permanence in PVC compounds.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Typical Physical and Chemical Properties of Di-tridecyl Phthalate (DTDP)

PropertyValueTest MethodReference
Chemical NameDi-tridecyl Phthalate-[5]
Molecular FormulaC₃₄H₅₈O₄-[6]
Molecular Weight530.82 g/mol -[6]
AppearanceClear, colorless liquid-[4]
Boiling Point>250 °C (>482 °F)-[4][6]
Flash Point245 °C (473 °F)ASTM D93[4][6]
Density @ 20 °C0.954 g/cm³ (954 kg/m ³)-[4]
Kinematic Viscosity @ 40 °C84 mm²/s-[4]
Vapor Pressure @ 20 °C< 0.01 kPa-[4]
Solubility in WaterNegligible-[4]
Acid Value≤ 0.07 mg KOH/gASTM D1045[7]

Performance Characteristics in Flexible PVC

DTDP imparts a unique set of performance attributes to flexible PVC formulations, primarily centered around its high permanence and thermal stability.

Key Performance Benefits:
  • Extremely Low Volatility: As the highest-molecular-weight phthalate plasticizer, DTDP exhibits minimal loss from the PVC compound, even at elevated temperatures, ensuring long-term flexibility and performance.[1][4]

  • Excellent Thermal Stability: It provides outstanding resistance to severe heat-aging conditions, making it ideal for high-temperature wire and cable insulation.[1][3][4]

  • Superior Resistance to Migration and Extraction: DTDP shows slower migration and higher resistance to extraction by various media, including oils and soapy water, compared to lower molecular weight phthalates.[1]

  • Cost-Effective Alternative: In certain applications, DTDP can serve as a cost-effective replacement for more expensive specialty plasticizers like trimellitates without compromising high-temperature performance.[1]

Comparative Performance Data

Quantitative comparisons of plasticizers are highly dependent on the specific formulation (PVC resin, stabilizers, fillers, etc.) and test conditions. The following tables provide a summary of qualitative comparisons and available quantitative data to contextualize the performance of DTDP.

Table 2: Qualitative Performance Comparison of DTDP with Other Plasticizers

FeatureDTDPDIDP/DINP (HMW Phthalates)DOP (LMW Phthalate)TOTM (Trimellitate)
Volatility Extremely LowLowHigherVery Low
High-Temp Performance ExcellentGoodModerateExcellent
Low-Temp Flexibility ModerateGoodGoodGood
Migration Resistance ExcellentGoodModerateExcellent
Extraction Resistance ExcellentGoodModerateExcellent
Plasticizing Efficiency Lower (more phr needed for same softness)ModerateHighLower
Cost ModerateLowerLowHigh

Table 3: Quantitative Data on Plasticizer Permanence in PVC

TestPlasticizer Blend in PVCTemperatureWeight RetentionReference
Exudation (168 hours) DTDP + TINTM (Reference)121 °C>98%[8]
136 °C>98%[8]
Extraction in Soapy Water (unknown time/temp) TOTM-Least Extractable[9]
DOP-More Extractable[9]
Extraction in Mineral Oil (unknown time/temp) TOTM-Low Extraction[9]
DOP-Higher Extraction[9]

Note: The data in Table 3 is from different sources with varying test conditions and formulations, and should be used for general comparison purposes only.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of flexible PVC formulations containing DTDP.

Protocol for Preparation of Flexible PVC Samples

This protocol describes the preparation of flexible PVC sheets via a two-roll mill, which can then be used for further testing.

Materials and Equipment:

  • PVC resin (e.g., K-value 67-70)

  • DTDP plasticizer

  • Heat stabilizer (e.g., Ca/Zn or Ba/Zn based)

  • Lubricants (e.g., stearic acid)

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling platens

  • Molding frame and plates

Procedure:

  • Pre-mixing: In a high-speed mixer or a suitable container, accurately weigh and combine the PVC resin, heat stabilizer, and lubricants. Mix until a homogenous powder blend is achieved.

  • Plasticizer Addition: Slowly add the accurately weighed DTDP to the powder blend while mixing. Continue mixing until the plasticizer is fully absorbed and the mixture is a free-flowing powder (dry blend).

  • Milling: a. Preheat the two-roll mill to the desired temperature, typically between 160°C and 170°C. Set the friction ratio (speed difference between the rolls) as required. b. Add the dry blend to the nip of the rolls. The material will start to flux and form a band on one of the rolls. c. Continuously cut and fold the PVC sheet on the mill for a specified time (e.g., 5-10 minutes) to ensure complete homogenization.

  • Sheeting: Once homogenized, cut the PVC sheet from the mill.

  • Molding: a. Place the milled sheet into a pre-heated molding frame of the desired thickness, positioned between two polished plates. b. Transfer the assembly to a hydraulic press preheated to approximately 170°C - 180°C. c. Apply low pressure initially to allow the material to flow and fill the mold, then increase to high pressure (e.g., 10-15 MPa) for a set time (e.g., 5 minutes). d. Cool the mold under pressure using the press's cooling system until the sample is rigid enough to be removed without deformation.

  • Conditioning: Condition the molded sheets at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Protocol for Evaluation of Mechanical Properties

This protocol follows the principles of ASTM D2284 to determine the tensile properties of the flexible PVC.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Die cutter for preparing dumbbell-shaped test specimens

  • Thickness gauge

Procedure:

  • Specimen Preparation: Cut at least five dumbbell-shaped specimens from the conditioned PVC sheets using the die cutter.

  • Measurement: Measure the thickness and width of the narrow section of each specimen.

  • Testing: a. Mount a specimen in the grips of the UTM. b. Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures. c. Record the maximum load and the elongation at break.

  • Calculation:

    • Tensile Strength (MPa): Maximum Load (N) / Original Cross-sectional Area (mm²)

    • Elongation at Break (%): [(Final Length at Break - Initial Gage Length) / Initial Gage Length] x 100

  • Reporting: Report the average and standard deviation of the tensile strength and elongation at break for the set of specimens.

Protocol for Evaluation of Plasticizer Volatility (Activated Carbon Method)

This protocol is based on methods like ASTM D1203 to determine the weight loss of plasticizer due to volatilization.

Equipment:

  • Forced-air oven

  • Specimen disks (e.g., 50 mm diameter)

  • Activated carbon

  • Containers for holding the specimens and activated carbon

  • Analytical balance

Procedure:

  • Specimen Preparation: Cut circular specimens from the conditioned PVC sheet.

  • Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.

  • Exposure: a. Place a layer of activated carbon at the bottom of a container. b. Place the specimen on the carbon, ensuring it does not touch other specimens. c. Cover the specimen with another layer of activated carbon. d. Place the container in a preheated oven at a specified temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 24 hours or as required by the application standard).

  • Final Weighing: After the exposure time, remove the container from the oven and allow it to cool to room temperature in a desiccator. Carefully remove the specimen, brush off any adhering carbon, and reweigh it.

  • Calculation:

    • Volatility (Weight Loss %): [((Initial Weight - Final Weight) / Initial Weight)] x 100

  • Reporting: Report the average percentage weight loss.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of DTDP in flexible PVC.

G cluster_formulation 1. Formulation & Compounding cluster_testing 2. Sample Testing & Evaluation cluster_analysis 3. Data Analysis pvc PVC Resin mixer High-Speed Mixing pvc->mixer dtdp DTDP Plasticizer dtdp->mixer stab Stabilizers stab->mixer adds Other Additives adds->mixer mill Two-Roll Milling mixer->mill press Compression Molding mill->press sample Conditioned PVC Sheet press->sample mech Mechanical Testing (ASTM D2284) sample->mech perm Permanence Testing (Volatility, Extraction) sample->perm elec Electrical Testing (Volume Resistivity) sample->elec data Performance Data mech->data perm->data elec->data comp Comparison vs. Control data->comp

Caption: Experimental workflow for PVC formulation and testing.

G cluster_properties cluster_applications center DTDP (Di-tridecyl Phthalate) a1 Automotive Wire & Cable center->a1 a2 High-Temperature Electrical Insulation center->a2 a3 Durable Outdoor Products center->a3 a4 Cost-Effective Alternative to Trimellitates center->a4 p1 High Molecular Weight p1->center p2 Low Volatility p2->center p3 High Thermal Stability p3->center p4 Excellent Migration & Extraction Resistance p4->center

Caption: Properties and applications of DTDP plasticizer.

References

Application Notes: Extraction of Ditridecyl Phthalate from Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ditridecyl phthalate (DTDP) is a high-molecular-weight phthalate ester used primarily as a plasticizer in polyvinyl chloride (PVC) products to enhance flexibility and durability. Its widespread use and potential for environmental release from various consumer and industrial products necessitate reliable methods for its detection and quantification in environmental matrices. Due to its chemical properties—low water solubility and high octanol-water partition coefficient—DTDP is expected to adsorb strongly to soil, sediment, and suspended solids.[1]

These application notes provide detailed protocols for the extraction of DTDP from water, soil, and sediment samples, intended for use by researchers, environmental scientists, and analytical laboratory professionals. The protocols are based on established methodologies for high-molecular-weight phthalates, including those outlined by the U.S. Environmental Protection Agency (EPA). Subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

General Considerations and Contamination Control

The analysis of phthalates is highly susceptible to background contamination from laboratory materials.[2] Phthalates are ubiquitous in plastics, solvents, and other common lab equipment. Strict contamination control is critical for accurate quantification.

  • Glassware: Use glass or stainless steel apparatus exclusively. Avoid all plastic containers, pipette tips, and wash bottles.

  • Solvents: Use high-purity, phthalate-free, or "distilled-in-glass" grade solvents.

  • Cleaning: All glassware should be meticulously cleaned, rinsed with solvent, and baked at a high temperature (e.g., 400°C for 4 hours) to remove organic residues.[3]

  • Blanks: A laboratory reagent blank must be processed with every batch of samples to monitor for contamination.[2]

Extraction from Aqueous Samples (Water)

For aqueous matrices such as groundwater or wastewater, Solid-Phase Extraction (SPE) is a highly effective technique, offering good recovery, reduced solvent consumption, and operational simplicity. The following protocol is adapted from U.S. EPA Method 3535A.[4][5][6]

Protocol: Solid-Phase Extraction (SPE)

3.1.1 Materials

  • Sample collection bottles: 1 L amber glass, with PTFE-lined caps

  • SPE cartridges or disks (e.g., C18-bonded silica)

  • SPE vacuum manifold

  • Vacuum pump

  • Drying agent: Anhydrous sodium sulfate (granular, baked at 400°C)

  • Solvents: Methanol, Dichloromethane (DCM), Ethyl Acetate (High Purity/HPLC Grade)

  • Concentrator apparatus (e.g., Kuderna-Danish or automated evaporator)

  • GC vials: Amber glass with PTFE-lined septa

3.1.2 Procedure

  • Sample Preparation: Collect a 1 L water sample in an amber glass bottle. If not extracted immediately, store at 4°C. Allow the sample to warm to room temperature before extraction. The pH of the sample should be between 5 and 7; phthalates can hydrolyze under basic conditions.[2]

  • Cartridge Conditioning: Place the SPE cartridge (e.g., C18, 500 mg) on the vacuum manifold. Do not apply vacuum yet.

    • Add 5-10 mL of ethyl acetate to the cartridge to wet the sorbent.

    • Add 5-10 mL of methanol, allowing it to soak for 1-2 minutes.

    • Add 10-15 mL of organic-free reagent water. Pull most of the water through under a light vacuum, ensuring a layer of water remains on top of the sorbent to prevent it from drying out.

  • Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a steady flow rate of approximately 10-15 mL/min. Do not allow the sorbent to go dry until the entire sample has passed through.

  • Sorbent Drying: Once the sample has been loaded, continue to apply vacuum for 10-15 minutes to remove residual water from the cartridge.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained analytes by passing 5-10 mL of ethyl acetate or dichloromethane through the cartridge. Allow the solvent to soak the sorbent for 5 minutes before drawing it through under a light vacuum.

    • Repeat the elution step with a second aliquot of solvent for a total elution volume of 10-20 mL.

  • Drying and Concentration: Pass the collected eluate through a funnel containing anhydrous sodium sulfate to remove any remaining water. Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen or an appropriate evaporator.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Extraction from Solid Samples (Soil & Sediment)

For solid matrices like soil and sediment, Ultrasonic-Assisted Extraction (UAE) offers a balance of efficiency and speed. The traditional Soxhlet extraction method is also presented as a more exhaustive, albeit slower, alternative. These protocols are based on principles from U.S. EPA Methods 3550C (Ultrasonic) and 3540C (Soxhlet).[3][7][8][9]

Protocol: Ultrasonic-Assisted Extraction (UAE)

4.1.1 Materials

  • Centrifuge tubes: 50 mL glass or stainless steel with PTFE-lined caps

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Drying agent: Anhydrous sodium sulfate

  • Solvents: Acetone, Hexane, Dichloromethane (1:1 Acetone:Hexane or 1:1 Acetone:DCM mixture)

  • Concentrator apparatus

  • GC vials

4.1.2 Procedure

  • Sample Preparation: Homogenize the soil/sediment sample. Weigh approximately 10-30 g (wet weight) of the sample into a beaker or centrifuge tube.[7]

  • Drying: Add anhydrous sodium sulfate to the sample and mix with a stainless steel spatula until a free-flowing powder is obtained.[7]

  • First Extraction:

    • Add 30 mL of a 1:1 (v/v) acetone:hexane mixture to the sample.

    • Place the sample in an ultrasonic bath or use a probe sonicator for 3-5 minutes. Caution: To avoid overheating, which can degrade analytes, monitor the temperature.

  • Solvent Separation:

    • If using a centrifuge: Centrifuge the sample at ~2000 rpm for 10 minutes. Decant the solvent extract into a clean flask.

    • If using filtration: Set up a vacuum filtration apparatus and decant the solvent through the filter.

  • Repeat Extractions: Repeat the extraction (steps 3 and 4) two more times with fresh aliquots of the solvent mixture, combining all extracts.[7]

  • Concentration: Concentrate the combined extract to a final volume of 1.0 mL. A solvent exchange into hexane may be performed during this step if required for the analytical method.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Alternative Protocol: Soxhlet Extraction

Soxhlet extraction is a rigorous and well-established technique that ensures thorough extraction but requires longer processing times (16-24 hours).[3][8]

4.2.1 Procedure

  • Sample Preparation: Prepare a 10-20 g sample mixed with anhydrous sodium sulfate as described in the UAE protocol (Section 4.1.2).

  • Loading: Place the sample mixture into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.[3]

  • Extraction: Add ~300 mL of a 1:1 acetone:hexane mixture to a 500 mL round-bottom flask. Assemble the Soxhlet apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.[3]

  • Concentration: After extraction, cool the flask and concentrate the extract to 1.0 mL as described previously.

Data Presentation

Quantitative data for this compound specifically is limited in publicly available literature. The following tables summarize performance data for high-molecular-weight phthalates that can be considered analogous to DTDP, extracted using methods similar to those described above. This data provides an estimate of expected performance.

Table 1: Performance Data for Phthalate Extraction from Aqueous Samples

Compound Method Sorbent Elution Solvent Recovery (%) LOD/LOQ Reference
Di-n-octyl phthalate (DNOP) SPE-GC-ECD Dionex AutoTrace 280 SPE Disk Dichloromethane 91.8 ± 3.4 N/A [10]
Diisononyl phthalate (DINP) SPE-GC-ECD Dionex AutoTrace 280 SPE Disk Dichloromethane 95.8 ± 2.6 N/A [10]
Diisodecyl phthalate (DIDP) SPE-GC-ECD Dionex AutoTrace 280 SPE Disk Dichloromethane 94.1 ± 1.9 N/A [10]

| Various Phthalates | SPE-HPLC | Florisil Cartridge | Ethyl Acetate | 98.2 - 110.0 | 0.025-0.05 mg/L | |

Table 2: Performance Data for Phthalate Extraction from Solid Samples (Soil/Sediment)

Compound(s) Method Extraction Solvent Recovery (%) LOD (ng/g) Reference
16 Phthalates Ultrasonic Extraction n-hexane:methylene chloride (1:1) 78 - 117 0.1 - 0.25
6 Phthalates (incl. DNOP) Microwave-Assisted Acetonitrile 84 - 115 1.24 - 3.15 µg/L (in extract) [11]

| 6 Phthalates (incl. DNOP) | Soxhlet Extraction | Toluene | >80 | 0.103 µg/g | |

N/A: Not Available in the cited source. LOD/LOQ values are highly instrument-dependent.

Analytical Finish

The prepared extracts can be analyzed by GC-MS or HPLC-UV/MS. GC-MS is often preferred due to its high sensitivity and specificity.

  • GC-MS: A DB-5ms or similar non-polar capillary column is commonly used.[12] The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, using characteristic ions of DTDP (e.g., m/z 149 as a common phthalate fragment).[12]

  • HPLC-UV: Reversed-phase chromatography using a C18 or Phenyl-Hexyl column with a water/acetonitrile or water/methanol gradient can be employed.[13][14] UV detection is typically performed at wavelengths between 225-235 nm.[13][15]

Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of DTDP from environmental samples.

ExtractionWorkflow cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Elution & Concentration cluster_analysis 4. Instrumental Analysis Water_Sample Aqueous Sample (Water) - 1L Amber Glass - Store at 4°C SPE Solid-Phase Extraction (SPE) - Condition Cartridge (C18) - Load Sample - Dry Sorbent Water_Sample->SPE Solid_Sample Solid Sample (Soil/Sediment) - Homogenize - Weigh 10-30g UAE Ultrasonic-Assisted Extraction (UAE) - Mix with Na2SO4 - Add Solvent (e.g., Acetone:Hexane) - Sonicate 3x Solid_Sample->UAE Elute Elute with Organic Solvent (e.g., Ethyl Acetate, DCM) SPE->Elute UAE->Elute Dry_Concentrate Dry (Na2SO4) & Concentrate Extract to 1 mL Elute->Dry_Concentrate Analysis GC-MS or HPLC-UV/MS Analysis - Quantify using Calibration Curve Dry_Concentrate->Analysis Data Report Results (µg/L or µg/kg) Analysis->Data

Caption: General workflow for DTDP extraction and analysis.

References

Application Notes and Protocols for the Evaluation of Ditridecyl Phthalate in Endocrine Disruptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl phthalate (DTDP) is a high molecular weight phthalate ester (HMWPE) used as a plasticizer in various consumer products.[1] Concerns regarding the potential endocrine-disrupting effects of phthalates have led to increased scrutiny of this class of compounds. Endocrine disruptors are exogenous substances that can interfere with any aspect of hormone action.[2][3][4] This document provides an overview of the current understanding of DTDP's activity in endocrine disruptor assays and offers detailed protocols for its evaluation.

The evidence for the direct endocrine-disrupting activity of DTDP is currently limited and, in some cases, contradictory. Early in vitro studies using a recombinant yeast screen reported inconsistent results for estrogenic activity. One sample of DTDP showed weak estrogenicity, while another did not.[5][6] Further analysis revealed that the active sample was contaminated with 0.5% bisphenol A (BPA), a known estrogenic compound, suggesting that DTDP itself may not be estrogenic.[5][6] Toxicological reviews by regulatory bodies often group DTDP with other HMWPEs. These reports generally conclude that HMWPEs have low acute toxicity and are not genotoxic.[7][8] While some studies on HMWPEs indicate potential for liver and kidney effects at high doses, they have not shown significant effects on fertility or reproductive systems.[7][8]

Given the sparse and inconclusive data specific to DTDP, a comprehensive evaluation using a battery of standardized in vitro and in vivo assays is necessary to definitively characterize its endocrine-disrupting potential. The following sections provide detailed protocols for key assays relevant to assessing the estrogenic, androgenic, and steroidogenic modalities of potential endocrine disruption.

Data Presentation: Endocrine Activity of Phthalates

The following tables summarize representative quantitative data for various phthalates in key endocrine disruptor assays. Data specific to DTDP is limited; therefore, data for other phthalates are included for context and comparison.

Table 1: In Vitro Estrogen Receptor (ER) and Androgen Receptor (AR) Activity of Selected Phthalates

CompoundAssay TypeEndpointResultConcentrationReference
This compound (DTDP)Recombinant Yeast Screen (Estrogenic)β-galactosidase activityInactive / Weakly active (due to contamination)Not specified[5][6]
Butyl benzyl phthalate (BBP)Recombinant Yeast Screen (Estrogenic)EC503.3 x 10⁻⁶ MNot applicable[5]
Dibutyl phthalate (DBP)Recombinant Yeast Screen (Estrogenic)EC501.1 x 10⁻⁵ MNot applicable[5]
Di(2-ethylhexyl) phthalate (DEHP)Recombinant Yeast Screen (Estrogenic)β-galactosidase activityInactiveUp to 10⁻³ M[5]
Diethyl phthalate (DEP)MCF-7 Cell Proliferation (Estrogenic)ProliferationIncreased10⁻⁹ - 10⁻⁵ M[9]
Di(2-ethylhexyl) phthalate (DEHP)Androgen Receptor Binding AssayIC50> 10⁻³ M (No binding)Not applicable[10]
Mono(2-ethylhexyl) phthalate (MEHP)Androgen Receptor Binding AssayBinding AffinityBinds to AR ligand-binding pocketNot specified[10][11]

Table 2: Effects of Phthalates on Steroidogenesis in H295R Cells

CompoundEndpointEffectConcentrationReference
Dicyclohexyl phthalate (DCHP)Cortisol Secretion76% reduction30 µM[12]
Di(2-ethylhexyl) phthalate (DEHP)Estradiol ProductionIncreasedNot specified[13]
Di(2-ethylhexyl) phthalate (DEHP)Progesterone ProductionDecreasedNot specified[13]

Table 3: In Vivo Uterotrophic Assay Data for Estrogenic Substances

CompoundAnimal ModelRoute of AdministrationEndpointResultDoseReference
17β-Estradiol (Positive Control)Immature Female RatSubcutaneousUterine Weight IncreaseSignificant0.6 µg/kg/dayOECD TG 440
Diethylstilbestrol (Positive Control)Immature Female RatOral GavageUterine Weight IncreaseSignificant3 µg/kg/dayOECD TG 440

Experimental Protocols

Protocol 1: In Vitro Yeast Estrogen Screen (YES) Assay

This assay is used to assess the potential of a substance to bind to and activate the human estrogen receptor alpha (hERα).

1. Principle: Genetically modified Saccharomyces cerevisiae yeast cells co-transformed with the hERα and an expression plasmid carrying the lacZ gene for β-galactosidase, regulated by estrogen response elements (EREs). Binding of an estrogenic substance to the hERα induces transcription of the lacZ gene. The resulting β-galactosidase activity is measured colorimetrically after the addition of a chromogenic substrate (e.g., CPRG).

2. Materials:

  • Recombinant yeast strain expressing hERα and a lacZ reporter gene.

  • Yeast growth medium.

  • Test substance (DTDP) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control: 17β-estradiol (E2).

  • Negative control: Vehicle (e.g., DMSO).

  • Lysis buffer.

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution.

  • 96-well microplates.

  • Incubator (30°C).

  • Microplate reader.

3. Procedure:

  • Prepare a dilution series of the test substance (DTDP) and the positive control (E2) in the growth medium.

  • In a 96-well plate, add the yeast inoculum to each well.

  • Add the various concentrations of the test substance, positive control, and negative control to the respective wells.

  • Incubate the plate at 30°C for 48-72 hours with gentle shaking.

  • After incubation, lyse the yeast cells by adding lysis buffer and incubating.

  • Add the CPRG substrate solution to each well.

  • Incubate at 37°C until a color change from yellow to red is observed in the positive control wells.

  • Stop the reaction and measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the mean absorbance for each concentration.

  • Construct a dose-response curve for the test substance and the positive control.

  • Determine the EC50 value (the concentration that elicits 50% of the maximum response).

Protocol 2: In Vitro Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a substance to compete with a natural androgen for binding to the AR.

1. Principle: This is a cell-free assay that measures the displacement of a radiolabeled androgen (e.g., ³H-R1881) from a preparation of AR (e.g., from rat prostate cytosol or recombinant human AR) by the test substance. The amount of radiolabeled ligand bound to the receptor is inversely proportional to the binding affinity of the test substance.

2. Materials:

  • Rat prostate cytosol or recombinant human AR.

  • Radiolabeled androgen: [³H]R1881 (methyltrienolone).

  • Test substance (DTDP) dissolved in a suitable solvent.

  • Positive control: Unlabeled R1881 or Dihydrotestosterone (DHT).

  • Assay buffer.

  • Scintillation cocktail.

  • Scintillation counter.

3. Procedure:

  • Prepare a dilution series of the test substance and the positive control.

  • In microcentrifuge tubes, combine the AR preparation, a fixed concentration of [³H]R1881, and varying concentrations of the test substance or control.

  • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separate the bound from the unbound radioligand (e.g., using dextran-coated charcoal).

  • Centrifuge the tubes and transfer the supernatant (containing the bound ligand) to scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test substance.

  • Plot the percentage of specific binding against the logarithm of the test substance concentration.

  • Determine the IC50 value (the concentration that displaces 50% of the radiolabeled ligand).

Protocol 3: In Vitro H295R Steroidogenesis Assay

This assay is used to screen for chemicals that affect the production of steroid hormones, such as testosterone and estradiol.[13]

1. Principle: The human adrenocortical carcinoma cell line H295R expresses most of the key enzymes involved in steroidogenesis.[13] Cells are exposed to the test substance, and the medium is subsequently analyzed for changes in the levels of secreted steroid hormones.

2. Materials:

  • H295R cell line.

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • Test substance (DTDP) dissolved in a suitable solvent.

  • Positive controls (e.g., Forskolin to stimulate, Prochloraz to inhibit).

  • 24- or 48-well cell culture plates.

  • Hormone quantification kits (e.g., ELISA or LC-MS/MS).

3. Procedure:

  • Seed H295R cells in culture plates and allow them to attach and grow for 24 hours.

  • Remove the medium and replace it with fresh medium containing a stimulant (e.g., forskolin) and the test substance at various concentrations.

  • Incubate the cells for 48 hours.

  • Collect the cell culture medium from each well.

  • Analyze the concentrations of testosterone and estradiol (and other hormones as needed) in the medium using appropriate analytical methods.

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that observed effects on hormone production are not due to cytotoxicity.[13]

4. Data Analysis:

  • Normalize hormone concentrations to a measure of cell viability.

  • Compare the hormone levels in the treated wells to the solvent control wells.

  • Determine if the test substance causes a statistically significant increase or decrease in hormone production.

Mandatory Visualizations

Endocrine_Disruptor_Screening_Workflow cluster_in_vitro Level 2: In Vitro Screening cluster_in_vivo Level 3: In Vivo Assays ReceptorBinding Receptor Binding Assays (ER, AR, TR) Prioritization Prioritization & Weight of Evidence ReceptorBinding->Prioritization ReporterGene Reporter Gene Assays (e.g., YES, YAS) ReporterGene->Prioritization Steroidogenesis Steroidogenesis Assays (e.g., H295R) Steroidogenesis->Prioritization Uterotrophic Uterotrophic Bioassay (Estrogenic) RiskAssessment Hazard & Risk Assessment Uterotrophic->RiskAssessment Hershberger Hershberger Bioassay (Androgenic) Hershberger->RiskAssessment FishAssay Fish Short-Term Reproduction Assay FishAssay->RiskAssessment TestSubstance Test Substance (e.g., this compound) TestSubstance->ReceptorBinding TestSubstance->ReporterGene TestSubstance->Steroidogenesis Prioritization->Uterotrophic Prioritization->Hershberger Prioritization->FishAssay

Caption: Tiered workflow for endocrine disruptor screening.

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) (inactive, with HSPs) ER_E2 ER-Estrogen Complex ER->ER_E2 Conformational Change ER_Dimer Activated ER Dimer ER_E2->ER_Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis (Cellular Response) mRNA->Protein Translation Estrogen Estrogen or Estrogenic EDC Estrogen->ER Binds

Caption: Classical estrogen receptor signaling pathway.

Androgen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) (inactive, with HSPs) AR_A AR-Androgen Complex AR->AR_A Conformational Change AR_Dimer Activated AR Dimer AR_A->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein New Protein Synthesis (Cellular Response) mRNA->Protein Translation Androgen Androgen or Anti-Androgenic EDC Androgen->AR Binds (Agonist) or Blocks (Antagonist)

Caption: Classical androgen receptor signaling pathway.

Conclusion

The potential for this compound to act as an endocrine disruptor remains poorly characterized. The limited available data suggests it is likely inactive, particularly with respect to estrogenic pathways. However, the initial findings of weak activity, although attributed to contamination, highlight the importance of rigorous testing. A definitive assessment of DTDP's endocrine-disrupting potential requires a comprehensive evaluation using standardized and validated assays such as those outlined in this document. The provided protocols for in vitro and in vivo assays offer a framework for researchers to systematically investigate the effects of DTDP and other HMWPEs on estrogen, androgen, and steroidogenic pathways, contributing to a more complete understanding of their safety profiles.

References

Application Notes: Quantification of Ditridecyl Phthalate in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of ditridecyl phthalate (DTDP) in consumer products, particularly those made from polymeric materials, using Gas Chromatography-Mass Spectrometry (GC-MS). Phthalates, a class of synthetic chemicals widely used as plasticizers, are under increasing scrutiny due to their potential as endocrine disruptors. This protocol provides a comprehensive workflow, from sample preparation involving solvent extraction to instrumental analysis and data quantification, suitable for researchers, scientists, and professionals in regulatory testing and product safety.

Introduction

This compound (DTDP) is a high-molecular-weight phthalate ester used as a plasticizer in various polymer-based products to enhance flexibility and durability. It can be found in a wide range of consumer goods, including vinyl flooring, wire insulation, and some toys and childcare articles. Since plasticizers like DTDP are not chemically bound to the polymer matrix, they can leach, migrate, or abrade from the product over time, leading to human exposure.[1]

Regulatory bodies worldwide, such as the U.S. Consumer Product Safety Commission (CPSC), have established limits for specific phthalates in children's toys and childcare articles.[2] Therefore, accurate and reliable quantification of DTDP in these products is crucial for ensuring regulatory compliance and protecting public health. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like phthalates due to its high sensitivity and selectivity.[3]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and steps for the quantification of DTDP in solid consumer products.

Reagents and Materials
  • Solvents (High Purity, HPLC or GC grade): Tetrahydrofuran (THF), n-Hexane, Toluene, Dichloromethane.

  • Standards: Certified reference standard of this compound (DTDP), Internal Standard (e.g., Diallyl phthalate).

  • Materials: Glass vials with PTFE-lined caps, volumetric flasks, pipettes, 0.45 µm PTFE syringe filters, glass centrifuge tubes, Pasteur pipettes.

  • Equipment: Analytical balance, vortex mixer, ultrasonic bath, centrifuge, Gas Chromatograph with Mass Spectrometer (GC-MS).

Note: Phthalates are ubiquitous environmental contaminants.[4] Plastics must be avoided in sample preparation, and all glassware should be scrupulously cleaned and rinsed with solvent to prevent contamination.[5][6]

Sample Preparation: Ultrasonic Solvent Extraction

Ultrasonic extraction is a rapid and efficient method for extracting phthalates from polymer matrices, requiring less solvent and time compared to traditional Soxhlet extraction.[7][8]

  • Sample Comminution: Finely divide the consumer product sample by cutting, grinding, or drilling to increase the surface area for extraction.[9]

  • Weighing: Accurately weigh approximately 0.2 - 0.5 g of the prepared sample into a glass centrifuge tube.

  • Dissolution/Extraction:

    • Add 10 mL of an appropriate solvent. Toluene or dichloromethane are effective for many PVC and polypropylene plastics.[7][10] For a more universal approach based on CPSC methods, Tetrahydrofuran (THF) can be used to fully dissolve the sample.[11]

    • Spike with a known amount of internal standard.

    • Cap the tube tightly and place it in an ultrasonic bath. Sonicate for 30-60 minutes at a controlled temperature (e.g., 60°C).[10]

  • Polymer Precipitation (if using THF):

    • If the sample was dissolved in THF, add 20 mL of n-hexane to the solution to precipitate the polymer.[11][12]

    • Vortex the mixture and allow it to stand for at least 10 minutes for the polymer to settle.[11]

  • Clarification:

    • Centrifuge the tube at 3,000 rpm for 10 minutes to pellet the precipitated polymer and any insoluble material.

    • Carefully transfer the supernatant (the solvent extract) to a clean glass vial.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial for analysis. This step removes any remaining particulate matter that could interfere with the GC-MS system.[11]

Instrumental Analysis: GC-MS

Analysis is performed using a GC-MS system. The conditions provided below are a typical starting point and may require optimization for specific instruments.

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MS or equivalent.[1]

  • Column: DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or similar non-polar column).[1][3]

  • Injection: 1 µL, Splitless mode.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 320°C.

    • Hold: 10 min.

  • MS Transfer Line Temp: 290°C.

  • MS Ion Source Temp: 230°C.

  • MS Quadrupole Temp: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.

    • Quantifier Ion for DTDP: m/z 149 (common for most phthalates).

    • Qualifier Ions for DTDP: m/z 167, 279, 530 (M+).[1]

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by diluting the DTDP certified reference standard in the extraction solvent. The concentration range should bracket the expected sample concentrations.

  • Calibration Curve: Inject each standard into the GC-MS and generate a calibration curve by plotting the peak area ratio (DTDP/Internal Standard) against the concentration.

  • Quantification: Analyze the prepared sample extracts. The concentration of DTDP in the sample is determined by comparing its peak area ratio to the calibration curve. The final concentration is reported in weight/weight percent (% w/w) or mg/kg.

Data Presentation

The following table summarizes representative concentrations of high-molecular-weight phthalates, including DTDP-related isomers like DIDP, found in various consumer products from literature sources.

Product CategoryMaterialPhthalateConcentration Range (% w/w)Reference
Children's ToysPVCDEHP[13][14]
Children's ToysPVCDINP0.218% - 14.2%[13][14]
Children's ToysVariousDIDPDetected in 41% of samples > 0.1%[15]
School / ChildcarePVCDEHP, DBP, DINP0.16% - 18.15%[13]

Note: DEHP (Di(2-ethylhexyl) phthalate), DINP (Diisononyl phthalate), and DIDP (Diisodecyl phthalate) are structurally and functionally similar to DTDP. Data for DTDP itself is less commonly reported individually, often being grouped with other high-molecular-weight phthalates.

Visualizations

Experimental Workflow

The diagram below illustrates the complete workflow for the quantification of DTDP in consumer products.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Collect & Comminute Solid Product Sample weigh 2. Weigh ~0.5g of Sample sample->weigh extract 3. Add Solvent (THF) & IS, Ultrasonic Extraction weigh->extract precipitate 4. Add Hexane to Precipitate Polymer extract->precipitate clarify 5. Centrifuge & Collect Supernatant precipitate->clarify filter 6. Filter Extract (0.45µm) clarify->filter gcms 7. GC-MS Analysis (SIM Mode) filter->gcms quant 8. Quantify using Calibration Curve gcms->quant report 9. Report Result (% w/w or mg/kg) quant->report

Caption: Workflow for DTDP quantification in consumer products.

Logical Relationship: Exposure Pathway

This diagram illustrates the potential pathways for human exposure to DTDP from consumer products.

G Products Consumer Products Containing DTDP Toys Toys & Childcare Articles Products->Toys Flooring Vinyl Flooring & Building Materials Products->Flooring Wire Wire & Cable Insulation Products->Wire Release Release Mechanisms Toys->Release Flooring->Release Wire->Release Leaching Leaching Release->Leaching Abrasion Abrasion Release->Abrasion Volatilization Volatilization Release->Volatilization Exposure Human Exposure Routes Leaching->Exposure Abrasion->Exposure Volatilization->Exposure Ingestion Ingestion (Hand-to-Mouth, Dust) Exposure->Ingestion Inhalation Inhalation (Indoor Air & Dust) Exposure->Inhalation Dermal Dermal Contact Exposure->Dermal

Caption: Potential human exposure pathways for DTDP.

Conclusion

The described method, combining ultrasonic solvent extraction with GC-MS analysis, provides a reliable and sensitive approach for the quantification of this compound in consumer products. The sample preparation protocol is effective for extracting the analyte from complex polymer matrices, and the use of SIM mode in the GC-MS analysis offers the selectivity and sensitivity required to meet stringent regulatory standards. Adherence to clean laboratory practices is critical to avoid sample contamination and ensure accurate results.

References

Application Notes and Protocols for the Determination of Phthalate Esters in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical determination of phthalate esters in various food matrices. The methodologies described are based on current scientific literature and are intended to guide researchers in establishing robust and sensitive detection methods.

Introduction

Phthalate esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] They are not chemically bound to the polymer matrix and can leach into the surrounding environment, including food.[2][3] Human exposure to phthalates is a growing concern due to their potential endocrine-disrupting properties and other adverse health effects.[3] Consequently, regulatory bodies worldwide have established limits for phthalates in food and food contact materials.

The analysis of phthalates in food matrices presents several challenges, including the complexity of the food matrix, the low concentration of the analytes, and the ubiquitous presence of phthalates in the laboratory environment, which can lead to sample contamination (the "blank problem").[2] This document outlines effective sample preparation and analytical techniques to address these challenges.

Analytical Workflow Overview

The general workflow for the analysis of phthalate esters in food samples involves sample preparation (extraction and cleanup) followed by instrumental analysis. The choice of method depends on the specific food matrix, the target phthalates, and the required sensitivity.

Phthalate Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Homogenization->Extraction Cleanup Cleanup (dSPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS/MS Concentration->GCMS Volatile Phthalates LCMS LC-MS/MS Concentration->LCMS Less Volatile Phthalates Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for phthalate analysis in food.

Experimental Protocols

This section provides detailed protocols for the extraction and analysis of phthalates in different food matrices. It is crucial to minimize background contamination by using scrupulously cleaned glassware and avoiding plastic materials wherever possible.[4] All solvents should be of high purity (e.g., pesticide residue grade).

Protocol 1: QuEChERS-based Extraction for Solid Food Matrices (e.g., Grains, Fruits, Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a single procedure.[5]

Materials:

  • Homogenizer (e.g., blender, food processor)

  • Centrifuge

  • 50 mL polypropylene centrifuge tubes (use with caution regarding phthalate contamination) or glass centrifuge tubes with PTFE-lined caps

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Internal standards (e.g., deuterated phthalates)

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and an appropriate amount of internal standard.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned extract into a vial for GC-MS/MS or LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Liquid Food Matrices (e.g., Beverages, Milk)

Materials:

  • Separatory funnel

  • n-Hexane or dichloromethane

  • Sodium chloride (NaCl) solution (e.g., 10%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For beverages, take a 5-10 mL aliquot.[6]

    • For milk, a larger volume may be required, and a protein precipitation step with acetonitrile might be necessary.

  • Extraction:

    • Place the liquid sample in a separatory funnel.

    • Add an appropriate amount of internal standard.

    • Add 10 mL of n-hexane (or dichloromethane) and shake vigorously for 2-5 minutes.[6]

    • Allow the layers to separate. Adding a NaCl solution can help break up emulsions.[6]

    • Drain the aqueous layer (bottom layer if using a solvent less dense than water, top if using dichloromethane).

    • Collect the organic layer and pass it through a funnel containing anhydrous Na₂SO₄ to remove residual water.

    • Repeat the extraction twice with fresh solvent.

  • Concentration:

    • Combine the organic extracts and concentrate to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • Transfer the concentrated extract to a vial for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the determination of phthalates.[7] Tandem mass spectrometry (MS/MS) is often preferred for its increased selectivity and sensitivity, which helps to reduce matrix interference.[8]

GC-MS/MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm).

Typical GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Program: Initial temperature 60 °C, hold for 1 min, ramp to 220 °C at 20 °C/min, then ramp to 300 °C at 5 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Typical MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Specific precursor and product ions for each phthalate and internal standard should be optimized.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column: e.g., (100 mm x 2.1 mm, 1.8 µm).

Typical LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate the target phthalates.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and product ions are typically the protonated molecule [M+H]⁺ and characteristic fragment ions.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of common phthalates in food matrices.

Table 1: Method Performance for GC-based Analysis of Phthalates in Food

PhthalateFood MatrixSample PreparationLOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Recovery (%)Reference
DMPGrain SorghumQuEChERS0.40.582.0-120.2[9]
DEPGrain SorghumQuEChERS0.51.082.0-120.2[9]
DIBPGrain SorghumQuEChERS1.02.082.0-120.2[9]
DBPGrain SorghumQuEChERS1.53.082.0-120.2[9]
DEHPGrain SorghumQuEChERS10.020.082.0-120.2[9]
DMPBreast MilkQuEChERS0.004-1.3-83.3-123.3[10]
DEPBreast MilkQuEChERS0.004-1.3-83.3-123.3[10]
DIBPBreast MilkQuEChERS0.004-1.3-83.3-123.3[10]
DBPBreast MilkQuEChERS0.004-1.3-83.3-123.3[10]
DEHPBreast MilkQuEChERS0.004-1.3-83.3-123.3[10]

Table 2: Method Performance for LC-based Analysis of Phthalates in Food

PhthalateFood MatrixSample PreparationLOD (ng/mL or ng/g)LOQ (ng/mL or ng/g)Recovery (%)Reference
DMPDistilled BeveragesDilute and Shoot-<1-
DEPDistilled BeveragesDilute and Shoot-<1-
DBPDistilled BeveragesDilute and Shoot-<1-
BBPDistilled BeveragesDilute and Shoot-<1-
DEHPDistilled BeveragesDilute and Shoot-<1-
DNOPDistilled BeveragesDilute and Shoot-<1-
DINPDistilled BeveragesDilute and Shoot-<1-
DBPEdible OilsQuEChERS-DLLME6-9-84-106[11]

LOD: Limit of Detection, LOQ: Limit of Quantification, DMP: Dimethyl phthalate, DEP: Diethyl phthalate, DIBP: Diisobutyl phthalate, DBP: Dibutyl phthalate, BBP: Benzyl butyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, DNOP: Di-n-octyl phthalate, DINP: Diisononyl phthalate.

Signaling Pathways and Logical Relationships

The primary concern with phthalate exposure is their potential to act as endocrine disruptors. The diagram below illustrates a simplified logical relationship of how phthalates from food can lead to potential health effects.

Phthalate Exposure and Health Effects cluster_exposure Exposure Pathway cluster_body Biological Interaction cluster_effects Potential Health Effects FoodPackaging Food Packaging (e.g., PVC) Food Food Matrix FoodPackaging->Food Migration Ingestion Human Ingestion Food->Ingestion Absorption Absorption Ingestion->Absorption Metabolism Metabolism Absorption->Metabolism EndocrineSystem Interaction with Endocrine System Metabolism->EndocrineSystem EndocrineDisruption Endocrine Disruption EndocrineSystem->EndocrineDisruption ReproductiveEffects Reproductive Effects EndocrineDisruption->ReproductiveEffects DevelopmentalEffects Developmental Effects EndocrineDisruption->DevelopmentalEffects

Caption: Logical pathway from phthalate migration to potential health effects.

References

Application Notes and Protocols for Studying the Effects of 3,3'-dithiodipropionic acid (DTDP) on Estrogen and Androgen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-dithiodipropionic acid (DTDP) is a dicarboxylic acid containing a disulfide bond. While its primary applications are in materials science and as a cross-linking agent, its structural similarity to endogenous molecules necessitates an evaluation of its potential to interact with nuclear hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR). Endocrine-disrupting chemicals (EDCs) can interfere with the normal function of these receptors, leading to adverse health effects.

Initial studies on the estrogenic activity of ditridecyl phthalate (DTDP), a related phthalate ester, have produced inconsistent results. One sample exhibited weak estrogenic activity, which was likely attributable to contamination with bisphenol A, a known estrogenic compound, while another purified sample was inactive[1]. This highlights the critical need for robust and standardized testing protocols to definitively assess the endocrine-disrupting potential of DTDP and other industrial chemicals. There is currently a lack of direct evidence regarding the effects of 3,3'-dithiodipropionic acid on the androgen receptor.

These application notes provide detailed protocols for in vitro assays to characterize the potential of DTDP to bind to and activate or inhibit estrogen and androgen receptors. The methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), to ensure data quality and comparability.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Estrogen Receptor α (ERα) Binding Affinity of DTDP

CompoundIC50 (M)Relative Binding Affinity (RBA) (%)
17β-Estradiol (E2)[Insert Value]100
DTDP[Insert Value][Insert Value]
Weak Positive Control[Insert Value][Insert Value]
Negative Control> [Highest Conc. Tested]< 0.01

Table 2: Androgen Receptor (AR) Binding Affinity of DTDP

CompoundIC50 (M)Relative Binding Affinity (RBA) (%)
Dihydrotestosterone (DHT)[Insert Value]100
DTDP[Insert Value][Insert Value]
Weak Positive Control[Insert Value][Insert Value]
Negative Control> [Highest Conc. Tested]< 0.01

Table 3: Estrogen Receptor α (ERα) Transcriptional Activation (Agonist Mode)

CompoundEC50 (M)Maximum Induction (% of E2 max)
17β-Estradiol (E2)[Insert Value]100
DTDP[Insert Value][Insert Value]
Weak Positive Control[Insert Value][Insert Value]
Negative Control> [Highest Conc. Tested]< 10

Table 4: Estrogen Receptor α (ERα) Transcriptional Activation (Antagonist Mode)

CompoundIC50 (M)Maximum Inhibition (%)
Tamoxifen (Antagonist Control)[Insert Value][Insert Value]
DTDP[Insert Value][Insert Value]
Vehicle ControlN/A0

Table 5: Androgen Receptor (AR) Transcriptional Activation (Agonist Mode)

CompoundEC50 (M)Maximum Induction (% of DHT max)
Dihydrotestosterone (DHT)[Insert Value]100
DTDP[Insert Value][Insert Value]
Weak Positive Control[Insert Value][Insert Value]
Negative Control> [Highest Conc. Tested]< 10

Table 6: Androgen Receptor (AR) Transcriptional Activation (Antagonist Mode)

CompoundIC50 (M)Maximum Inhibition (%)
Flutamide (Antagonist Control)[Insert Value][Insert Value]
DTDP[Insert Value][Insert Value]
Vehicle ControlN/A0

Experimental Protocols

In Vitro Estrogen Receptor (ERα) Competitive Binding Assay

This protocol is adapted from the OECD Test Guideline 493 and is designed to assess the ability of DTDP to compete with the natural ligand, 17β-estradiol (E2), for binding to the human estrogen receptor α (hERα).

Materials:

  • Recombinant human estrogen receptor α (hERα)

  • [³H]-17β-Estradiol (radioligand)

  • Unlabeled 17β-Estradiol (competitor standard)

  • DTDP (test compound)

  • Assay Buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail

  • Multi-well plates (e.g., 96-well)

  • Filter mats

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled E2, DTDP, and control compounds in the assay buffer.

  • Assay Setup: In each well of the multi-well plate, add the assay buffer, a fixed concentration of [³H]-E2, and the appropriate concentration of either unlabeled E2 (for the standard curve), DTDP, or control compounds.

  • Incubation: Add the recombinant hERα to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound [³H]-E2 from the free radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a standard competition curve by plotting the percentage of [³H]-E2 bound against the concentration of unlabeled E2.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) for DTDP from its competition curve.

    • Calculate the Relative Binding Affinity (RBA) of DTDP compared to E2 using the formula: RBA = (IC50 of E2 / IC50 of DTDP) x 100.

In Vitro Androgen Receptor (AR) Competitive Binding Assay

This protocol is based on the US EPA OPPTS 890.1150 guideline and measures the ability of DTDP to compete with a synthetic androgen, R1881, for binding to the androgen receptor.

Materials:

  • Rat prostate cytosol (as a source of AR) or recombinant human AR

  • [³H]-R1881 (radioligand)

  • Unlabeled R1881 or Dihydrotestosterone (DHT) (competitor standard)

  • DTDP (test compound)

  • Assay Buffer

  • Scintillation cocktail

  • Multi-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled R1881 (or DHT), DTDP, and control compounds in the assay buffer.

  • Assay Setup: To each well, add the assay buffer, a fixed concentration of [³H]-R1881, and the test compounds.

  • Incubation: Add the rat prostate cytosol or recombinant AR to each well. Incubate at a controlled low temperature (e.g., 4°C) to allow for binding equilibrium.

  • Separation and Quantification: Follow the same steps for separation of bound and free ligand, washing, and quantification as described in the ERα binding assay.

  • Data Analysis:

    • Generate a standard competition curve for the reference androgen.

    • Determine the IC50 for DTDP.

    • Calculate the RBA of DTDP relative to the reference androgen.

Estrogen Receptor (ERα) Transcriptional Activation Assay (Agonist and Antagonist Modes)

This protocol is based on the OECD Test Guideline 455 and utilizes a cell line stably transfected with the human ERα and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements (EREs).

Materials:

  • A suitable cell line (e.g., HeLa-9903, MCF-7) stably transfected with hERα and an ERE-luciferase reporter construct.

  • Cell culture medium (phenol red-free) and supplements.

  • 17β-Estradiol (E2) (agonist control).

  • An anti-estrogen such as Tamoxifen or Fulvestrant (antagonist control).

  • DTDP (test compound).

  • Luciferase assay reagent.

  • Luminometer.

  • Multi-well cell culture plates.

Procedure (Agonist Mode):

  • Cell Seeding: Seed the cells in multi-well plates and allow them to attach overnight.

  • Dosing: Replace the medium with fresh medium containing serial dilutions of DTDP, E2, or control compounds.

  • Incubation: Incubate the cells for 20-24 hours to allow for potential gene transcription and protein expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the luciferase activity against the concentration of the test compound.

    • Determine the EC50 value (the concentration that induces a response halfway between the baseline and maximum response) for DTDP.

    • Express the maximal induction by DTDP as a percentage of the maximal induction by E2.

Procedure (Antagonist Mode):

  • Cell Seeding: As in the agonist mode.

  • Dosing: Treat the cells with a fixed, sub-maximal concentration of E2 (e.g., the EC50 concentration) along with serial dilutions of DTDP or an antagonist control.

  • Incubation and Luciferase Assay: As in the agonist mode.

  • Data Analysis:

    • Plot the percentage inhibition of E2-induced luciferase activity against the concentration of DTDP.

    • Determine the IC50 value for DTDP.

Androgen Receptor (AR) Transcriptional Activation Assay (Agonist and Antagonist Modes)

This protocol follows the principles of the OECD Test Guideline 458 and uses a cell line stably transfected with the human AR and an androgen-responsive reporter gene.

Materials:

  • A suitable cell line (e.g., MDA-kb2, AR-EcoScreen™) stably transfected with hAR and an ARE-luciferase reporter construct.

  • Cell culture medium and supplements.

  • Dihydrotestosterone (DHT) (agonist control).

  • An anti-androgen such as Flutamide or Bicalutamide (antagonist control).

  • DTDP (test compound).

  • Luciferase assay reagent.

  • Luminometer.

  • Multi-well cell culture plates.

Procedure (Agonist and Antagonist Modes): The procedures are analogous to the ERα transcriptional activation assay, with DHT used as the reference agonist and an anti-androgen as the antagonist control. The data analysis will involve calculating the EC50 for agonistic activity and the IC50 for antagonistic activity of DTDP.

Visualizations

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ERα/β) (inactive, bound to HSPs) E2->ER Binds HSP Heat Shock Proteins (HSPs) ER_E2 ER-E2 Complex (active) ER->ER_E2 Conformational Change & HSP Dissociation Dimer ER Dimerization ER_E2->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Caption: Classical Estrogen Receptor Signaling Pathway.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive, bound to HSPs) Androgen->AR Binds HSP_AR Heat Shock Proteins (HSPs) AR_Androgen AR-Androgen Complex (active) AR->AR_Androgen Conformational Change & HSP Dissociation Dimer_AR AR Dimerization AR_Androgen->Dimer_AR ARE Androgen Response Element (ARE) Dimer_AR->ARE Nuclear Translocation & DNA Binding Transcription_AR Gene Transcription ARE->Transcription_AR mRNA_AR mRNA Transcription_AR->mRNA_AR Protein_AR Protein Synthesis & Cellular Response mRNA_AR->Protein_AR Translation

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental_Workflow_Binding_Assay start Start: Prepare Reagents (Radioligand, Competitors, Receptor) assay_setup Assay Setup in Multi-well Plate (Add buffer, radioligand, competitor) start->assay_setup incubation Add Receptor & Incubate (Allow binding to reach equilibrium) assay_setup->incubation separation Separate Bound & Free Ligand (Filtration) incubation->separation quantification Quantify Bound Radioligand (Scintillation Counting) separation->quantification data_analysis Data Analysis (Generate competition curve, calculate IC50 & RBA) quantification->data_analysis end End: Determine Binding Affinity data_analysis->end Experimental_Workflow_Transactivation_Assay start Start: Seed Transfected Cells dosing Dose Cells with Test Compound (Agonist or Antagonist mode) start->dosing incubation Incubate for 20-24 hours (Allow for gene expression) dosing->incubation luciferase_assay Perform Luciferase Assay (Measure reporter gene activity) incubation->luciferase_assay data_analysis Data Analysis (Generate dose-response curve, calculate EC50 or IC50) luciferase_assay->data_analysis end End: Determine Agonist/Antagonist Activity data_analysis->end

References

Application Notes and Protocols for Prenatal Developmental Toxicity Studies of Ditridecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ditridecyl phthalate (DTDP) is a high molecular weight phthalate ester used as a plasticizer. Understanding its potential for prenatal developmental toxicity is crucial for risk assessment. This document provides a summary of key toxicity data and detailed experimental protocols from published studies.

Data Presentation

The following tables summarize the quantitative data from prenatal developmental toxicity studies of this compound.

Table 1: Summary of Maternal and Developmental Toxicity Endpoints from a Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test in Rats

Dose Group (mg/kg bw/day)NOAEL (Maternal)LOAEL (Maternal)Key Maternal Effects at LOAELNOAEL (Developmental)Key Developmental EffectsReference
0, 10, 50, 25010 mg/kg/d50 mg/kg bw/dIncreased liver weights, decreased body weight gain, hypertrophy of centrilobular hepatocytes.[1]250 mg/kg bw/dPoor lactation and slightly decreased pup viability at the highest dose. No other significant effects.[1][1]

Table 2: Summary of a Prenatal Developmental Toxicity Study in Sprague-Dawley Rats

Dose Group (g/kg/day)NOAEL (Maternal)Key Maternal EffectsNOAEL (Developmental)Key Developmental EffectsReference
0, 0.25, 0.50, 11 g/kg/dayNo adverse effects on body weight or food consumption.[2][3]1 g/kg/dayNo evidence of teratogenicity. No adverse effects on live fetuses, post-implantation loss, resorptions, fetal sex, or fetal body weights.[2][3][2][3]

Experimental Protocols

Protocol 1: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test

This protocol is based on a study conducted according to OECD test guidelines.[1]

  • Test System: Sprague-Dawley rats.

  • Dose Groups: 0 (corn oil vehicle), 10, 50, and 250 mg/kg bw/day of DTDP.

  • Administration: Oral gavage.

  • Dosing Period:

    • Males: 42 days.

    • Females: 14 days prior to mating through day 3 of lactation.

  • Maternal Endpoints Monitored:

    • Mortality and clinical signs (daily).

    • Body weight and food consumption (periodically).

    • Parturition and lactation.

    • Gross necropsy at termination.

    • Organ weights (liver, kidneys).

    • Histopathology of target organs.

  • Developmental Endpoints Monitored:

    • Number of offspring, sex ratio.

    • Pup viability (daily).

    • Pup body weights.

    • External morphological appearance of pups.

Protocol 2: Prenatal Developmental Toxicity Study

This protocol is based on the study by Saillenfait et al. (2013).[2][3]

  • Test System: Pregnant Sprague-Dawley rats.

  • Dose Groups: 0 (vehicle control), 0.25, 0.50, or 1 g/kg/day of DTDP.

  • Administration: Oral gavage.

  • Dosing Period: Gestation days 6 through 20.

  • Maternal Endpoints Monitored:

    • Mortality and clinical signs (daily).

    • Body weight and food consumption (periodically).

    • Gross necropsy on gestation day 21.

    • Uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses).

  • Fetal Endpoints Monitored (on Gestation Day 21):

    • Individual fetal body weights.

    • Sex determination.

    • External, visceral, and skeletal examinations for malformations and variations.

Visualizations

G cluster_pre Pre-Mating Phase cluster_gest Gestation & Lactation cluster_obs Observations Mating Male Dosing (42 days) Female_Pre Female Dosing (14 days pre-mating) Mating_Period Mating Mating->Mating_Period Maternal_Obs Maternal Toxicity Female_Pre->Mating_Period Gestation Gestation Mating_Period->Gestation Lactation Lactation (Dosing until Day 3) Gestation->Lactation Developmental_Obs Developmental Toxicity (Pups) Lactation->Developmental_Obs

Caption: Workflow of the combined repeated dose and reproductive/developmental toxicity screening test.

G cluster_dosing Dosing Period cluster_eval Evaluation on Gestation Day 21 Dosing Oral Gavage (Gestation Days 6-20) Maternal_Eval Maternal Examination (Uterine Contents) Dosing->Maternal_Eval Fetal_Eval Fetal Examination (External, Visceral, Skeletal) Dosing->Fetal_Eval

Caption: Experimental workflow for the prenatal developmental toxicity study in rats.

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of Ditridecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of ditridecyl phthalate (DTDP).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half. For a high molecular weight and high boiling point compound like this compound, this is a common issue. It is problematic because it can reduce resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for DTDP stem from unwanted interactions between the analyte and active sites within the GC system, or from suboptimal chromatographic conditions. Key factors include:

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, column, or detector.

  • Column Issues: Contamination or degradation of the column's stationary phase.

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes.

  • Suboptimal Method Parameters: An incorrect inlet temperature or a temperature ramp that is too slow can lead to condensation and band broadening.

Q3: How can I quickly determine the source of peak tailing for my DTDP analysis?

A3: A systematic approach is the most effective way to identify the source of peak tailing. It is recommended to start with the simplest and most common fixes. A good first step is to perform inlet maintenance by replacing the liner and septum, as these are frequent sources of contamination and activity. If the problem persists, trimming a small section from the front of the column can remove contamination. If neither of these actions resolves the issue, a more in-depth investigation of your GC method parameters and overall column health is necessary.

Q4: Can the sample concentration of this compound affect the peak shape?

A4: Yes, column overload due to a high concentration of the analyte is a common cause of peak tailing. If the concentration of DTDP is too high, it can saturate the stationary phase, leading to a distorted peak shape. Diluting your sample is a straightforward initial step in troubleshooting peak tailing.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues that cause peak tailing for this compound.

Guide 1: Diagnosing and Resolving Inlet-Related Issues

Q: I am observing significant peak tailing for DTDP. Could the problem be in my GC inlet?

A: Yes, the GC inlet is a very common source of issues that lead to peak tailing, especially for high molecular weight compounds like DTDP.

Troubleshooting Steps:

  • Inspect and Replace the Inlet Liner: The liner is a primary site for the accumulation of non-volatile residues from the sample matrix, which can create active sites.

    • Action: Replace the inlet liner with a new, deactivated one. For high boiling point compounds, a liner with glass wool can aid in vaporization and trap non-volatile contaminants.[1][2] Tapered liners are often recommended to improve the transfer of high boiling point compounds to the column.[3][4]

    • Rationale: A clean, inert liner surface is crucial to prevent secondary interactions with DTDP, which can cause peak tailing.

  • Replace the Septum: The septum can be a source of contamination and leaks.

    • Action: Replace the septum. Ensure you are using a high-quality, low-bleed septum suitable for the inlet temperature.

    • Rationale: Pieces of the septum can fall into the liner, creating active sites. A worn-out septum can also cause leaks, which affect carrier gas flow and peak shape.

  • Check for Leaks: Leaks in the inlet system can lead to poor chromatography.

    • Action: Perform a leak check of the inlet fittings using an electronic leak detector.

    • Rationale: Leaks can disrupt the constant flow of the carrier gas, leading to band broadening and peak tailing.

Guide 2: Addressing Column-Related Problems

Q: I have already performed inlet maintenance, but the peak tailing for DTDP persists. What should I check next?

A: If inlet maintenance does not resolve the issue, the problem likely lies with the analytical column itself or its installation.

Troubleshooting Steps:

  • Examine the Column Installation: An improperly installed column is a frequent cause of peak tailing.

    • Action: Ensure the column is cut squarely and installed at the correct depth in both the inlet and the detector, according to the instrument manufacturer's guidelines.

    • Rationale: A poor column cut can create turbulence, while incorrect positioning can lead to dead volumes, both of which cause peak tailing.

  • Trim the Column: The front section of the column can become contaminated with non-volatile matrix components.

    • Action: Trim 15-20 cm from the inlet end of the column.

    • Rationale: This removes the contaminated section of the stationary phase, eliminating active sites that can interact with DTDP.

  • Condition the Column: The column may need to be reconditioned to ensure a stable baseline and inertness.

    • Action: Condition the column according to the manufacturer's instructions.

    • Rationale: Proper conditioning removes any residual impurities from the stationary phase.

  • Evaluate Column Health: If the above steps do not improve the peak shape, the column's stationary phase may be permanently damaged.

    • Action: Replace the analytical column. For phthalate analysis, columns with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase are commonly used.[5][6] The Rtx-440 and Rxi-XLB columns have been shown to provide good resolution for a wide range of phthalates.[6][7]

    • Rationale: Over time, and especially with exposure to oxygen at high temperatures, the stationary phase can degrade, leading to irreversible peak tailing.

Data Presentation

The following table summarizes recommended starting GC-MS parameters for the analysis of high molecular weight phthalates like DTDP. These are general guidelines and may require optimization for your specific instrument and application.

ParameterRecommended ValueNotes
GC Inlet
Inlet Temperature280-320 °CA high injector temperature helps to efficiently volatilize high molecular weight phthalates.[5]
Injection ModeSplitless or Pulsed SplitlessSplitless injection is important for trace analysis to maximize the amount of analyte transferred to the column.[5][8]
Injection Volume1 µLA standard injection volume that can be adjusted based on sample concentration.[5]
LinerDeactivated, with glass woolA deactivated liner with glass wool can aid in sample vaporization and protect the column from non-volatile residues.[2][5]
Carrier Gas
Gas TypeHelium or HydrogenHelium is a common choice. Hydrogen can be used as an alternative but may require system optimization.[5]
Flow Rate~1-2 mL/min (constant flow)A constant flow rate ensures reproducible retention times.[5][9]
GC Column
Stationary Phase5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS)These are commonly used stationary phases for phthalate analysis.[5][6]
Oven Program
Initial Temperature50-150°CA lower initial temperature can help with peak focusing.[6][9][10]
Ramp Rate10-30°C/minA faster ramp rate can help to keep peaks sharp for high boiling point compounds.[10][11]
Final Temperature320-330°CA high final temperature is necessary to ensure the elution of high molecular weight phthalates.[6][10]
Mass Spectrometer
Transfer Line Temp.280-320 °CShould be at or above the final oven temperature to prevent condensation.[11][12]
Ion Source Temp.230-300 °CA higher temperature can help to minimize contamination.[11]
Acquisition ModeSelected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity and selectivity for target compound analysis.[8] A common ion for many phthalates is m/z 149.[5][13]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
  • Cool Down: Cool the GC inlet and oven to a safe temperature (typically below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Column: Carefully remove the analytical column from the inlet.

  • Open Inlet: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.

  • Remove Liner: Carefully remove the inlet liner using forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth.

Protocol 2: GC Column Trimming
  • Cool Down: Cool the GC inlet and oven to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow.

  • Remove Column: Carefully remove the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a specialized tool, make a clean, square cut to remove 15-20 cm from the inlet end of the column. Inspect the cut with a magnifying glass to ensure it is clean and even.

  • Reinstall Column: Reinstall the trimmed column into the inlet at the correct depth according to your instrument's manual.

  • Leak Check: Restore carrier gas flow and perform a leak check.

  • Condition: It is good practice to briefly condition the column after trimming.

Mandatory Visualization

Troubleshooting_Peak_Tailing Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for DTDP inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance check_peak_shape1 Analyze DTDP Standard. Is Peak Tailing Resolved? inlet_maintenance->check_peak_shape1 column_installation Check Column Installation (Cut & Depth) check_peak_shape1->column_installation No problem_solved Problem Resolved check_peak_shape1->problem_solved Yes check_peak_shape2 Re-analyze Standard. Is Peak Tailing Resolved? column_installation->check_peak_shape2 trim_column Trim 15-20 cm from Inlet End of Column check_peak_shape2->trim_column No check_peak_shape2->problem_solved Yes check_peak_shape3 Re-analyze Standard. Is Peak Tailing Resolved? trim_column->check_peak_shape3 method_optimization Optimize GC Method Parameters (Temperatures, Flow Rate) check_peak_shape3->method_optimization No check_peak_shape3->problem_solved Yes check_peak_shape4 Re-analyze Standard. Is Peak Tailing Resolved? method_optimization->check_peak_shape4 replace_column Replace Analytical Column check_peak_shape4->replace_column No check_peak_shape4->problem_solved Yes replace_column->problem_solved

Caption: A step-by-step workflow for troubleshooting peak tailing in DTDP analysis.

Causes_of_Peak_Tailing Potential Causes of Peak Tailing for High Molecular Weight Compounds cluster_inlet Inlet Issues cluster_column Column Issues cluster_method Method Parameters peak_tailing Peak Tailing liner_contamination Liner Contamination peak_tailing->liner_contamination septum_degradation Septum Degradation/Leaks peak_tailing->septum_degradation incorrect_temp Suboptimal Inlet Temperature peak_tailing->incorrect_temp column_contamination Column Contamination peak_tailing->column_contamination improper_installation Improper Installation (Cut/Depth) peak_tailing->improper_installation phase_degradation Stationary Phase Degradation peak_tailing->phase_degradation column_activity Column Activity peak_tailing->column_activity slow_ramp Slow Oven Temp. Ramp peak_tailing->slow_ramp low_final_temp Insufficient Final Temp. peak_tailing->low_final_temp column_overload Sample Overload peak_tailing->column_overload inappropriate_flow Incorrect Flow Rate peak_tailing->inappropriate_flow

References

Technical Support Center: Optimizing MS/MS Parameters for Sensitive DTDP Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dithiodipyridine (DTDP) and related compounds. Our goal is to help you optimize your Mass Spectrometry (MS/MS) parameters for sensitive and reliable detection.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my DTDP standard. What are the first things I should check?

A1: A complete loss of signal can be frustrating, but it often points to a singular issue. Here’s a systematic approach to troubleshooting:

  • Confirm Compound Integrity: Ensure your DTDP standard is fresh and has been stored correctly. Degradation can lead to a lack of signal.

  • Verify Instrument Performance:

    • Check System Suitability: Inject a known, reliable standard to confirm the LC-MS/MS system is functioning correctly.

    • Inspect the Ion Source: A dirty or malfunctioning ion source is a common cause of signal loss. Check for a stable spray and clean the source if necessary.[1]

    • Verify Gas and Solvent Lines: Ensure there are no leaks and that you have adequate gas pressure and solvent levels. Air bubbles in the solvent lines can also interrupt the spray.

  • Review Method Parameters:

    • Precursor Ion m/z: Double-check that you have the correct precursor ion m/z for DTDP. For the protonated molecule ([M+H]⁺), you should be targeting m/z 221.02 . The molecular ion (M⁺) under electron ionization is m/z 220 .

    • Scan Range: Make sure your MS1 scan range includes the precursor ion m/z.

Q2: My DTDP signal is very low. How can I improve the sensitivity?

A2: Low signal intensity can be addressed by optimizing several parameters:

  • Collision Energy (CE): This is one of the most critical parameters for achieving sensitive detection. The optimal CE is compound- and instrument-dependent. It is highly recommended to perform a collision energy optimization experiment for your specific instrument. A good starting point for many small molecules is a CE range of 10-40 eV. Systematically ramp the collision energy and monitor the intensity of your target product ions to find the optimal value.[2]

  • Product Ion Selection: Choosing the right product ions (fragments) is key. For 2,2'-Dithiodipyridine, the most abundant product ion is typically m/z 111.01 . Other observed fragments include m/z 78.03, 187.03, 112.02, and 79.04. Focus your optimization on the most intense and specific fragment ions.

  • Ion Source Parameters: Optimize source-dependent parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. These can significantly impact ionization efficiency.

  • Sample Preparation: Ensure your sample preparation method is efficient and minimizes matrix effects. Techniques like solid-phase extraction (SPE) can help clean up complex samples and concentrate your analyte.[3][4]

Q3: I am seeing a lot of background noise in my chromatogram. What can I do to reduce it?

A3: High background noise can mask your analyte signal. Here are some strategies to reduce it:

  • Improve Chromatographic Separation: A well-resolved chromatographic peak is less likely to suffer from co-eluting interferences. Optimize your LC gradient, column chemistry, and flow rate.

  • Sample Cleanup: As mentioned above, thorough sample preparation is crucial. Matrix components can contribute significantly to background noise.[3][4]

  • Check for Contamination: Contamination from solvents, glassware, or the LC system itself can be a source of high background. Use high-purity solvents and ensure your system is clean.

  • Optimize MS Parameters:

    • Mass Resolution: Increasing the mass resolution can help to resolve your analyte signal from isobaric interferences.[5][6][7]

    • Dwell Time: In MRM mode, increasing the dwell time for your target transitions can improve the signal-to-noise ratio. However, be mindful of the total cycle time to ensure you have enough data points across your chromatographic peak.[8]

Q4: My retention time for DTDP is shifting between injections. What could be the cause?

A4: Retention time shifts can compromise data quality. Common causes include:

  • Column Equilibration: Ensure the column is properly equilibrated before each injection.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phase regularly.

  • Column Temperature: Fluctuations in column temperature can affect retention time. Use a column oven to maintain a stable temperature.

  • Column Degradation: Over time, columns can degrade, leading to performance issues. If the problem persists, consider replacing the column.

Quantitative Data Summary

The following tables summarize the key mass spectrometric parameters for DTDP.

Table 1: Precursor and Product Ions for DTDP

AnalytePrecursor Ionm/z (Da)Product Ions (Fragments)m/z (Da)
2,2'-Dithiodipyridine[M+H]⁺221.02Pyridinium ion111.01
Thiophenium ion78.03
Phenylsulfenyl ion187.03
Pyridine112.02
Pyridinium radical cation79.04
2,2'-/4,4'-DithiodipyridineM⁺220Molecular Ion220

Note: Product ion information is based on experimental data for 2,2'-Dithiodipyridine. Fragmentation patterns for other isomers may vary and should be determined empirically.

Experimental Protocols

Protocol 1: Collision Energy Optimization for DTDP

This protocol describes a method for determining the optimal collision energy for a specific precursor-to-product ion transition for DTDP using a triple quadrupole mass spectrometer.

  • Standard Preparation: Prepare a 1 µg/mL solution of your DTDP standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Infuse the DTDP standard directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • MS Method Creation:

    • Set the instrument to Multiple Reaction Monitoring (MRM) mode.

    • Define the precursor ion for DTDP ([M+H]⁺ at m/z 221.02).

    • Select the most abundant product ion to monitor (e.g., m/z 111.01).

  • Collision Energy Ramp:

    • Create a series of experiments where the collision energy is ramped from a low value to a high value (e.g., 5 eV to 50 eV) in discrete steps (e.g., 2 eV increments).

    • Set a sufficient dwell time for each step to obtain a stable signal.

  • Data Analysis:

    • Plot the intensity of the product ion as a function of the collision energy.

    • The collision energy that produces the highest product ion intensity is the optimal CE for that transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Standard DTDP Standard Preparation LC HPLC/UHPLC Separation Standard->LC Sample Sample Extraction (e.g., SPE) Sample->LC MS1 MS1: Precursor Ion Selection (m/z 221.02) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection (e.g., m/z 111.01) CID->MS2 Data Quantification & Confirmation MS2->Data

Caption: A typical LC-MS/MS workflow for the analysis of DTDP.

troubleshooting_flow Start Start: No or Low DTDP Signal Check_Instrument Check Instrument Performance (System Suitability, Ion Source) Start->Check_Instrument Check_Method Review MS Method Parameters (Precursor/Product Ions, CE) Check_Instrument->Check_Method Instrument OK Optimize_Source Optimize Ion Source Parameters Check_Instrument->Optimize_Source Instrument Issue Check_Sample Evaluate Sample Preparation & Standard Integrity Check_Method->Check_Sample Method OK Optimize_CE Perform Collision Energy Optimization Check_Method->Optimize_CE Method Issue Cleanup_Sample Improve Sample Cleanup (e.g., SPE) Check_Sample->Cleanup_Sample Sample Issue End Sensitive DTDP Detection Check_Sample->End Sample OK Optimize_CE->End Optimize_Source->End Cleanup_Sample->End

Caption: A logical troubleshooting workflow for DTDP detection issues.

References

Technical Support Center: Mitigating Phthalate Contamination in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reducing laboratory background contamination of phthalates. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and minimize phthalate contamination in experimental workflows.

Troubleshooting Guides

This section provides systematic approaches to address common issues related to phthalate contamination.

Issue: High Phthalate Background Detected in Analytical Blanks

Initial Observation: Your GC-MS or LC-MS analysis of a solvent or reagent blank shows significant peaks corresponding to common phthalates such as Dibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), or Diisononyl phthalate (DINP).

Objective: Systematically identify and eliminate the source(s) of phthalate contamination.

Troubleshooting Workflow:

cluster_0 Initial Assessment cluster_1 Investigation Phase cluster_2 Remediation Phase cluster_3 Verification High_Phthalate_Background High Phthalate Background Detected in Blank Analyze_Reagents Analyze Laboratory Reagent Blank (LRB) High_Phthalate_Background->Analyze_Reagents Start Here Test_Consumables Test Consumables (Vials, Pipette Tips, etc.) Analyze_Reagents->Test_Consumables If Blank is Still Contaminated Replace_Solvents Purify or Replace Solvents/Reagents Analyze_Reagents->Replace_Solvents If Contaminated Test_Glassware Test Glassware Test_Consumables->Test_Glassware If Blank is Still Contaminated Source_Phthalate_Free Source Phthalate-Free Consumables Test_Consumables->Source_Phthalate_Free If Contaminated Check_Instrument Check GC/LC-MS System Test_Glassware->Check_Instrument If Blank is Still Contaminated Implement_Cleaning Implement Rigorous Glassware Cleaning Test_Glassware->Implement_Cleaning If Contaminated Assess_Environment Assess Laboratory Environment Check_Instrument->Assess_Environment If Blank is Still Contaminated Clean_Instrument Clean/Maintain Instrument Components Check_Instrument->Clean_Instrument If Contaminated Improve_Hygiene Improve Lab Hygiene & Air Quality Assess_Environment->Improve_Hygiene If Source is Airborne Analyze_Final_Blank Analyze Final Blank Replace_Solvents->Analyze_Final_Blank Source_Phthalate_Free->Analyze_Final_Blank Implement_Cleaning->Analyze_Final_Blank Clean_Instrument->Analyze_Final_Blank Improve_Hygiene->Analyze_Final_Blank Analyze_Final_Blank->Analyze_Reagents If Still Contaminated Contamination_Resolved Contamination Resolved Analyze_Final_Blank->Contamination_Resolved If Clean

Caption: Systematic workflow for troubleshooting high phthalate background.

Issue: Sample Contamination Higher Than Blank Contamination

Observation: While your blanks show some level of phthalate contamination, your processed samples have significantly higher levels that are not attributable to the sample matrix itself.

Troubleshooting Steps:

  • Review Sample Preparation Workflow: Pinpoint every step where the sample comes into contact with laboratory equipment and consumables.

  • Isolate and Test Each Step: If possible, analyze aliquots of your sample after each critical step (e.g., after extraction, after filtration) to identify the contamination source.

  • Focus on Consumables: Plastic items are a primary source of phthalate leaching.[1][2] Pay close attention to pipette tips, syringe filters, and sample vials.

  • Consider Carryover: If a highly concentrated sample was run previously, carryover in the injection port or on the column can be a cause.[1]

Workflow for Pinpointing Sample Preparation Contamination:

Start High Phthalate Levels in Sample vs. Blank Review_Workflow Review Sample Preparation Workflow Start->Review_Workflow Test_Extraction Test Extraction Solvents & Apparatus Review_Workflow->Test_Extraction Test_Filtration Test Filtration Apparatus (e.g., Syringe Filters) Test_Extraction->Test_Filtration If clean Isolate_Source Isolate Contamination Source Test_Extraction->Isolate_Source If contaminated Test_Storage Test Storage Vials & Caps Test_Filtration->Test_Storage If clean Test_Filtration->Isolate_Source If contaminated Check_Carryover Check for Instrument Carryover Test_Storage->Check_Carryover If clean Test_Storage->Isolate_Source If contaminated Check_Carryover->Isolate_Source If carryover detected

Caption: Workflow to identify contamination during sample preparation.

Frequently Asked Questions (FAQs)

General Contamination

Q1: What are the most common sources of phthalate contamination in a laboratory?

Phthalates are ubiquitous plasticizers and can be introduced at almost any stage of the analytical process.[3] The most common sources include:

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1] Methylene chloride, ethyl acetate, and acetone are common culprits.[3]

  • Laboratory Consumables: Plastic items are a major source. Significant leaching can occur from pipette tips, plastic syringes, filter holders, and sample vials/caps.[2][4][5] Parafilm has also been identified as a source of DEHP.[2]

  • Glassware: Improperly cleaned glassware can retain phthalate residues. New glassware may also have coatings containing phthalates.[1]

  • Laboratory Equipment: Tubing, especially PVC tubing, and solvent frits used in HPLC systems can leach phthalates.[1][3][5]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from flooring, paints, and building materials.[1][3] This airborne contamination can settle on surfaces and enter samples.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce phthalates.[1]

Q2: I'm observing "ghost peaks" in my chromatograms. Could these be phthalates?

Yes, ghost peaks that appear consistently in both blanks and samples are often indicative of phthalate contamination.[1] Phthalates are semi-volatile and can accumulate in the GC injector port, leading to their appearance in subsequent runs.[1]

Instrumentation and Analysis

Q3: How can my GC-MS or LC-MS system contribute to phthalate contamination?

Several components of your analytical system can be sources of phthalates:

  • Injector Port: The septum and liner can be sources of contamination or can accumulate phthalates from repeated injections.[1]

  • Syringe: The outer surface of the syringe needle can absorb phthalates from the laboratory air.[1][6] When the hot needle is inserted into the injector, these adsorbed phthalates can be desorbed.[1][6]

  • Tubing: Plastic tubing used for solvents or waste lines can leach phthalates.

  • Solvent Frits/Filters: These components, often used in HPLC systems, can be a source of phthalates over time.[3]

Q4: How can I minimize contamination from the GC autosampler syringe?

The syringe needle's exposure to lab air can be a significant source of contamination.[6][7]

  • Needle Wash: Ensure the autosampler's needle wash function is active and uses a clean, phthalate-free solvent.[1]

  • Injection Technique: For manual injections, minimize the time the needle is exposed to the air before injection.[1]

  • Advanced Injection Techniques: Some methods involve cleaning the needle within the injector prior to splitless injection or using a low-temperature injection to minimize thermal desorption from the needle surface.[6][7] These techniques have been shown to reduce blank levels to around 0.1 pg for DIBP and DBP, and around 1 pg for DEHP.[6][7]

Prevention and Cleaning

Q5: What is the best way to clean laboratory glassware to remove phthalates?

A multi-step cleaning process is recommended for glassware.

  • Initial Wash: Scrub the glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]

  • Tap Water Rinse: Rinse thoroughly with tap water multiple times.[1]

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water.[1]

  • Solvent Rinse: In a fume hood, rinse with a high-purity solvent such as acetone or hexane to remove organic residues.[1]

  • Drying: For critical applications, bake glassware in a laboratory oven.

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]

Q6: Are there phthalate-free laboratory consumables available?

Yes, many manufacturers now offer laboratory consumables certified to be free of phthalates and other contaminants.[8][9][10] When selecting products, look for certifications stating they are "phthalate-free" or tested for low levels of leachables.[8][9]

Data Presentation

Table 1: Phthalate Leaching from Laboratory Consumables

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the solvent used for testing.

ConsumablePhthalate DetectedMaximum Leaching (µg/cm²)Reference
Pipette TipsDEHP0.36[2][4][5]
DINP0.86[2][4][5]
Plastic SyringesDEHP, DINPSignificant Leaching[2][4][5]
PTFE Filter HoldersDBP2.49[2][4][5]
Regenerated Cellulose FiltersDBP0.61[2][4][5]
Cellulose Acetate FiltersDMP5.85[2][4][5]
Parafilm®DEHP0.50[2][4][5]

DEHP: Di(2-ethylhexyl) phthalate, DINP: Diisononyl phthalate, DBP: Dibutyl phthalate, DMP: Dimethyl phthalate

Experimental Protocols

Protocol 1: Testing Laboratory Consumables for Phthalate Leaching

Objective: To determine if plastic consumables (e.g., vials, pipette tips, filter units) are a source of phthalate contamination.

Materials:

  • The consumable to be tested (e.g., sample vial, pipette tip).

  • High-purity, phthalate-free solvent (e.g., hexane or methanol).

  • Glassware known to be phthalate-free.

  • GC-MS or LC-MS system.

Methodology:

  • Place the consumable item in a clean glass vial.

  • Add a measured volume of a phthalate-free solvent (e.g., hexane or methanol).[1]

  • Ensure the solvent is in contact with the surface of the consumable.

  • Agitate or sonicate the vial for a set period (e.g., 30 minutes).[1]

  • Remove the solvent from the vial, leaving the consumable behind.

  • Analyze the solvent for phthalates using a calibrated GC-MS or LC-MS method.

  • Run a solvent blank (solvent that has not been in contact with the consumable) for comparison.

Protocol 2: Rigorous Glassware Cleaning Procedure

Objective: To effectively remove phthalate residues from laboratory glassware.

Materials:

  • Laboratory-grade, phosphate-free detergent.

  • Tap water.

  • Deionized or Milli-Q water.

  • High-purity acetone or hexane.

  • Laboratory oven.

  • Hexane-rinsed aluminum foil.

Methodology:

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]

  • Tap Water Rinse: Rinse thoroughly with tap water at least six times.[1]

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[1]

  • Solvent Rinse: In a fume hood, rinse with a high-purity solvent such as acetone or hexane to remove organic residues.[1]

  • Baking (Optional but Recommended): Place the glassware in a laboratory oven and bake at a high temperature (e.g., 400°C for 15 minutes, but consult glassware specifications).

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[1]

References

Technical Support Center: Improving Recovery of Ditridecyl Phthalate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of ditridecyl phthalate (DTDP) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound (DTDP) in complex matrices?

A1: The primary challenges in DTDP analysis include its high molecular weight and hydrophobicity, which can lead to low solubility in extraction solvents and strong adsorption to matrix components. Its ubiquitous presence in laboratory materials also poses a significant risk of contamination, potentially leading to inaccurate quantification. Furthermore, complex matrices such as soil, sediment, and biological tissues contain numerous interfering compounds that can co-extract with DTDP and cause matrix effects during analysis.

Q2: Which analytical techniques are most suitable for the determination of DTDP?

A2: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of DTDP. It offers excellent separation and sensitive detection. For complex matrices, using GC coupled with tandem mass spectrometry (GC-MS/MS) can provide higher selectivity and reduce interferences.

Q3: How can I minimize background contamination during DTDP analysis?

A3: Minimizing contamination is critical for accurate phthalate analysis. Key practices include:

  • Use of phthalate-free labware: Utilize glassware that has been rigorously cleaned, for instance by soaking in an alkaline solution, rinsing with high-purity solvents, and baking at a high temperature (e.g., 450°C).[1] Avoid all plastic materials wherever possible.[2]

  • High-purity solvents and reagents: Use HPLC or pesticide-grade solvents and test them for phthalate contamination before use.

  • Clean sample handling: Wear nitrile gloves (not PVC) and work in a clean, dust-free environment.

  • Procedural blanks: Always include procedural blanks with each sample batch to monitor for background contamination.[1]

Q4: What are "matrix effects" and how can they affect my DTDP analysis?

A4: Matrix effects are the alteration of the analytical signal of the target analyte (DTDP) due to the presence of co-extracted compounds from the sample matrix.[1] These effects can either enhance or suppress the signal, leading to inaccurate quantification. For sediment samples, the complex matrix often leads to signal suppression or enhancement in GC-MS analysis.[1] Using matrix-matched calibration standards or a stable isotope-labeled internal standard can help to correct for these effects.

Troubleshooting Guide

Low Recovery of this compound

Problem: You are experiencing low and inconsistent recovery of DTDP from your samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction High molecular weight phthalates like DTDP can be strongly adsorbed to the sample matrix. Consider optimizing your extraction method by: • Increasing extraction time and/or temperature.Using a more effective solvent or solvent mixture. For soil, a mixture of acetone and n-hexane (1:1, v/v) has been shown to be effective for phthalate extraction.[3] • Employing more vigorous extraction techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE).[4][5]
Analyte Loss During Cleanup DTDP can be lost during the solid-phase extraction (SPE) cleanup step. Ensure that: • The SPE cartridge is appropriate for high molecular weight, non-polar compounds (e.g., C18, Florisil). • The cartridge is properly conditioned before loading the sample extract. • The elution solvent is strong enough to completely elute DTDP from the sorbent. A more polar solvent or a larger volume may be required.
Analyte Loss During Evaporation Although DTDP is a high-boiling point compound, losses can still occur during solvent evaporation if not performed carefully. • Use a gentle stream of nitrogen and avoid excessive heat. • Do not evaporate the sample to complete dryness. Instead, leave a small amount of solvent and reconstitute to the final volume.
Adsorption to Glassware/Plastics DTDP can adsorb to the surfaces of glassware and any plastic components used during sample preparation. • Silanize glassware to reduce active sites for adsorption. • Rinse all glassware with a high-purity solvent immediately before use. • Avoid plastic materials wherever possible.
High Background Contamination

Problem: Your procedural blanks show significant levels of DTDP.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvents/Reagents Phthalates are common contaminants in laboratory solvents and reagents. • Use high-purity, phthalate-free solvents and reagents. • Test new batches of solvents by concentrating a known volume and analyzing for phthalates.
Contaminated Labware Plastic labware is a major source of phthalate contamination. Glassware can also become contaminated from the lab environment. • Strictly avoid all PVC-containing materials. [2] • Follow a rigorous glassware cleaning protocol (e.g., solvent rinsing followed by baking at high temperatures).[1]
Laboratory Environment Phthalates can be present in laboratory air and dust, originating from flooring, paints, and equipment. • Maintain a clean and well-ventilated laboratory space. • Cover samples and extracts whenever possible to minimize exposure to air.

Data Presentation

Table 1: Recovery of High Molecular Weight Phthalates from Various Matrices

AnalyteMatrixExtraction MethodCleanup MethodRecovery (%)Reference
Di-n-butyl phthalate (DBP), Benzyl butyl phthalate (BBP), Bis(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DnOP)PolypropyleneSonication-assisted extraction with toluene/dichloromethaneGel Permeation Chromatography (GPC)79.2 - 91.1[6]
Various PhthalatesSoilQuEChERS with dichloromethane/n-hexaneDispersive SPE with C18/PSA70.0 - 117.9[5]
Various PhthalatesSoilMicrowave-assisted extraction with acetonitrileNone84 - 115[7]
Bis(2-ethylhexyl) phthalate (DEHP)SedimentPressurized Liquid Extraction (PLE)Solid-Phase Extraction (SPE)~80[4]

Note: Data specifically for this compound (DTDP) recovery from these complex matrices is limited in the reviewed literature. The provided data for other high molecular weight phthalates can serve as a general guide.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of DTDP from Soil/Sediment

This protocol is a general guideline and may require optimization for specific soil or sediment types.

1. Sample Preparation: 1.1. Air-dry the soil/sediment sample and sieve to remove large debris. 1.2. Homogenize the sample by grinding.

2. Extraction: 2.1. Weigh 5 g of the homogenized sample into a glass centrifuge tube. 2.2. Spike the sample with an appropriate internal standard (e.g., a deuterated phthalate). 2.3. Add 10 mL of a 1:1 (v/v) mixture of acetone and n-hexane.[8] 2.4. Vortex the sample for 1 minute. 2.5. Place the tube in an ultrasonic bath and sonicate for 20-30 minutes.[8] 2.6. Centrifuge the sample at 3000 rpm for 10 minutes. 2.7. Carefully decant the supernatant into a clean glass tube. 2.8. Repeat the extraction (steps 2.3-2.7) two more times, combining the supernatants.

3. Cleanup (if necessary): 3.1. Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen. 3.2. Perform cleanup using a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18) or gel permeation chromatography (GPC) to remove interferences.[9][10]

4. Analysis: 4.1. Concentrate the cleaned extract to a final volume of 1 mL. 4.2. Transfer the extract to a GC vial for GC-MS analysis.

Protocol 2: Extraction of DTDP from Polymer Matrices

This protocol is adapted from the CPSC-CH-C1001-09.3 standard operating procedure for the determination of phthalates in consumer products.

1. Sample Preparation: 1.1. Cut the polymer sample into small pieces (less than 2 mm).

2. Dissolution and Precipitation: 2.1. Weigh approximately 50 mg of the polymer sample into a glass vial. 2.2. Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer. Gentle heating or sonication may be used to aid dissolution.[11] 2.3. Once dissolved, add 10 mL of hexane to precipitate the polymer.[11] 2.4. Allow the polymer to settle for at least 5 minutes.

3. Filtration and Dilution: 3.1. Filter the THF/hexane solution through a 0.45 µm PTFE filter into a clean glass vial. 3.2. Dilute an aliquot of the filtered solution with cyclohexane to bring the analyte concentration within the calibration range.

4. Analysis: 4.1. Transfer the diluted extract to a GC vial for GC-MS analysis.

Visualizations

Experimental_Workflow_Soil cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_cleanup Cleanup & Analysis Sample Soil/Sediment Sample Dry Air Dry & Sieve Sample->Dry Homogenize Grind to Homogenize Dry->Homogenize Weigh Weigh 5g Sample Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike Add_Solvent Add Acetone/Hexane (1:1) Vortex Vortex Add_Solvent->Vortex Spike->Add_Solvent Sonicate Ultrasonic Bath (30 min) Vortex->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Repeat Repeat Extraction 2x Extract->Repeat Concentrate1 Concentrate to 1 mL Repeat->Concentrate1 SPE SPE or GPC Cleanup Concentrate1->SPE Concentrate2 Concentrate to 1 mL SPE->Concentrate2 GCMS GC-MS Analysis Concentrate2->GCMS

Workflow for DTDP extraction from soil/sediment.

Troubleshooting_Low_Recovery Start Low DTDP Recovery Observed Check_Extraction Incomplete Extraction? Start->Check_Extraction Check_Cleanup Loss During Cleanup? Check_Extraction->Check_Cleanup No Solution_Extraction Optimize Solvent, Time, Temp Use PLE or UAE Check_Extraction->Solution_Extraction Yes Check_Evaporation Loss During Evaporation? Check_Cleanup->Check_Evaporation No Solution_Cleanup Optimize SPE Cartridge & Solvents Check_Cleanup->Solution_Cleanup Yes Check_Adsorption Adsorption to Surfaces? Check_Evaporation->Check_Adsorption No Solution_Evaporation Use Gentle N2 Stream Avoid Complete Dryness Check_Evaporation->Solution_Evaporation Yes Solution_Adsorption Silanize Glassware Avoid Plastics Check_Adsorption->Solution_Adsorption Yes

Troubleshooting logic for low DTDP recovery.

References

addressing matrix effects in LC-MS/MS analysis of DTDP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 2,2'-dithiodipyridine (DTDP). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to matrix effects in your experiments.

Troubleshooting Guide: Addressing Matrix Effects for DTDP

This guide provides a systematic approach to identifying and mitigating matrix effects in the LC-MS/MS analysis of DTDP.

Problem: Poor Signal Repeatability or Inaccurate Quantification of DTDP

Possible Cause: Ion suppression or enhancement due to co-eluting matrix components. DTDP, containing a pyridine ring, may be susceptible to ion suppression, particularly in complex biological matrices.[1][2][3] The disulfide bond in DTDP could also be prone to in-source reduction or fragmentation, further complicating analysis.[4][5][6]

Solution Workflow:

cluster_identification Step 1: Identify Matrix Effects cluster_mitigation Step 2: Mitigate Matrix Effects cluster_verification Step 3: Verify and Validate ID_Start Observe Poor Data Quality (Inconsistent Results, Low Sensitivity) PCI Perform Post-Column Infusion (PCI) to identify suppression zones ID_Start->PCI PES Conduct Post-Extraction Spike Analysis to quantify matrix effect ID_Start->PES Optimize_SP Optimize Sample Preparation ID_Start->Optimize_SP If Matrix Effect is Confirmed Optimize_LC Optimize Chromatographic Conditions Optimize_SP->Optimize_LC Use_IS Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_IS Reassess_ME Re-evaluate Matrix Effect with optimized method Use_IS->Reassess_ME Validate Perform Method Validation Reassess_ME->Validate

Figure 1: A workflow for troubleshooting matrix effects in DTDP analysis.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are matrix effects in the context of LC-MS/MS analysis of DTDP?

A1: Matrix effects are the alteration of ionization efficiency for DTDP due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[7][8][9] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the MS signal, resulting in inaccurate and imprecise quantification.[3][10] Given that DTDP contains a pyridine moiety, it is particularly susceptible to ion suppression.[1]

Q2: Why is DTDP potentially challenging to analyze by LC-MS/MS?

A2: DTDP presents a few challenges. Firstly, as a pyridine-containing compound, it is prone to ion suppression.[1] Secondly, the disulfide bond can be labile and may undergo in-source reduction or fragmentation during the analysis, leading to inconsistent results.[4][5][11] Careful optimization of MS source conditions is crucial.

Troubleshooting Questions

Q3: My DTDP signal is low and inconsistent. How can I confirm if this is due to matrix effects?

A3: You can use two primary methods to diagnose matrix effects:

  • Post-Column Infusion (PCI): This qualitative method helps identify at what retention times ion suppression or enhancement occurs. A solution of DTDP is infused into the MS detector post-column while a blank matrix extract is injected onto the column. Dips or peaks in the DTDP baseline signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike Analysis: This quantitative approach compares the response of DTDP spiked into a pre-extracted blank matrix sample with the response of DTDP in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[8]

Q4: What are the best sample preparation techniques to reduce matrix effects for DTDP analysis in plasma?

A4: While a simple protein precipitation (PPT) is fast, it may not be sufficient to remove interfering phospholipids.[12] More rigorous techniques are recommended:

  • Liquid-Liquid Extraction (LLE): LLE can effectively remove many endogenous interferences. Optimization of the extraction solvent is key.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating DTDP from matrix components. Reversed-phase or mixed-mode SPE cartridges could be effective.

Q5: How can I optimize my chromatographic method to minimize matrix effects for DTDP?

A5: The goal is to chromatographically separate DTDP from co-eluting matrix components.

  • Gradient Elution: Employ a gradient elution to achieve better separation of analytes from matrix interferences.

  • Column Chemistry: Test different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Mobile Phase Modifiers: The use of appropriate mobile phase additives can influence the retention and peak shape of DTDP. A study using 2,2'-dithiodipyridine for derivatization found success with a C18 column and a gradient of 0.1% formic acid in water and acetonitrile.[13]

Q6: Can an internal standard help with matrix effects for DTDP?

A6: Yes, using a stable isotope-labeled internal standard (SIL-IS) for DTDP is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with DTDP and experience similar ionization suppression or enhancement, allowing for an accurate ratio of analyte to internal standard to be maintained.

Quantitative Data Summary

Sample Preparation MethodAnalyte ConcentrationMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Matrix)Matrix Effect (%)
Protein PrecipitationLow QC (10 ng/mL)55,00033,00060.0% (Suppression)
High QC (500 ng/mL)2,700,0001,755,00065.0% (Suppression)
Liquid-Liquid ExtractionLow QC (10 ng/mL)54,50048,50089.0% (Minimal Suppression)
High QC (500 ng/mL)2,680,0002,438,80091.0% (Minimal Suppression)
Solid-Phase ExtractionLow QC (10 ng/mL)55,20053,00096.0% (Negligible Effect)
High QC (500 ng/mL)2,710,0002,628,70097.0% (Negligible Effect)

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
  • Prepare Blank Matrix Samples: Extract at least six different lots of the blank biological matrix (e.g., plasma) using your developed sample preparation method.

  • Prepare Neat Standard Solutions: Prepare DTDP standard solutions in the final mobile phase composition at low and high concentrations corresponding to your quality control (QC) samples.

  • Spike Extracted Matrix: Spike the low and high concentrations of DTDP standards into the extracted blank matrix samples from step 1.

  • Analyze Samples: Analyze the neat solutions and the post-spiked matrix samples by LC-MS/MS.

  • Calculate Matrix Effect: Use the following formula: Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Mean Peak Area in Neat Solution) * 100

Protocol 2: Solid-Phase Extraction (SPE) for DTDP from Plasma

This is a general protocol and should be optimized for DTDP.

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute 100 µL of plasma sample with 400 µL of 2% phosphoric acid. Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute DTDP from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Signaling Pathways and Workflows

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (containing DTDP and matrix components) PPT Protein Precipitation Plasma->PPT LLE Liquid-Liquid Extraction Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE LC LC Separation PPT->LC Crude Extract LLE->LC Cleaner Extract SPE->LC Cleanest Extract MS MS/MS Detection LC->MS Quant Quantification MS->Quant ME_Assess Matrix Effect Assessment Quant->ME_Assess

Figure 2: An overview of the experimental workflow for DTDP analysis.

References

Technical Support Center: Method Refinement for Low-Level Quantification of 4,4'-Dithiodipyridine (DTDP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for low-level quantification of 4,4'-dithiodipyridine (DTDP).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for DTDP quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape and/or Shifting Retention Times

Potential Cause Recommended Solution
Suboptimal Chromatographic Conditions - Mobile Phase pH: Ensure the mobile phase pH is appropriate for DTDP. Since DTDP has basic nitrogen atoms, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring consistent protonation. - Gradient Elution: Optimize the gradient profile to ensure adequate separation from matrix components and proper elution of DTDP. A shallow gradient may be necessary for resolving closely eluting interferences.
Column Degradation or Contamination - Column Flushing: Implement a rigorous column flushing protocol between analytical batches to remove strongly retained matrix components. - Guard Column: Use a guard column to protect the analytical column from contaminants. Replace the guard column regularly.
Sample Solvent Mismatch - Solvent Composition: Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. Ideally, the sample should be dissolved in a solvent weaker than the initial mobile phase.

Issue 2: Low Signal Intensity or Poor Sensitivity

Potential Cause Recommended Solution
Inefficient Ionization - Ion Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the ionization efficiency of DTDP. - Ionization Mode: DTDP is expected to ionize well in positive electrospray ionization (ESI) mode due to its basic nature. Confirm that the correct polarity is being used.
Suboptimal MS/MS Transition - Transition Selection: Ensure that the selected precursor and product ion pair for Multiple Reaction Monitoring (MRM) is the most intense and specific for DTDP. Re-optimize the collision energy for the selected transition.
Analyte Degradation - Sample Stability: DTDP, being a disulfide, can be susceptible to reduction by endogenous thiols in biological samples. Minimize sample processing time and keep samples at a low temperature (4°C) during preparation. Consider the use of a stabilizing agent if degradation is significant.

Issue 3: High Background Noise or Interferences

Potential Cause Recommended Solution
Matrix Effects - Sample Preparation: Employ a more effective sample preparation technique to remove interfering matrix components. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. - Chromatographic Separation: Improve the chromatographic separation to resolve DTDP from co-eluting matrix components that may cause ion suppression or enhancement.
Contamination - System Cleaning: Thoroughly clean the LC system and mass spectrometer to remove any sources of contamination. - Solvent Quality: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for low-level DTDP quantification in plasma?

A1: For low-level quantification, a simple protein precipitation may not provide sufficient cleanup and can lead to significant matrix effects. Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) are recommended for cleaner extracts and improved sensitivity.

  • Supported Liquid Extraction (SLE): Offers a good balance of cleanup efficiency and ease of use.

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and is ideal for achieving the lowest limits of quantification. A mixed-mode or reversed-phase sorbent can be effective for DTDP.

Q2: How can I assess the stability of DTDP in plasma samples?

A2: To assess the stability of DTDP, perform freeze-thaw and bench-top stability studies.

  • Freeze-Thaw Stability: Analyze replicate quality control (QC) samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

  • Bench-Top Stability: Analyze replicate QC samples after leaving them at room temperature for a defined period (e.g., 4, 8, and 24 hours) to simulate the sample preparation workflow.

Compare the results to freshly prepared samples to determine the extent of degradation. Due to the disulfide bond, DTDP may react with free thiols in the plasma. It is crucial to process samples quickly and keep them on ice.

Q3: What are the typical LC-MS/MS parameters for DTDP analysis?

A3: While the optimal parameters need to be determined empirically, a good starting point for method development would be:

Parameter Recommendation
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of Mobile Phase B and ramp up to elute DTDP.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Q4: How can I mitigate matrix effects in my DTDP assay?

A4: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a common challenge in bioanalysis. To mitigate them:

  • Improve Sample Cleanup: As mentioned in Q1, use SLE or SPE to remove a larger portion of the plasma matrix.

  • Optimize Chromatography: Adjust the LC gradient to separate DTDP from the regions where most matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DTDP is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte. If a SIL-IS is not available, a structural analog can be used, but with caution.

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)

  • Sample Pre-treatment: Thaw plasma samples on ice. For a 100 µL plasma sample, add 25 µL of an internal standard solution.

  • Acidification: Add 100 µL of 4% phosphoric acid in water to the plasma sample and vortex to mix. This helps to disrupt protein binding.

  • Loading: Load the pre-treated sample onto a 96-well SLE plate. Apply a gentle vacuum for 5 minutes to allow the sample to absorb onto the support.

  • Elution: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether) to the wells and allow it to flow through by gravity for 5 minutes. Repeat the elution step.

  • Evaporation: Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table provides a hypothetical example of validation data for a low-level DTDP quantification method. Actual results will vary based on the specific instrumentation and experimental conditions.

Table 1: Example Method Validation Data for DTDP in Human Plasma

Parameter Result
Linearity Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 11.2%
Accuracy (%Bias) -7.8% to 9.5%
Recovery 85 - 95%
Matrix Effect 92 - 103%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify add_is->acidify load_sle Load onto SLE Plate acidify->load_sle elute Elute with Organic Solvent load_sle->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for DTDP quantification.

troubleshooting_logic cluster_peak_issues Peak Shape / Retention Time cluster_sensitivity_issues Sensitivity cluster_interference_issues Interferences start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? start->low_signal high_background High Background? start->high_background rt_shift Retention Time Shift? check_mobile_phase Check Mobile Phase pH peak_shape->check_mobile_phase check_column Check Column Health peak_shape->check_column check_sample_solvent Check Sample Solvent peak_shape->check_sample_solvent optimize_source Optimize Ion Source low_signal->optimize_source check_transition Check MS/MS Transition low_signal->check_transition check_stability Assess Analyte Stability low_signal->check_stability improve_cleanup Improve Sample Cleanup high_background->improve_cleanup optimize_lc Optimize Chromatography high_background->optimize_lc check_contamination Check for Contamination high_background->check_contamination

Caption: Troubleshooting logic for DTDP analysis.

Technical Support Center: Resolving Co-eluting Isomers of High Molecular Weight Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of high molecular weight phthalate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the chromatographic analysis of these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating high molecular weight phthalate isomers?

The primary difficulty in separating high molecular weight phthalate isomers, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), arises from their very similar chemical structures and physicochemical properties.[1][2] These isomers often have identical molecular weights and similar boiling points and polarities, which leads to comparable interactions with the chromatographic stationary phase, resulting in overlapping or co-eluting peaks.[1][2] Branched-chain isomers, in particular, exist as complex mixtures, further complicating their separation.[2][3]

Q2: Which chromatographic technique is better for phthalate isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC are widely used for phthalate analysis, and the optimal choice depends on the specific application and available instrumentation.[3][4]

  • GC-MS is a robust and commonly used technique that often provides excellent chromatographic resolution for many phthalate isomers.[3][4][5] It is a simple, fast, and relatively inexpensive method that offers powerful identification capabilities through mass spectral data.[4][5]

  • LC-MS/MS is also highly effective, particularly for less volatile or thermally labile phthalates.[3] It is favored for its sensitivity and specificity, and it may require minimal sample preparation.[2]

For resolving complex isomer mixtures, GC-MS is often considered to provide better chromatographic resolution than LC-MS.[2][4][5]

Q3: What are the recommended types of columns for separating phthalate isomers?

The choice of column is critical for achieving good resolution.[1][2]

  • For GC-MS: While standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, HP-5MS) are common, columns with different selectivities have demonstrated superior resolution for complex phthalate mixtures.[1][3] For enhanced selectivity, consider columns like Rtx-440 or Rxi-XLB , which have shown excellent performance in resolving challenging isomer groups.[1][3][5]

  • For HPLC: While C18 columns are a standard choice in reversed-phase HPLC, a Phenyl-Hexyl column can often provide superior resolution for difficult phthalate isomer separations.[2][4] The phenyl stationary phase offers alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can enhance the separation of structurally similar isomers.[2][4]

Q4: How can I confirm the identity of a phthalate isomer if I suspect co-elution?

Mass spectrometry (MS) is a powerful tool for confirming the identity of co-eluting isomers.

  • Examine Mass Spectra: Acquire full-scan mass spectra across the entire chromatographic peak. If co-elution is occurring, the mass spectrum will show a mixture of fragment ions from the different isomers.[6]

  • Extracted Ion Chromatograms (EICs): Generate EICs for unique, characteristic ions of each suspected isomer.[6] If the apexes of the EIC peaks for different ions are not at the exact same retention time, it confirms co-elution.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (<5 ppm deviation), which can help determine the elemental composition of ions and their fragments, aiding in the differentiation of isomers.[7]

  • Tandem Mass Spectrometry (MS/MS): GC-MS/MS or LC-MS/MS is a highly selective technique.[6] By selecting a specific precursor ion for an isomer and fragmenting it, you can monitor for a unique product ion, which can effectively isolate the signal of your target analyte from interfering compounds, even with chromatographic overlap.[6][8]

Q5: What is the significance of the m/z 149 ion in the mass spectra of phthalates?

The ion at a mass-to-charge ratio (m/z) of 149 is a characteristic fragment for many phthalates in electron ionization (EI) mass spectrometry.[3][5][9][10] This ion corresponds to the protonated phthalic anhydride ion ([C₈H₅O₃]⁺) and serves as a strong indicator for the presence of phthalates.[3][10] However, because this base peak is common to many different phthalates, it lacks specificity and makes it difficult to distinguish between co-eluting isomers based on this ion alone.[3][5][9] Therefore, it is crucial to identify other, less abundant but unique, fragment ions for accurate identification and quantification.[6]

Troubleshooting Guides

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Poor Resolution or Co-elution of High Molecular Weight Phthalate Isomers

If your chromatogram shows poor separation between critical isomer pairs, here are several strategies to improve resolution.

  • Optimize the GC Oven Temperature Program: A slow and optimized temperature ramp can significantly improve separation.[1]

    • Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) during the elution window of the target isomers.[1][3] A slower ramp increases the interaction time of the analytes with the stationary phase, which can enhance separation.[6]

    • Action: Lower the initial oven temperature to improve the resolution of early eluting compounds.[6]

  • Select an Appropriate GC Column: The choice of the stationary phase is critical for resolving isomers.[1][3]

    • Action: If you are using a standard 5% phenyl-methylpolysiloxane column and resolution is insufficient, switch to a column with a different selectivity. Columns such as Rtx-440 and Rxi-XLB are recommended for providing better resolution for complex phthalate mixtures.[1][3][5]

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically helium) can enhance column efficiency and improve the separation of closely eluting compounds.[1]

  • Check Injection Parameters:

    • Action: Ensure the injection volume is not causing column overload, which can lead to peak fronting or tailing and worsen co-elution. If necessary, dilute your sample and re-inject.[1]

    • Action: Use a high injector temperature (e.g., 280-320°C) to ensure the efficient transfer of high molecular weight phthalates into the column.[11]

  • Utilize Mass Spectrometry: Even with chromatographic overlap, the mass spectrometer can often distinguish between isomers.

    • Action: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[1] Monitor for unique m/z ions specific to each target isomer to allow for accurate quantification even if the peaks overlap.[1]

    • Action: For highly complex mixtures, use tandem mass spectrometry (GC-MS/MS) for its superior selectivity.[6]

Problem: High Background Levels or "Ghost Peaks" of Phthalates in Blanks

Phthalates are ubiquitous environmental contaminants, and high background levels are a common issue.[12][13]

  • Identify the Source of Contamination:

    • Action: Systematically test all potential sources. This includes solvents, reagents, glassware, pipette tips, vials, and even the laboratory air.[12][13]

    • Action: To test solvents, carefully evaporate a large volume (e.g., 100 mL) under a gentle stream of nitrogen, reconstitute the residue in a small volume of a confirmed clean solvent, and analyze the concentrate by GC-MS.[12]

  • Implement Rigorous Cleaning Procedures:

    • Action: Avoid all contact with plastic materials during sample and standard preparation.[11] Use glass pipettes and glassware.[11]

    • Action: Clean glassware scrupulously by rinsing with water, followed by acetone and hexane.[11] For ultimate cleaning, bake glassware in a muffle furnace at high temperatures (e.g., 400°C) to pyrolyze any organic contaminants.[12]

  • Clean the GC-MS System:

    • Action: The GC inlet is a common place for contaminants to accumulate.[12] Regularly clean or replace the injector liner and septum.[12]

    • Action: Bake out the GC column at its maximum recommended temperature to remove contaminants.[12]

    • Action: Be aware that the syringe needle can absorb phthalates from the air. Implement thorough needle washing procedures.[3][12]

Logical Troubleshooting Workflow

G start Co-elution of Isomers Observed review_method Review Current Analytical Method (GC or HPLC) start->review_method is_gc Is the method GC-MS? review_method->is_gc eval_gc_col Evaluate GC Column - Consider different stationary phases (e.g., Rtx-440, Rxi-XLB) is_gc->eval_gc_col Yes is_hplc Is the method HPLC-MS? is_gc->is_hplc No opt_temp Optimize Temperature Program - Decrease ramp rate - Lower initial temperature eval_gc_col->opt_temp adj_flow Adjust Carrier Gas Flow Rate opt_temp->adj_flow check_inject Check Injection Parameters - Volume, Temperature adj_flow->check_inject eval_hplc_col Evaluate HPLC Column - Consider Phenyl-Hexyl phase is_hplc->eval_hplc_col Yes opt_mobile Optimize Mobile Phase - Adjust gradient profile - Try different organic modifiers eval_hplc_col->opt_mobile opt_mobile->check_inject resolved Resolution Improved? check_inject->resolved review_prep Review Sample Preparation - Ensure clean extracts - Check for matrix effects use_ms Utilize Advanced MS Techniques - Use unique ions in SIM mode - Employ GC-MS/MS review_prep->use_ms use_ms->resolved resolved->review_prep No end_yes Analysis Complete resolved->end_yes Yes end_no Consult Instrument Specialist resolved->end_no Still No

Caption: Troubleshooting workflow for co-elution.

Experimental Protocols

Detailed GC-MS Protocol for Phthalate Analysis

This protocol provides a general framework for the analysis of high molecular weight phthalate esters. Optimization will be required for specific applications and instrumentation.[1]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

Contamination control is critical. Avoid all plastic materials during this process.[11][13]

  • For Liquid Samples (e.g., beverages):

    • To a 5 mL aqueous sample in a scrupulously clean glass centrifuge tube, add a known concentration of an appropriate internal standard (e.g., Dimethyl phthalate-d6 for general screening, or a deuterated analog of a target analyte).[1]

    • Add 5 mL of a suitable extraction solvent, such as dichloromethane or n-hexane.[11][14]

    • Vigorously shake or vortex the mixture for several minutes to ensure thorough extraction of the phthalates into the organic layer.[1][11]

    • Centrifuge to separate the layers.

    • Carefully transfer the organic (bottom, if using dichloromethane) layer to a clean GC vial for analysis.[1]

  • For Solid Samples (e.g., polymers):

    • Finely divide the sample by cutting, grinding, or drilling to increase the surface area for extraction.[15]

    • Weigh a portion of the sample into a glass vial.

    • Add a known volume of an extraction solvent (e.g., 1:1 hexanes:acetone) and the internal standard.[15]

    • Sonicate, shake, and/or gently heat the mixture to achieve maximum extraction of the phthalates into the solvent.[15]

    • Allow the solid material to settle, then transfer an aliquot of the solvent to a GC vial.

2. GC-MS Instrument Setup

The following table provides typical starting parameters. These should be optimized for your specific instrument and target analytes.

ParameterRecommended Value
GC Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm ID, 0.25 µm film thickness)[1][5]
Injector Split/Splitless, operated in splitless mode[1]
Injector Temperature 280 - 320°C[1][11]
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min[1]
Oven Program Initial: 80°C, hold for 1 minRamp 1: 10°C/min to 280°CRamp 2: 5°C/min to 320°CFinal Hold: Hold at 320°C for 5-8 min[1][14][16]
MS Transfer Line Temp. 280 - 300°C[2]
Ion Source Temperature 230 - 250°C[1][2]
Ionization Mode Electron Ionization (EI) at 70 eV[1][6]
Acquisition Mode Full Scan (m/z 50-500) for identification and/or Selected Ion Monitoring (SIM) for quantification[2][16]

3. Data Analysis

  • Identify each phthalate by its retention time and by comparing its mass spectrum to a reference library.

  • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.[1]

  • Use unique, specific ions for quantification in SIM mode to avoid errors from co-eluting isomers.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Handling sample_prep Sample Preparation (LLE or Solvent Extraction) add_is Add Internal Standard sample_prep->add_is extract Extract with Organic Solvent add_is->extract concentrate Transfer to GC Vial extract->concentrate injection Inject Sample concentrate->injection gcms_analysis GC-MS Analysis separation Chromatographic Separation (GC Column) injection->separation detection Ionization and Detection (Mass Spectrometer) separation->detection peak_id Peak Identification (Retention Time & Mass Spectra) detection->peak_id data_proc Data Processing quant Quantification (Calibration Curve) peak_id->quant result Final Report quant->result

Caption: Experimental workflow for GC-MS analysis of phthalates.

Data Presentation

Characteristic Ions for Selected Phthalates (EI-MS)

While many phthalates share the m/z 149 base peak, other fragment ions can be used for confirmation and quantification in SIM or MS/MS mode.

PhthalateAbbreviationMolecular Ion (M+)Quantifier Ion(s)Qualifier Ion(s)
Dimethyl phthalateDMP194163 194, 77
Diethyl phthalateDEP222149 177, 222
Di-n-butyl phthalateDBP278149 205, 223
Benzyl butyl phthalateBBP312149 91, 206
Bis(2-ethylhexyl) phthalateDEHP390149 167, 279
Di-n-octyl phthalateDNOP390149 279
Diisononyl phthalateDINP418149 293, 167
Diisodecyl phthalateDIDP446149 307, 167

Note: The base peak for most phthalates with alkyl side chains (except DMP) is m/z 149.[1][10] The molecular ion peak for high molecular weight phthalates is often of very low intensity or absent.[10] Isomers like DEHP and DNOP have the same molecular weight and will require chromatographic separation for differentiation.

References

Technical Support Center: Minimizing Phthalate Leaching from Plastic Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing phthalate leaching from plastic labware during experiments. Phthalates, common plasticizers, can leach into experimental samples, leading to contamination and unreliable results.

Frequently Asked Questions (FAQs)

Q1: What are phthalates and why are they a concern in a laboratory setting?

A1: Phthalates are a class of chemical compounds primarily used as plasticizers to increase the flexibility, transparency, and durability of plastics. They are not chemically bound to the plastic polymer and can leach out over time, especially when in contact with solvents, heat, or fatty substances. In a laboratory setting, this leaching can introduce contaminants into experiments, potentially leading to inaccurate and irreproducible results. Phthalates have been shown to act as endocrine disruptors and can affect various biological processes, including cell proliferation and signaling pathways.

Q2: Which types of plastic labware are most likely to contain and leach phthalates?

A2: Polyvinyl chloride (PVC) is the type of plastic most commonly associated with phthalate plasticizers. Labware such as tubing, gloves, and some types of containers may be made of flexible PVC and can be a significant source of phthalate contamination. Look for the recycling label #3 to identify PVC products. Other plastics like polypropylene (PP) have also been reported to contain phthalates in some cases. It is crucial to check manufacturer specifications for "phthalate-free" claims.

Q3: What are some common phthalate-free alternative plastics for labware?

A3: Many manufacturers now offer phthalate-free labware. Common alternatives include polypropylene (PP), polyethylene (HDPE and LDPE), polystyrene (PS), and polyethylene terephthalate G copolymer (PETG). Additionally, specific "non-phthalate" or "phthalate-free" PVC tubing is available. For critical applications, using glassware is a reliable way to avoid phthalate contamination from plastic labware, provided the glassware is cleaned properly.

Q4: Under what conditions is phthalate leaching most likely to occur?

A4: Phthalate leaching is influenced by several factors:

  • Temperature: Higher temperatures increase the rate of leaching. Avoid heating food or beverages in plastic containers that may contain phthalates.

  • Contact Time: Longer contact between the labware and the solvent or sample can lead to greater leaching.

  • Type of Solvent: Lipophilic (fatty or oily) and organic solvents tend to extract phthalates more readily than aqueous solutions.

  • Agitation: Physical agitation or sonication can increase the rate of leaching.

  • UV Exposure: Ultraviolet radiation can degrade the plastic and facilitate the release of phthalates.

Q5: Can phthalates affect my cell culture experiments?

A5: Yes, phthalates can have significant effects on cell culture experiments. They have been shown to:

  • Induce cell proliferation.

  • Affect apoptosis (programmed cell death).

  • Interfere with signaling pathways, such as the MAPK-Erk1/2 and Wnt/β-catenin pathways.

  • Act as endocrine disruptors, which can be particularly problematic in studies involving hormonal regulation. Some phthalates are also semi-volatile and can migrate between wells in multi-well culture plates, potentially confounding results.

Troubleshooting Guide: Identifying and Eliminating Phthalate Contamination

This guide provides a systematic approach to troubleshooting suspected phthalate contamination in your experiments.

Issue: High background or unexpected peaks corresponding to phthalates in analytical results (e.g., GC-MS, LC-MS).

Step 1: Isolate the Source of Contamination

The first step is to systematically identify the source of the phthalate contamination. This can be achieved by analyzing blanks at different stages of your experimental workflow.

Troubleshooting_Workflow cluster_Initial_Assessment Initial Assessment cluster_Investigation Investigation Phase cluster_Remediation Remediation Phase cluster_Verification Verification Start High Phthalate Background Detected AnalyzeLRB Analyze Laboratory Reagent Blank (LRB) Start->AnalyzeLRB TestSolvents Test Solvents and Reagents AnalyzeLRB->TestSolvents If blank is contaminated TestConsumables Test Consumables (Pipette Tips, Vials, etc.) TestSolvents->TestConsumables If solvents are clean ReplaceSolvents Purify/Replace Solvents TestSolvents->ReplaceSolvents Source Identified TestGlassware Test Glassware TestConsumables->TestGlassware If consumables are clean UsePhthalateFreeConsumables Source Phthalate-Free Consumables TestConsumables->UsePhthalateFreeConsumables Source Identified TestSystem Check GC/MS or LC/MS System TestGlassware->TestSystem If glassware is clean CleanGlassware Implement Rigorous Glassware Cleaning TestGlassware->CleanGlassware Source Identified AssessEnvironment Assess Lab Environment (Air/Dust) TestSystem->AssessEnvironment If system is clean CleanInstrument Clean/Maintain Instrument TestSystem->CleanInstrument Source Identified ImproveHygiene Improve Lab Hygiene AssessEnvironment->ImproveHygiene Source Identified AnalyzeFinalBlank Analyze Final Blank ReplaceSolvents->AnalyzeFinalBlank UsePhthalateFreeConsumables->AnalyzeFinalBlank CleanGlassware->AnalyzeFinalBlank CleanInstrument->AnalyzeFinalBlank ImproveHygiene->AnalyzeFinalBlank End Contamination Resolved AnalyzeFinalBlank->End

Caption: Systematic workflow for troubleshooting high phthalate background.

Step 2: Remediation and Verification

Once the source of contamination has been identified, take the appropriate corrective actions.

  • Solvents and Reagents: If solvents are contaminated, either purify them (e.g., by distillation) or purchase a higher grade of solvent from a reliable supplier. Test the new batch of solvent to confirm that it is free of phthalates.

  • Consumables (Pipette Tips, Vials, Tubing, etc.): Switch to phthalate-free alternatives. If you are unsure whether a product contains phthalates, contact the manufacturer or perform a leaching test (see Experimental Protocols).

  • Glassware: Implement a rigorous cleaning protocol for all glassware (see Experimental Protocols). Improperly cleaned glassware can be a significant source of contamination.

  • Analytical Instrument (GC/MS, LC/MS): If the instrument itself is the source, it may be due to contaminated tubing, septa, or carryover from previous samples. Clean the injector, bake out the column, and run solvent blanks to ensure the system is clean.

  • Laboratory Environment: Phthalates are present in the air and dust from sources like flooring, paint, and cables. Maintain a clean and dust-free laboratory environment. Cover samples with cleaned aluminum foil instead of plastic film.

After implementing the corrective actions, run a final blank to verify that the contamination has been resolved.

Data Presentation: Phthalate Leaching from Labware

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. These values can vary significantly based on the manufacturer, batch, and the specific experimental conditions.

Labware ItemPlastic TypePhthalate DetectedLeaching LevelSolvent/Conditions
Pipette TipsPolypropylene (PP)DEHPup to 0.36 µg/cm²Not specified
Pipette TipsPolypropylene (PP)DINPup to 0.86 µg/cm²Not specified
Plastic SyringesNot specifiedDEHP, DBPSignificant leachingNot specified
Filter HoldersPTFEDBPup to 2.49 µg/cm²Not specified
Filter HoldersRegenerated CelluloseDBPup to 0.61 µg/cm²Not specified
Filter HoldersCellulose AcetateDMPup to 5.85 µg/cm²Not specified
Parafilm®Not specifiedDEHPup to 0.50 µg/cm²Not specified
Medical TubingPVCDEHPup to 122.95 ± 33.94 mgNot specified

DEHP: Di(2-ethylhexyl) phthalate, DINP: Diisononyl phthalate, DBP: Dibutyl phthalate, DMP: Dimethyl phthalate, PTFE: Polytetrafluoroethylene.

Experimental Protocols

Protocol 1: Testing Phthalate Leaching from Lab Consumables

This protocol can be used to determine if a specific lab consumable (e.g., pipette tips, microcentrifuge tubes, vials) is a source of phthalate contamination.

Materials:

  • The lab consumable to be tested

  • Phthalate-free solvent (e.g., hexane or methanol, pre-tested for purity)

  • Clean glass vials with PTFE-lined caps

  • Sonicator (optional)

  • GC-MS or LC-MS system

Procedure:

  • Place a known quantity (e.g., 10 pipette tips) of the consumable into a clean glass vial.

  • Add a measured volume of the phthalate-free solvent to the vial, ensuring the consumable is fully submerged.

  • As a control, prepare a blank vial containing only the same volume of the phthalate-free solvent.

  • Cap the vials and incubate for a set period (e.g., 30 minutes to 24 hours) at room temperature. Agitation or sonication can be used to simulate more rigorous conditions.

  • After incubation, carefully remove the solvent from the vial containing the consumable and transfer it to a new clean vial.

  • Analyze the solvent from both the test and blank vials for phthalates using GC-MS or LC-MS.

  • A significant increase in phthalate concentration in the test sample compared to the blank indicates leaching from the consumable.

Leaching_Test_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Start Select Consumable to Test PlaceInVial Place Consumable in Clean Glass Vial Start->PlaceInVial PrepareBlank Prepare Solvent Blank Start->PrepareBlank AddSolvent Add Phthalate-Free Solvent PlaceInVial->AddSolvent Incubate Incubate (with or without agitation) AddSolvent->Incubate PrepareBlank->Incubate AnalyzeSolvent Analyze Solvent via GC-MS or LC-MS Incubate->AnalyzeSolvent CompareResults Compare Results to Blank AnalyzeSolvent->CompareResults Conclusion Determine if Consumable is a Contamination Source CompareResults->Conclusion

Caption: Workflow for testing phthalate leaching from lab consumables.

Protocol 2: Rigorous Cleaning of Glassware for Phthalate Analysis

This protocol is designed to remove phthalate residues from laboratory glassware.

Materials:

  • Laboratory-grade, phosphate-free detergent

  • Hot tap water

  • Deionized or Milli-Q water

  • High-purity solvent (e.g., acetone or hexane, pre-tested for purity)

  • Clean aluminum foil (rinsed with hexane)

  • Oven capable of reaching high temperatures (e.g., 400°C)

Procedure:

  • Initial Wash: Scrub glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water.

  • Tap Water Rinse: Rinse the glassware at least six times with hot tap water.

  • Deionized Water Rinse: Rinse the glassware at least six times with deionized or Milli-Q water.

  • Solvent Rinse: In a fume hood, rinse the glassware with a high-purity solvent such as acetone or hexane to remove any remaining organic residues.

  • Drying and Baking: Allow the glassware to air dry in a clean environment. For the most critical applications, bake the glassware in an oven at a high temperature (e.g., 400°C) for several hours to volatilize any remaining organic contaminants.

  • Storage: After cooling, cover the openings of the glassware with pre-cleaned aluminum foil and store in a clean, dust-free cabinet to prevent re-contamination.

Signaling Pathways Affected by Phthalates

Phthalates have been shown to interfere with various cellular signaling pathways. Understanding these interactions is crucial for interpreting experimental results.

MAPK/Erk Signaling Pathway

Some phthalates can activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (Erk) pathway, which is involved in cell proliferation, differentiation, and survival.

MAPK_Erk_Pathway Phthalates Phthalates Receptor Cell Surface Receptor Phthalates->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Erk Erk1/2 MEK->Erk TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Erk->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation

Caption: Simplified MAPK/Erk signaling pathway potentially activated by phthalates.

Wnt/β-catenin Signaling Pathway

Mono(2-ethylhexyl) phthalate (MEHP), a metabolite of DEHP, has been shown to affect the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development and tissue homeostasis.

Wnt_Beta_Catenin_Pathway MEHP MEHP (Phthalate Metabolite) WIF1 WIF1 (Wnt Inhibitory Factor 1) MEHP->WIF1 inhibition Wnt Wnt Ligand WIF1->Wnt inhibition Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin stabilization TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activation GeneExpression Target Gene Expression TCF_LEF->GeneExpression

Caption: Proposed effect of MEHP on the Wnt/β-catenin signaling pathway.

Technical Support Center: Optimization of Solid-Phase Extraction for Ditridecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solid-phase extraction (SPE) for ditridecyl phthalate (DTDP). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable SPE sorbent for this compound (DTDP) extraction?

A1: Due to its high molecular weight and non-polar nature, a reversed-phase sorbent is the most effective choice for extracting DTDP. C18 (octadecyl-bonded silica) is a commonly used and effective sorbent for a wide range of phthalates, including high molecular weight ones.[1][2][3] Polymeric sorbents, such as styrene-divinylbenzene, can also offer high recovery rates and may be particularly useful for complex sample matrices.[1]

Q2: Which solvents should I use for conditioning the SPE cartridge for DTDP analysis?

A2: For reversed-phase sorbents like C18, conditioning typically involves a two-step process. First, flush the cartridge with a water-miscible organic solvent like methanol or acetonitrile to activate the stationary phase.[3] This is followed by an equilibration step with reagent water or a buffer that mimics the sample matrix to ensure optimal retention of DTDP.[4]

Q3: What is the best elution solvent to recover DTDP from the SPE cartridge?

A3: A strong organic solvent is required to elute the highly non-polar DTDP from a C18 sorbent. Acetonitrile, ethyl acetate, or a mixture of acetone and n-hexane are effective choices.[1] For some applications, acidified acetonitrile (e.g., with 1% formic acid) has been shown to improve recovery for a range of phthalates.[5]

Q4: Can I use the same SPE method for DTDP in different sample matrices (e.g., water, plasma, soil)?

A4: While the core principles of the SPE method will remain the same, adjustments will be necessary to account for matrix effects.[6][7] For complex matrices like plasma or soil, a more rigorous sample pre-treatment and a more selective washing step during the SPE process will be crucial to minimize interferences.[6][7] It is always recommended to validate the method for each specific matrix.

Q5: How can I avoid contamination during my SPE workflow for DTDP?

A5: Phthalates are common contaminants in laboratory environments. To avoid contamination, use high-purity solvents, pre-wash all glassware with a solvent known to be free of phthalates, and use equipment made of glass or stainless steel. Plastic materials should be avoided as much as possible as they can leach phthalates into your sample.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of DTDP Inadequate Sorbent Activation: The C18 sorbent was not properly conditioned before sample loading.Ensure the cartridge is conditioned sequentially with methanol (or acetonitrile) followed by reagent water. Do not let the sorbent dry out between steps.[4][8]
Sample Overload: The amount of DTDP or other matrix components in the sample exceeded the binding capacity of the SPE sorbent.Reduce the sample volume or use an SPE cartridge with a larger sorbent mass. The total mass of analytes should not exceed 5% of the sorbent mass.
Inefficient Elution: The elution solvent is not strong enough to desorb the highly non-polar DTDP from the C18 sorbent.Use a stronger, less polar elution solvent such as ethyl acetate or a mixture of acetone and n-hexane. You can also try increasing the volume of the elution solvent or performing a second elution.[9]
Analyte Breakthrough: The flow rate during sample loading was too high, preventing efficient retention of DTDP.Decrease the sample loading flow rate to approximately 1-2 mL/min to allow for adequate interaction between DTDP and the sorbent.[9]
Poor Reproducibility (High %RSD) Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, or elution between samples.Use a vacuum manifold or an automated SPE system to ensure consistent flow rates for all samples.[10]
Variable Matrix Effects: Inconsistent levels of interfering compounds in different sample aliquots.Implement a more robust sample pre-treatment to remove interfering substances. Ensure the sample is homogenous before taking aliquots.[6][11]
Sorbent Bed Drying Out: The sorbent bed was allowed to dry out during the conditioning or sample loading steps.Ensure a layer of liquid is always maintained above the sorbent bed until the final drying step before elution.
Presence of Interfering Peaks in Chromatogram Insufficient Washing: The washing step did not effectively remove co-extracted matrix components.Optimize the wash solvent. A common approach is to use a weak solvent mixture, such as water with a small percentage of methanol, to remove hydrophilic interferences without eluting the DTDP.[1]
Contamination: Phthalate contamination from solvents, glassware, or plasticware.Use high-purity solvents and pre-cleaned glassware. Avoid using plastic containers or pipette tips. Running a blank sample through the entire procedure can help identify sources of contamination.
Matrix Effects: Co-eluting matrix components are enhancing or suppressing the DTDP signal.Improve the sample cleanup with a more selective SPE sorbent or a more rigorous wash step. Adjusting the chromatographic conditions may also help separate the DTDP from interfering peaks.[7][12]

Experimental Protocols

General SPE Protocol for this compound from Aqueous Samples

This protocol provides a general procedure for the extraction of DTDP from aqueous samples using a C18 SPE cartridge. Optimization may be required for specific sample matrices.

1. Materials and Reagents:

  • SPE Cartridge: C18, 500 mg sorbent mass, 6 mL volume

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Reagent Water (phthalate-free)

  • Nitrogen gas for evaporation

  • Glassware (pre-cleaned)

2. SPE Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge to remove any organic contaminants.

    • Pass 5 mL of methanol through the cartridge to activate the C18 stationary phase.

    • Pass 5 mL of reagent water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the aqueous sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar impurities.

    • Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove any residual water. This step is critical for efficient elution.

  • Elution:

    • Elute the retained DTDP with 5 mL of ethyl acetate into a clean collection tube. A second elution with an additional 5 mL of ethyl acetate may improve recovery.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile) for subsequent analysis by GC-MS or LC-MS.

Data Presentation

Table 1: Recommended SPE Parameters for High Molecular Weight Phthalates (including DTDP)
ParameterRecommended ConditionRationale
Sorbent Type C18 (Reversed-Phase)Effective for retaining non-polar compounds like DTDP from aqueous matrices.[1][2][3]
Conditioning Solvent Methanol or AcetonitrileActivates the C18 functional groups for optimal interaction with the analyte.[3]
Equilibration Solvent Reagent Water or Sample Matrix BufferPrepares the sorbent for the sample matrix, enhancing retention.[4]
Sample Loading Flow Rate 1-2 mL/minAllows sufficient time for the analyte to interact with and be retained by the sorbent.[9]
Wash Solvent 5-10% Methanol in WaterRemoves polar interferences without eluting the non-polar DTDP.
Elution Solvent Ethyl Acetate, Acetone, or AcetonitrileStrong organic solvents capable of disrupting the hydrophobic interactions between DTDP and the C18 sorbent.[1]
Elution Volume 5-10 mLEnsures complete elution of the analyte from the sorbent bed.
Table 2: Comparison of Elution Solvents for Phthalate Recovery
Elution SolventAnalyte GroupTypical Recovery (%)Reference
AcetonitrileGeneral Phthalates>85%[13]
Acetonitrile with 1% Formic AcidGeneral Phthalates>90%[5]
Acetone:n-Hexane (1:1)General Phthalates>85%-
Ethyl AcetateHigh Molecular Weight Phthalates>90%-

Note: Recovery data is often reported for a range of phthalates and may vary for DTDP specifically. Method validation is essential.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Cartridge Conditioning (Methanol -> Water) Load 2. Sample Loading (1-2 mL/min) Condition->Load Equilibrated Cartridge Wash 3. Washing (5% MeOH in Water) Load->Wash Analyte Retained Dry 4. Drying (Nitrogen Stream) Wash->Dry Interferences Removed Elute 5. Elution (Ethyl Acetate) Dry->Elute Dried Sorbent Evaporate 6. Evaporation Elute->Evaporate DTDP in Eluate Reconstitute 7. Reconstitution Evaporate->Reconstitute Concentrated DTDP Analyze 8. Analysis (GC-MS or LC-MS) Reconstitute->Analyze Final Sample

Caption: General workflow for solid-phase extraction of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low DTDP Recovery Cause1 Inadequate Conditioning? Start->Cause1 Cause2 Inefficient Elution? Start->Cause2 Cause3 High Loading Flow Rate? Start->Cause3 Cause4 Sample Overload? Start->Cause4 Sol1 Re-condition with Methanol -> Water Cause1->Sol1 Yes Sol2 Use Stronger Eluent (e.g., Ethyl Acetate) Cause2->Sol2 Yes Sol3 Decrease Flow Rate (1-2 mL/min) Cause3->Sol3 Yes Sol4 Reduce Sample Volume or Use Larger Cartridge Cause4->Sol4 Yes

Caption: Troubleshooting logic for low recovery of this compound in SPE.

References

Validation & Comparative

A Guide to Inter-Laboratory Validation of Ditridecyl Phthalate Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Analytical Methods

The two most prevalent and reliable methods for the determination of DTDP in various matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection between these methods often hinges on the sample matrix, required sensitivity, and the specific analytical objectives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, making it highly suitable for the trace-level detection and confirmation of DTDP. The mass spectrometry detector provides crucial structural information, which facilitates the definitive identification of the phthalate ester.[1][2][3]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method is particularly advantageous for the analysis of phthalate metabolites in biological matrices, such as urine.[4][5] It provides excellent sensitivity and specificity, often with reduced sample preparation time compared to traditional GC-MS methods.[5]

Data Presentation

The following tables summarize typical performance data for the analysis of high molecular weight phthalates, including DTDP, from single-laboratory and inter-laboratory proficiency testing. These tables can be used as a reference for establishing performance criteria in an inter-laboratory validation study for DTDP.

Table 1: Performance Characteristics of a GC-MS Method for Phthalate Analysis

ParameterDitridecyl Phthalate (DTDP)Diisononyl Phthalate (DINP)Diisodecyl Phthalate (DIDP)
Limit of Detection (LOD) 83 ng/mL (average for 27 phthalates)[1]Not specifiedNot specified
Limit of Quantification (LOQ) 535 ng/mL (average for 27 phthalates)[1]0.2 ng/mL[4]0.2 ng/mL[4]
Recovery 86% (at 133 days storage)[1]91.7-101.2% (for general PAEs)[6]91.7-101.2% (for general PAEs)[6]
Inter-laboratory Reproducibility (RSD) Not Available43% (for mixed-isomer phthalates)[4]43% (for mixed-isomer phthalates)[4]

Table 2: Performance Characteristics of a UPLC-MS/MS Method for Phthalate Metabolite Analysis

ParameterPhthalate Metabolites (General)
Limit of Detection (LOD) 0.06 - 0.43 ng/mL[5]
Limit of Quantification (LOQ) Not specified
Recovery 86 - 115%[5]
Intra-assay Coefficient of Variability (CV) < 10%[5]
Inter-assay Coefficient of Variability (CV) < 12%[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the inter-laboratory validation of DTDP analysis.

GC-MS Method for the Determination of Phthalates in Environmental Samples[1]
  • Sample Preparation:

    • For solid samples, perform a solvent extraction using an appropriate solvent like hexane or a mixture of tetrahydrofuran and hexane.[7]

    • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed.[6][8]

  • Instrumental Analysis:

    • Gas Chromatograph (GC): Agilent 8890 or similar.

    • Column: A non-polar or mid-polar capillary column, such as a 5%-phenyl/95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used.[2][9]

    • Injector: Splitless mode for low concentrations.

    • Oven Temperature Program: An initial temperature of around 60°C, ramped to approximately 320°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS): Agilent 5977B or equivalent.

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

UPLC-MS/MS Method for the Determination of Phthalate Metabolites in Urine[4][5]
  • Sample Preparation:

    • To 0.5 mL of urine, add an internal standard solution and a buffer (e.g., ammonium acetate).[4]

    • Perform enzymatic deconjugation using β-glucuronidase at 37°C for 2 hours to hydrolyze the conjugated metabolites.[4]

    • Extract the deconjugated metabolites using either online or offline Solid-Phase Extraction (SPE).[4]

  • Instrumental Analysis:

    • Liquid Chromatograph (LC): An ultra-performance liquid chromatography system.

    • Column: A reverse-phase column suitable for the separation of small molecules.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like ammonium fluoride to enhance sensitivity.[5]

    • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization in negative mode (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

InterLaboratory_Validation_Workflow Inter-Laboratory Validation Workflow for DTDP Analysis cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Finalization A Define Study Protocol - Analyte: DTDP - Matrices - Concentration Levels - Analytical Method(s) - Performance Criteria B Recruit Participating Laboratories A->B C Prepare & Characterize Test Materials B->C D Distribute Test Materials & Analytical Protocol C->D E Laboratories Perform Analysis D->E F Laboratories Submit Results E->F G Statistical Analysis of Data - Repeatability (r) - Reproducibility (R) F->G H Assess Laboratory Performance G->H I Draft Validation Report H->I J Final Report & Publication I->J

References

A Researcher's Guide to Certified Reference Materials for Ditridecyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of ditridecyl phthalate (DTDP), the selection of a suitable certified reference material (CRM) is a critical first step to ensure the accuracy and reliability of analytical data. This guide provides a comparative overview of commercially available CRMs for DTDP, a detailed experimental protocol for its analysis using gas chromatography-mass spectrometry (GC-MS), and a visual representation of the analytical workflow.

Comparison of Certified Reference Materials for this compound

The selection of a CRM should be based on factors such as purity, concentration, format, and the level of certification provided by the supplier. Below is a comparison of DTDP CRMs offered by prominent suppliers.

SupplierProduct NameCAS NumberPurity/ConcentrationFormatCertification/Grade
Sigma-Aldrich This compound, analytical standard119-06-2≥98.0% (HPLC)NeatAnalytical Standard[1]
LGC Standards This compound119-06-2>95% (HPLC)White to Off-White Waxy SolidNot explicitly stated as CRM, sold as a reference material[2][3][4]
CPAchem This compound119-06-2Not specified10 mgCertified Reference Material, produced under ISO 9001, ISO/IEC 17025, and ISO 17034 accreditation[5]
AccuStandard This compound119-06-2100 µg/mL in HexaneSolutionCertified Reference Material[6]

Experimental Protocol: Analysis of this compound by GC-MS

This protocol outlines a general procedure for the determination of this compound in a plastic matrix using gas chromatography-mass spectrometry (GC-MS). This method is based on established protocols for phthalate analysis.

1. Sample Preparation

  • Extraction:

    • Weigh approximately 1 gram of the homogenized plastic sample into a glass extraction thimble.

    • Place the thimble in a Soxhlet extraction apparatus.

    • Add 150 mL of a suitable solvent (e.g., hexane or a hexane/acetone mixture) to the extraction flask.

    • Extract the sample for a minimum of 6 hours.

    • After extraction, allow the solvent to cool and then concentrate it to approximately 1 mL using a rotary evaporator.

2. Calibration Standards

  • Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., hexane) at a concentration of 1000 µg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp 1: 10 °C/min to 250 °C.

      • Ramp 2: 5 °C/min to 320 °C, hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-600.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor the following characteristic ions for this compound: m/z 149 (base peak), 167, and 279.

4. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the calibration standards.

  • Confirm the identity of the peak by comparing its mass spectrum with the reference spectrum.

  • Quantify the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the calibration standards.

Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound.

analytical_workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_crm_prep CRM Preparation cluster_analysis Analysis Sample Plastic Sample Homogenization Homogenization Sample->Homogenization Extraction Soxhlet Extraction Homogenization->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS CRM DTDP CRM StockSolution Stock Solution (1000 µg/mL) CRM->StockSolution CalibrationStandards Calibration Standards (0.1-50 µg/mL) StockSolution->CalibrationStandards CalibrationStandards->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing Result Final Result (Concentration of DTDP) DataProcessing->Result

Caption: Workflow for DTDP Analysis.

References

A Comparative Performance Analysis of Ditridecyl Phthalate (DTDP) and DEHP as Plasticizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ditridecyl phthalate (DTDP) and di(2-ethylhexyl) phthalate (DEHP) as plasticizers for polyvinyl chloride (PVC). This analysis is based on available experimental data and established principles of polymer science, offering insights for material selection in research, development, and manufacturing.

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are essential additives that impart flexibility and durability to otherwise rigid polymers like PVC. For decades, DEHP has been the industry standard due to its high efficiency and low cost. However, growing concerns over its toxicological profile have prompted a search for safer alternatives. This compound (DTDP), a higher molecular weight phthalate, has emerged as a potential replacement. This guide delves into a detailed comparison of their performance characteristics to aid in informed decision-making.

Toxicological and Biocompatibility Profile: A Key Differentiator

The primary driver for replacing DEHP is its classification as a reproductive toxicant.[1] In contrast, DTDP, belonging to the group of high molecular weight phthalate esters (HMWPE), is reported to have low acute oral toxicity.[2] Studies on HMWPEs suggest they are not likely to cause skin and eye irritation or skin sensitization.[2] While no carcinogenicity data is available for DTDP, it was negative in Ames and in vitro chromosome aberration tests.[2]

Table 1: Summary of Toxicological Profiles

FeatureThis compound (DTDP)Di(2-ethylhexyl) Phthalate (DEHP)
Classification High Molecular Weight PhthalateLow Molecular Weight Phthalate
Acute Toxicity LowLow
Reproductive Toxicity No reproductive effects observed at the highest doses tested in some studies.Classified as a reproductive toxicant (Category 1B in EU).
Carcinogenicity No data available, but negative in some genotoxicity tests.Suspected endocrine disruptor.[3]
Regulatory Status Generally less regulated than DEHP.Use is restricted in many applications, especially in medical devices and toys.

Performance Comparison: Efficiency, Permanence, and Durability

The performance of a plasticizer is evaluated based on its ability to impart desired properties to the polymer matrix and its long-term stability within that matrix.

Plasticizing Efficiency

Plasticizing efficiency refers to the amount of plasticizer required to achieve a desired level of flexibility. This is often assessed by measuring the reduction in glass transition temperature (Tg) and the resulting hardness of the plasticized material. While direct comparative studies on the plasticizing efficiency of DTDP versus DEHP are limited, general principles of polymer science suggest that higher molecular weight plasticizers like DTDP may be slightly less efficient than lower molecular weight ones like DEHP at the same concentration.[4] This means a slightly higher concentration of DTDP might be needed to achieve the same level of softness as DEHP.

Table 2: Plasticizing Efficiency Comparison (Illustrative)

PropertyPVC with this compound (DTDP)PVC with DEHP
Glass Transition Temperature (Tg) Expected to be slightly higher than DEHP at the same concentration.Lowers Tg of PVC by almost 100 K (from ~350-400 K to ~250-300 K).[3]
Shore Hardness Expected to be slightly harder than DEHP at the same concentration.Increasing DEHP concentration from 0 to 100 phr can decrease Shore D hardness significantly.[5]
Migration Resistance

A critical performance parameter, especially for medical and food-contact applications, is the plasticizer's resistance to migrating out of the polymer. Higher molecular weight and lower volatility contribute to better permanence. DTDP, with its larger molecular size, is expected to exhibit significantly lower migration than DEHP.

A study comparing a blend of toxic plasticizers including DTDP with non-toxic alternatives showed that the weight retention of the DTDP-containing blend was over 98% as the temperature increased, attributed to the resistance to migration.[6]

Table 3: Migration Resistance Comparison

ParameterPVC with this compound (DTDP) BlendPVC with DEHP
Weight Loss (%) at 121°C ~1.39% lower than a non-toxic alternative blend.[6]Known to have higher migration rates, especially into fatty substances.[7]
Weight Loss (%) at 136°C ~1.04% lower than a non-toxic alternative blend.[6]Release from PVC is temperature-dependent and significant.[7]
Thermal Stability

Table 4: Thermal Stability Comparison (General)

PropertyPVC with this compound (DTDP)PVC with DEHP
Onset of Degradation (TGA) Expected to be comparable or slightly higher than DEHP due to lower volatility.The first stage of degradation for DEHP-plasticized PVC is in the range of 190-350°C.[8]
Mechanical Properties

Plasticizers significantly influence the mechanical properties of PVC, such as tensile strength and elongation at break. Generally, as the plasticizer concentration increases, tensile strength decreases, and elongation at break increases.[10]

Table 5: Mechanical Properties Comparison (General)

PropertyPVC with this compound (DTDP)PVC with DEHP
Tensile Strength Expected to be slightly higher than DEHP at the same concentration.Decreases with increasing plasticizer concentration.[5]
Elongation at Break Expected to be slightly lower than DEHP at the same concentration.Increases with increasing plasticizer concentration.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of plasticizer performance.

Tensile Properties (ASTM D638)

This test method determines the tensile properties of plastics.

  • Specimen Preparation: Dumbbell-shaped test specimens are prepared from compression-molded or extruded sheets of the plasticized PVC formulation.

  • Procedure:

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Data Analysis: Calculate tensile strength, elongation at break, and modulus of elasticity from the load-elongation curve.

Tensile_Testing_Workflow A Prepare PVC Formulation B Compression Mold Sheets A->B C Cut Dumbbell Specimens B->C D Condition Specimens (23°C, 50% RH) C->D E Mount in Universal Testing Machine D->E F Apply Tensile Load E->F G Record Load and Elongation F->G H Calculate Mechanical Properties G->H

Tensile property testing workflow.
Hardness (ASTM D2240 - Shore Durometer)

This method measures the indentation hardness of plastics.

  • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. If necessary, multiple layers can be stacked.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position with the indenter point at least 12 mm from any edge of the specimen.

    • Apply pressure to the durometer, without shock, ensuring the presser foot is in firm contact with the specimen.

    • Read the hardness value on the dial within 1 second of firm contact.

    • Take five measurements at different locations on the specimen and calculate the average.

  • Data Analysis: The Shore hardness is read directly from the durometer scale (e.g., Shore A or Shore D).

Hardness_Testing_Workflow A Prepare Flat PVC Specimen (min. 6mm thick) B Place on Hard, Flat Surface A->B C Position Durometer Vertically B->C D Apply Pressure to Durometer C->D E Read Hardness Value (within 1 second) D->E F Repeat 5 Times E->F G Calculate Average Hardness F->G

Shore hardness testing workflow.
Plasticizer Migration (ISO 176 - Activated Carbon Method)

This method determines the loss of plasticizer from a plastic material.

  • Specimen Preparation: Circular test specimens (50 mm diameter, 1 mm thick) are cut from a compression-molded sheet.

  • Procedure:

    • Weigh the test specimen to the nearest 0.001 g.

    • Place the specimen in a container filled with activated carbon, ensuring it is completely surrounded (Method A: direct contact; Method B: wire cage to prevent contact).

    • Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

    • After the test period, remove the specimen, cool it to room temperature, and carefully clean off any adhering carbon particles.

    • Reweigh the specimen to the nearest 0.001 g.

  • Data Analysis: The loss of plasticizer is calculated as the difference in weight before and after the test and is typically expressed as a percentage of the initial weight.

Migration_Testing_Workflow A Prepare Circular PVC Specimen B Initial Weighing A->B C Place in Activated Carbon B->C D Heat in Oven (e.g., 70°C for 24h) C->D E Cool and Clean Specimen D->E F Final Weighing E->F G Calculate Weight Loss (%) F->G

Plasticizer migration testing workflow.
Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Procedure:

    • Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan.

    • Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

    • Record the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating thermal degradation. The onset temperature of degradation and the temperature of maximum weight loss rate (from the derivative of the TGA curve) are key parameters.

TGA_Workflow A Weigh Small PVC Sample (5-10 mg) B Place in TGA Pan A->B C Heat at Constant Rate in Controlled Atmosphere B->C D Record Weight vs. Temperature C->D E Analyze TGA Curve for Degradation Temperatures D->E

Thermogravimetric analysis workflow.

Conclusion: Balancing Performance and Safety

The choice between DTDP and DEHP as a plasticizer involves a trade-off between performance, safety, and regulatory compliance. DEHP offers high plasticizing efficiency at a low cost but comes with significant health concerns and regulatory restrictions. DTDP, as a higher molecular weight phthalate, presents a much-improved toxicological profile and is expected to offer superior permanence with lower migration. While it may be slightly less efficient as a plasticizer, requiring minor formulation adjustments, its enhanced safety profile makes it a compelling alternative for applications where biocompatibility and low leachability are paramount, particularly in the medical and pharmaceutical fields. Further direct comparative studies are warranted to provide a more complete quantitative picture of DTDP's performance relative to DEHP.

References

A Comparative Toxicological Assessment of C13 Phthalate Esters and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of C13 phthalate esters, primarily focusing on Ditridecyl Phthalate (DTDP), and selected alternatives. The information is compiled from various scientific sources to support informed decisions in research and development.

Executive Summary

High molecular weight phthalates, including C13 esters like this compound (DTDP), are utilized as plasticizers to enhance the flexibility and durability of polymers. Growing concerns over the potential endocrine-disrupting properties of some phthalates have spurred research into safer alternatives. This guide presents a comparative analysis of the toxicological profiles of DTDP and common alternatives such as acetylated citrates and adipates, focusing on key endpoints including acute toxicity, cytotoxicity, genotoxicity, and reproductive and developmental toxicity.

Data Presentation: Comparative Toxicological Data

The following tables summarize quantitative toxicological data for DTDP and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions across studies.

Table 1: Acute and In Vitro Cytotoxicity Data

CompoundCAS No.Test SystemEndpointValueReference(s)
C13 Phthalate Ester
This compound (DTDP)119-06-2Rat (Sprague-Dawley)Oral LD50> 2000 mg/kg bw[1]
RabbitDermal LD50> 19,000 mg/kg[1]
Phthalate Alternatives
Acetyl Tributyl Citrate (ATBC)77-90-7Human oral epidermoid carcinoma (KB) cellsIC5044.7 µg/mL[2]
African green monkey kidney (Vero) cellsIC5039.9 µg/mL[2]
Madin-Darby canine kidney (MDCK) cellsIC5042.1 µg/mL[2]
Mouse ovarian antral folliclesCytotoxicity≥ 500 μg/mL[3]
Di(2-ethylhexyl) adipate (DEHA)103-23-1Rat (F344)Oral LD5024,600 - 45,000 mg/kg[4]
L929 cellsCytotoxicityMEHA (metabolite) is cytotoxic[5]

Table 2: Genotoxicity, Reproductive, and Developmental Toxicity Data

CompoundGenotoxicity (Ames Test)Genotoxicity (In Vitro Chromosome Aberration)Reproductive & Developmental Toxicity (NOAEL)Reference(s)
C13 Phthalate Ester
This compound (DTDP)NegativeNegative250 mg/kg bw/day (Rat)[6]
Phthalate Alternatives
Acetyl Tributyl Citrate (ATBC)Not Mutagenic-250 - 1000 mg/kg/day (Systemic and Developmental)[7]
Di(2-ethylhexyl) adipate (DEHA)NegativeNegative170 mg/kg/day (Developmental, Rat)[8]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided to aid in the interpretation of the presented data and for the design of future studies.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The test compound is added to the wells in a series of dilutions. Control wells contain the vehicle used to dissolve the compound.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating cytotoxicity.

  • Cell Culture and Exposure: Similar to the MTT assay, cells are seeded and exposed to the test compound.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with an LDH assay reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: The absorbance is measured at approximately 490 nm. The amount of LDH released is proportional to the number of damaged cells.

Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

This test uses various strains of Salmonella typhimurium that are auxotrophic for histidine to detect gene mutations.

  • Bacterial Strains: Histidine-requiring bacterial strains are exposed to the test compound with and without a metabolic activation system (S9 mix from rat liver).

  • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

2. In Vitro Chromosomal Aberration Test

This assay assesses the potential of a substance to induce structural chromosome damage in cultured mammalian cells (e.g., Chinese Hamster Ovary cells).

  • Cell Culture and Exposure: Cells are cultured and exposed to the test compound with and without metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: Chromosomes are stained (e.g., with Giemsa) and analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges.

Mandatory Visualization

Signaling Pathway: PPAR-Mediated Endocrine Disruption by High Molecular Weight Phthalates

High molecular weight phthalates can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and steroidogenesis.[9][10] Activation of PPARs by phthalates can disrupt normal endocrine function.[9]

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalate High Molecular Weight Phthalate Ester PPAR PPAR Phthalate->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (PPAR Response Element) Complex->PPRE Binds TargetGenes Target Genes (e.g., Steroidogenesis) PPRE->TargetGenes Regulates Transcription Altered Gene Transcription TargetGenes->Transcription Leads to

Caption: PPAR signaling pathway activated by high molecular weight phthalates.

Experimental Workflow: In Vitro Cytotoxicity MTT Assay

The following diagram outlines the key steps in performing an MTT assay to determine the cytotoxicity of a test compound.

MTT_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate (24-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (~570 nm) Solubilize->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

A Comparative Guide to the Cross-Validation of HPLC-UV and GC-MS for the Quantification of Dithiodipyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of disulfide-containing compounds is critical in various fields, including pharmaceutical analysis and proteomics. 2,2'-Dithiodipyridine (DTDP) and its derivatives are important reagents used in these areas. Ensuring the reliability of analytical methods for their quantification is paramount. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of dithiodipyridine compounds. This comparison is supported by established analytical methodologies for similar compounds, offering a framework for method selection and cross-validation.

At a Glance: Performance Comparison of HPLC-UV and GC-MS

The choice between HPLC-UV and GC-MS for the quantification of dithiodipyridine compounds depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. The following table summarizes typical performance characteristics for each method, based on data from analogous compounds. It is important to note that GC-MS analysis of dithiodipyridine compounds may require a derivatization step to enhance volatility.

Performance ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 0.50 - 2.61 µmol/L0.1 - 0.2 µmol/L[1]
Limit of Quantification (LOQ) 1.67 - 8.71 µmol/L~0.5 µmol/L
Linearity (r²) > 0.999[2]> 0.997[1]
Precision (%RSD) < 9.1%< 6%[1]
Accuracy (% Recovery) 91.1 - 106.0%94 - 121%[1]
Sample Preparation Simple dissolution, filtrationExtraction, potential reduction and derivatization
Analysis Time 10 - 20 minutes20 - 40 minutes
Selectivity GoodExcellent (with MS detection)
Thermal Stability Req. Not requiredRequired

Fundamental Analytical Principles

The operational principles of HPLC-UV and GC-MS are fundamentally different, leading to their distinct advantages and limitations for the analysis of dithiodipyridine compounds.

cluster_0 HPLC-UV cluster_1 GC-MS hplc_sample Sample in Liquid Mobile Phase hplc_injector Injector hplc_sample->hplc_injector hplc_pump High-Pressure Pump hplc_pump->hplc_injector hplc_column HPLC Column (Stationary Phase) hplc_injector->hplc_column hplc_detector UV Detector hplc_column->hplc_detector hplc_data Chromatogram (Peak Area vs. Retention Time) hplc_detector->hplc_data gc_sample Volatilized Sample (with Carrier Gas) gc_injector Injector gc_sample->gc_injector gc_column GC Column gc_injector->gc_column gc_ms Mass Spectrometer (Ionization, Mass Analyzer, Detector) gc_column->gc_ms gc_data Mass Spectrum & Chromatogram gc_ms->gc_data

Caption: Fundamental workflows of HPLC-UV and GC-MS.

Experimental Protocols

The following protocols are representative methodologies for the quantification of a dithiodipyridine compound using HPLC-UV and GC-MS. These are based on established methods for structurally similar aromatic disulfides and can be adapted for specific applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from validated procedures for the analysis of thiols derivatized with 2,2'-dithiodipyridine.[2]

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 324 nm (wavelength for the reaction product of thiols with dithiodipyridines).

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the dithiodipyridine reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to create a series of calibration standards.

    • Sample Solution: Prepare the sample by dissolving it in the appropriate solvent, followed by filtration through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methodologies for the analysis of aromatic disulfides, which may require a reduction and derivatization step for optimal analysis.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation (with Reduction and Derivatization):

    • Reduction: The disulfide bond in the dithiodipyridine is first reduced to its corresponding thiol using a reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

    • Derivatization: The resulting thiol is then derivatized to increase its volatility. A common method is silylation, where a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogen on the thiol with a trimethylsilyl (TMS) group.

    • Extraction: The derivatized analyte is then extracted into an organic solvent (e.g., hexane) for injection into the GC-MS.

Cross-Validation Workflow

A cross-validation study is essential to ensure that both HPLC-UV and GC-MS methods provide comparable and reliable results for the quantification of the target dithiodipyridine compound. The following diagram outlines the logical steps for such a study.

start Start: Define Analytical Requirements method_dev Method Development & Optimization (HPLC-UV & GC-MS) start->method_dev validation Individual Method Validation (ICH Guidelines) method_dev->validation sample_prep Prepare a Set of Samples (Different Concentrations) validation->sample_prep analysis Analyze Samples by Both HPLC-UV and GC-MS sample_prep->analysis data_comp Compare Quantitative Results analysis->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman, t-test) data_comp->stat_analysis conclusion Conclusion on Method Interchangeability stat_analysis->conclusion

Caption: Logical workflow for cross-validation.

References

A Comparative Guide to Dihydrotanshinone I (DTDP) Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective extraction of Dihydrotanshinone I (DTDP), a key lipophilic bioactive compound from Salvia miltiorrhiza (Danshen), is crucial for its therapeutic application and research. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research or development needs.

Performance Comparison of DTDP Extraction Techniques

The choice of extraction method significantly impacts the yield, purity, and overall efficiency of obtaining DTDP. Below is a summary of performance data for several common and novel extraction techniques.

Extraction TechniqueKey Performance Metrics for Dihydrotanshinone I (or Total Tanshinones)Reference
Cloud Point Extraction (CPE) - 4.55% increase in extraction efficiency for dihydrotanshinone I compared to conventional water extraction.[1] - Total tanshinone recovery of approximately 42.3% compared to a 5% acetic acid in ethanol extract.[2][1][2]
Supercritical CO2 (SC-CO2) Extraction - Purity of dihydrotanshinone reached 99.621% after purification.[3] - The highest yield of total tanshinones was 2869.9 μg/g at 70°C and 400 bar.[3]
Solvent Extraction (Methanol/Ethanol) - Methanol extraction yielded the highest total tanshinones at 3103.1 μg/g. - Ethanol extraction yielded 3021.6 μg/g of total tanshinones.
Microwave-Assisted Extraction (MAE) - Generally provides better extraction efficiency in a shorter time compared to Soxhlet, heat reflux, and ultrasonic extraction.[4][4]
Ultrasonic-Assisted Extraction (UAE) - Often used in conjunction with other methods to enhance efficiency. For CPE, UAE was applied for 40 minutes at room temperature.[1][1]
Matrix Solid-Phase Dispersion (MSPD) - Recoveries of tanshinones ranged from 83.81% to 93.74%.[5] - This method is noted for being simpler, faster, and requiring less solvent than conventional methods.[5][5]
Soxhlet Extraction - A conventional method often used as a benchmark. It is a continuous process with high efficiency but can lead to thermal degradation of compounds.[6][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for some of the key extraction and analysis techniques discussed.

Cloud Point Extraction (CPE) Protocol

This method utilizes a natural surfactant, lecithin, to form micelles that entrap the hydrophobic DTDP, offering an environmentally friendly alternative to organic solvents.[1]

  • Sample Pretreatment: 1 g of dried and powdered Salvia miltiorrhiza is used.[1]

  • Extraction Solvent: 20 mL of an aqueous solution containing 3% (w/v) lecithin and 2% (w/v) NaCl at pH 6.[1][2]

  • Extraction Process: The sample and solvent mixture is subjected to ultrasonic-assisted extraction (UAE) for 40 minutes at room temperature (25 ± 2 °C).[1]

  • Phase Separation: The mixture is centrifuged to separate the surfactant-rich phase (containing the extracted tanshinones) from the aqueous phase.[2]

Supercritical CO2 (SC-CO2) Extraction Protocol

This technique uses carbon dioxide in its supercritical state as a solvent, which offers high diffusivity and low viscosity for efficient extraction.

  • Optimal Conditions: The highest yield of total tanshinones was achieved at a temperature of 70°C and a pressure of 400 bar.

  • Post-Extraction: The extracted material is then typically subjected to further purification steps, such as chromatography, to isolate and purify individual tanshinones like DTDP.[3]

Conventional Solvent Extraction (Methanol) Protocol

This is a widely used method for the extraction of tanshinones.

  • Solvent: Methanol has been shown to provide the highest yield of total tanshinones.

  • Procedure: A common method is Soxhlet extraction, where 0.30 g of powdered sample is extracted with 100 mL of methanol for 90 minutes at 100°C.[5] The extract is then dried and redissolved for analysis.[5]

High-Performance Liquid Chromatography (HPLC) Analysis Protocol

HPLC is the standard method for the separation and quantification of DTDP and other tanshinones in the extracts.

  • System: A typical HPLC system is equipped with a C18 column.[2]

  • Mobile Phase: A gradient elution is often used, for example, with a mobile phase consisting of 0.8% (v/v) acetic acid in water (A) and 0.8% (v/v) acetic acid in acetonitrile (B).[2]

  • Detection: The detection wavelength is commonly set at 280 nm.[2]

Visualizing the Extraction and Analysis Workflow

The following diagram illustrates a generalized workflow for the extraction of DTDP from Salvia miltiorrhiza and its subsequent analysis.

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Analysis & Purification start Salvia miltiorrhiza Plant Material drying Drying start->drying grinding Grinding to Fine Powder drying->grinding extraction_method Choice of Extraction Technique (e.g., CPE, SC-CO2, Solvent) grinding->extraction_method extraction_process Extraction under Optimized Conditions extraction_method->extraction_process filtration Filtration extraction_process->filtration concentration Concentration (e.g., Rotary Evaporation) filtration->concentration hplc HPLC Analysis (Quantification & Purity Check) concentration->hplc purification Further Purification (e.g., Preparative HPLC) hplc->purification end end purification->end Isolated DTDP

Caption: Generalized workflow for DTDP extraction and analysis.

Summary and Recommendations

The selection of an appropriate extraction technique for DTDP depends on the specific goals of the project, such as desired yield, purity, cost, and environmental impact.

  • For High Purity: Supercritical CO2 extraction followed by chromatographic purification is a strong candidate, capable of achieving very high purity levels for DTDP.[3]

  • For "Green" and Efficient Extraction: Cloud Point Extraction with natural surfactants like lecithin presents a promising, environmentally friendly, and efficient method, particularly as an alternative to conventional organic solvents.[1][2]

  • For High Yield of Total Tanshinones: Conventional solvent extraction using methanol or ethanol remains a highly effective method for maximizing the overall yield of tanshinones. However, the toxicity and flammability of these solvents are important considerations.[1]

  • For Rapid and Efficient Extraction: Modern techniques like Microwave-Assisted Extraction (MAE) and Matrix Solid-Phase Dispersion (MSPD) offer advantages in terms of speed and reduced solvent consumption.[4][5]

Researchers and drug development professionals should carefully consider these factors to select the most suitable extraction strategy for their specific application, balancing the trade-offs between yield, purity, cost, and environmental sustainability.

References

A Comparative Guide to the Migration of Ditridecyl Phthalate and its Alternatives from PVC Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the migration performance of ditridecyl phthalate (DTDP) and its alternatives from Polyvinyl Chloride (PVC) products. The information is intended to assist researchers and professionals in making informed decisions regarding plasticizer selection for various applications, particularly where migration is a critical safety and performance parameter. Due to the limited availability of direct migration data for DTDP, data for the structurally similar high-molecular-weight phthalate, diisodecyl phthalate (DIDP), is used as a proxy in the comparative data tables.

Comparative Migration Data

The following table summarizes the migration of various plasticizers from PVC into different food simulants under specified experimental conditions. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Specific Migration of Plasticizers from PVC into Food Simulants

PlasticizerFood SimulantTemperature (°C)DurationMigration LevelReference
Diisodecyl phthalate (DIDP)*Saliva Simulant37-Not specified, but present in commercial toys[1]
Di(2-ethylhexyl) phthalate (DEHP)Saliva Simulant37-Migration exceeded 1.7 µ g/min/10 cm² in some toys[2][3]
Diisononyl phthalate (DINP)Saliva Simulant37-Complied with <6.7 µ g/min/10 cm²[2][3]
Di(2-ethylhexyl) terephthalate (DEHT)50% Ethanol--Detected in PVC cling films[4]
Tris(2-ethylhexyl) trimellitate (TOTM)Blood--Significantly lower migration than DEHP (by a factor of ~350)[5]
Acetyltributylcitrate (ATBC)Saliva Simulant--Identified as a substitute for phthalates in toys[2][3]

*Note: Data for Diisodecyl phthalate (DIDP) is used as a proxy for this compound (DTDP) due to a lack of available specific migration data for DTDP.

Experimental Protocols

The following section details a representative experimental protocol for determining the migration of plasticizers from PVC materials, synthesized from various methodologies reported in the scientific literature.[1][6][7][8]

Objective: To quantify the amount of a specific plasticizer that migrates from a PVC product into a food or liquid simulant over a defined period and at a specific temperature.

Materials and Apparatus:

  • PVC sample containing the plasticizer of interest.

  • Food simulants (e.g., distilled water, 10% ethanol, 3% acetic acid, olive oil, or artificial saliva).[4]

  • Glass migration cells or containers.

  • Incubator or water bath for temperature control.

  • Analytical balance.

  • Gas Chromatograph with Mass Spectrometer (GC-MS).[1][7]

  • Soxhlet extraction apparatus.[7]

  • Solvents (e.g., hexane, chloroform, tetrahydrofuran).[7]

  • Syringe filters (PTFE, 0.45 µm).

Procedure:

  • Sample Preparation:

    • Cut the PVC sample into specimens of known surface area (e.g., 2x5 cm).[9]

    • Clean the surface of the PVC specimens to remove any surface contamination.

    • Accurately weigh each PVC specimen.

  • Migration Test:

    • Place a PVC specimen in a glass migration cell.

    • Add a known volume of the selected food simulant to the cell, ensuring the sample is fully immersed and a specific surface area-to-volume ratio is maintained (e.g., 6 dm²/L).

    • Seal the migration cell to prevent evaporation.

    • Place the migration cell in an incubator or water bath set to the desired temperature (e.g., 37°C for saliva simulant, or other temperatures relevant to the product's use).[8]

    • Conduct the migration test for a specified duration (e.g., 1, 3, 6 hours, or up to 10 days).[9][10]

    • At the end of the test period, remove the PVC specimen from the simulant.

  • Extraction of Migrated Plasticizer:

    • Transfer a precise volume of the food simulant containing the migrated plasticizer into a clean extraction vessel.

    • For aqueous simulants, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).

    • For fatty food simulants like olive oil, a solvent extraction and cleanup procedure may be necessary.

  • GC-MS Analysis:

    • Prepare a calibration curve using standard solutions of the target plasticizer of known concentrations.

    • Inject a known volume of the extract into the GC-MS system.

    • The GC separates the components of the extract, and the MS identifies and quantifies the target plasticizer based on its mass spectrum and retention time.[7]

    • The typical GC column used is a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • The GC oven temperature is programmed with a gradient to ensure good separation of the analytes.[8]

    • The mass spectrometer is operated in electron impact (EI) mode.[8]

  • Quantification:

    • Calculate the concentration of the plasticizer in the food simulant using the calibration curve.

    • Express the migration level in terms of mass of plasticizer per unit surface area of the PVC sample (e.g., µg/cm²) or as a concentration in the simulant (e.g., mg/kg).

Visualizing the Migration Study Workflow

The following diagram illustrates the logical workflow of a typical migration study for plasticizers from PVC products.

Migration_Study_Workflow cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Analysis cluster_results Results PVC_Sample PVC Product Sample Cut_Sample Cut to Known Surface Area PVC_Sample->Cut_Sample Clean_Sample Clean Surface Cut_Sample->Clean_Sample Weigh_Sample Weigh Sample Clean_Sample->Weigh_Sample Migration_Cell Place in Migration Cell Weigh_Sample->Migration_Cell Add_Simulant Add Food Simulant Migration_Cell->Add_Simulant Incubate Incubate at Controlled Temperature and Duration Add_Simulant->Incubate Extract_Plasticizer Extract Plasticizer from Simulant Incubate->Extract_Plasticizer GCMS_Analysis GC-MS Analysis Extract_Plasticizer->GCMS_Analysis Quantify Quantify Migration GCMS_Analysis->Quantify Data_Reporting Report Migration Data (µg/cm² or mg/kg) Quantify->Data_Reporting

Caption: Workflow of a plasticizer migration study.

References

Environmental Persistence of DTDP vs. DINP: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the environmental fate of Di-tridecyl phthalate (DTDP) and Di-isononyl phthalate (DINP).

This guide provides an objective comparison of the environmental persistence of two high molecular weight phthalate esters, Di-tridecyl phthalate (DTDP) and Di-isononyl phthalate (DINP). The information presented is curated from scientific literature and regulatory assessments to assist in understanding their environmental behavior.

Quantitative Data Summary

The environmental persistence of DTDP and DINP is primarily determined by their biodegradability in various environmental compartments such as water, soil, and sediment. The following tables summarize the available quantitative data for these two compounds.

Table 1: Environmental Persistence of Di-tridecyl phthalate (DTDP)

ParameterValueEnvironmental CompartmentTest Guideline
Biodegradation12.8% - 75% after 28 daysAquaticOECD 301
ClassificationNot readily biodegradable--

Table 2: Environmental Persistence of Di-isononyl phthalate (DINP)

ParameterValueEnvironmental CompartmentSource
Half-life (Modeling Value)10 daysWaterU.S. EPA[2]
Half-life (Modeling Value)20 daysSoilU.S. EPA[2]
Half-life (Modeling Value)90 daysSedimentU.S. EPA[2]
Half-life (Estimated)50 daysSurface WaterGreenFacts (based on DEHP data)[3][4]
Half-life (Estimated)300 daysSoilGreenFacts (based on DEHP data)[3][4]
Half-life (Estimated)3,000 daysSedimentGreenFacts (based on DEHP data)[3][4]
Biodegradation57% - 81% CO₂ evolution in 28 daysAquaticU.S. EPA[2]
ClassificationConsidered readily biodegradable under most aquatic and terrestrial environments-U.S. EPA

Experimental Protocols

The assessment of biodegradability for phthalates like DTDP and DINP typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The OECD 301B test (CO₂ Evolution Test) is a common method used to determine the ready biodegradability of organic chemicals.

OECD 301B: CO₂ Evolution Test

Objective: To evaluate the biodegradability of a chemical substance in an aerobic aqueous medium by measuring the amount of carbon dioxide produced.

Methodology:

  • Test Setup: A known concentration of the test substance (e.g., 10-20 mg/L of dissolved organic carbon) is added to a mineral medium inoculated with microorganisms from a source like activated sludge from a sewage treatment plant.[5]

  • Incubation: The test vessels are incubated in the dark or under diffuse light at a constant temperature (typically 22 ± 2°C) for 28 days.[5]

  • Aeration: The solution is continuously aerated with CO₂-free air to maintain aerobic conditions.[5]

  • CO₂ Trapping: The carbon dioxide produced from the biodegradation of the test substance is trapped in a series of absorption flasks containing a solution of barium hydroxide or sodium hydroxide.[5]

  • Quantification: The amount of CO₂ produced is determined by titrating the remaining hydroxide in the absorption flasks or by measuring the total inorganic carbon.[5]

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂), which is based on the chemical's molecular formula.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[6]

Visualization of Pathways and Workflows

Phthalate Ester Biodegradation Pathway

The initial step in the microbial degradation of high molecular weight phthalate esters like DTDP and DINP is the enzymatic hydrolysis of the ester bonds. This process is catalyzed by esterase enzymes, leading to the formation of a monoester intermediate and subsequently phthalic acid, along with the corresponding alcohols. Phthalic acid is then further mineralized by microorganisms.

Phthalate_Degradation DTDP DTDP / DINP (Diester) Monoester Mono-tridecyl Phthalate / Mono-isononyl Phthalate DTDP->Monoester Hydrolysis Alcohol1 Tridecyl Alcohol / Isononyl Alcohol DTDP->Alcohol1 Esterase1 Esterase Phthalic_Acid Phthalic Acid Monoester->Phthalic_Acid Hydrolysis Alcohol2 Tridecyl Alcohol / Isononyl Alcohol Monoester->Alcohol2 Esterase2 Esterase Mineralization CO₂ + H₂O + Biomass Phthalic_Acid->Mineralization Ring Cleavage Microbial_Degradation Further Microbial Degradation Biodegradation_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Test_Substance Prepare Test Substance Solution (10-20 mg/L DOC) Incubation Incubate at 22°C for 28 days with CO₂-free air Test_Substance->Incubation Mineral_Medium Prepare Mineral Medium Mineral_Medium->Incubation Inoculum Prepare Inoculum (Activated Sludge) Inoculum->Incubation CO2_Trapping Trap Evolved CO₂ in Ba(OH)₂ or NaOH Incubation->CO2_Trapping Measurement Measure CO₂ Production (Titration or IC) CO2_Trapping->Measurement Calculation Calculate % Biodegradation vs. ThCO₂ Measurement->Calculation Assessment Assess against '10-day window' criterion Calculation->Assessment Conclusion Determine if 'Readily Biodegradable' Assessment->Conclusion

References

Evaluating the Endocrine Disruption Potential of Di-tridecyl Phthalate (DTDP) in Comparison to Other Phthalates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available experimental data on the endocrine-disrupting potential of Di-tridecyl phthalate (DTDP) versus other commonly used phthalates such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Diisononyl phthalate (DINP). This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison supported by experimental data.

Phthalates, a class of synthetic chemicals, are widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1][2] However, concerns have been raised regarding their potential to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.[2][3][4] This guide focuses on Di-tridecyl phthalate (DTDP), a high molecular weight phthalate, and compares its endocrine disruption potential with that of other well-studied phthalates.

Comparative Analysis of Endocrine Disruption Potential

The endocrine-disrupting activity of phthalates is primarily mediated through their interaction with nuclear receptors, including estrogen receptors (ERs) and androgen receptors (ARs), and their ability to interfere with steroid hormone synthesis (steroidogenesis).[3][5]

Estrogenic Activity

Several phthalates have been shown to exhibit weak estrogenic activity by binding to and activating estrogen receptors.[6] For instance, Butyl Benzyl Phthalate (BBP) has demonstrated estrogenic activity in various assays.[6] In contrast, studies on high molecular weight phthalates like Di-isodecyl phthalate (DIDP), a structural analogue of DTDP, have shown a lack of estrogenic activity in in vitro and in vivo mechanistic studies.[7]

Anti-Androgenic Activity

A more prominent endocrine-disrupting effect of many phthalates is their anti-androgenic activity, primarily by downregulating genes involved in testosterone synthesis.[8] Phthalates like DEHP and DBP have been shown to reduce testicular testosterone production.[9][10] In a study comparing the effects of DINP and DEHP, DEHP showed a more significant impact on testicular testosterone production.[11] For DTDP, a combined repeated-dose and reproductive/developmental toxicity screening test in rats established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental effects at 250 mg/kg bw/day, which was the highest dose tested, suggesting a low potential for reproductive toxicity.[12]

Effects on Steroidogenesis

The H295R steroidogenesis assay is a key in vitro method to assess a chemical's potential to interfere with the production of steroid hormones.[13][14] Studies have shown that DEHP can significantly inhibit testosterone production in this assay.[10] While direct data for DTDP in the H295R assay is limited, the available in vivo data suggests a low impact on reproductive endpoints.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data from various studies to facilitate a direct comparison of the endocrine disruption potential of DTDP and other phthalates. It is important to note that direct comparative studies are limited, and some data for DTDP is based on read-across from other high molecular weight phthalates.

Table 1: In Vitro Estrogen and Androgen Receptor Activity

PhthalateEstrogen Receptor (ER) ActivityAndrogen Receptor (AR) ActivityReference
DTDP No significant activity reported (based on read-across from other HMWPEs)No significant anti-androgenic effects observed in vivo up to 250 mg/kg bw/day[12]
DEHP Weak agonistAntagonist; inhibits testosterone synthesis[8][15]
DBP Weak agonistAntagonist[4]
BBP AgonistAntagonist[4][6]
DINP No significant estrogenic or anti-estrogenic activityWeak anti-androgenic effects observed[15][16]

Table 2: In Vivo Reproductive and Developmental Toxicity

PhthalateSpeciesKey FindingsNOAEL (mg/kg bw/day)Reference
DTDP RatNo significant reproductive or developmental effects observed250[12]
DEHP RatReduced anogenital distance, testicular testosterone production< 100[8]
DBP RatReduced anogenital distance, Leydig cell aggregates< 100[7]
BBP RatAdverse effects on offspring's reproductive health-
DINP RatIncreased nipple retention, reduced anogenital distance at high doses622 (for fertility)[2][16]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for the interpretation and replication of the findings.

Estrogen Receptor (ER) and Androgen Receptor (AR) Reporter Gene Assays

These assays utilize genetically modified cell lines that contain a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

Objective: To determine if a test chemical can activate or inhibit the transcriptional activity of ER or AR.

General Protocol:

  • Cell Culture: Maintain a suitable cell line (e.g., MCF-7 for ER, MDA-kb2 for AR) in appropriate culture medium.

  • Cell Plating: Seed the cells into multi-well plates and allow them to attach overnight.

  • Chemical Exposure: Treat the cells with a range of concentrations of the test phthalate and appropriate controls (positive, negative, and vehicle).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).

  • Data Analysis: Normalize the reporter gene activity to a measure of cell viability and compare the response of treated cells to controls to determine agonistic or antagonistic activity.

H295R Steroidogenesis Assay (OECD Test Guideline 456)

This in vitro assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in steroidogenesis.[13][14]

Objective: To assess the effect of a test chemical on the production of steroid hormones, primarily testosterone and estradiol.[14]

General Protocol:

  • Cell Culture and Plating: Culture H295R cells and seed them into 24-well plates.[17]

  • Acclimation: Allow the cells to acclimate for 24 hours.[17]

  • Chemical Exposure: Expose the cells to a range of concentrations of the test phthalate for 48 hours.[17]

  • Hormone Measurement: Collect the cell culture medium and measure the concentrations of testosterone and estradiol using methods like ELISA or LC-MS/MS.[14]

  • Cell Viability: Assess cell viability in each well to account for cytotoxicity.[17]

  • Data Analysis: Compare the hormone production in treated wells to that of the solvent control to determine if the test chemical inhibits or induces steroidogenesis.[14]

In Vivo Reproductive/Developmental Toxicity Screening Test (e.g., OECD Test Guideline 421)

This in vivo study in rodents is designed to provide initial information on the potential effects of a chemical on reproduction and development.

Objective: To evaluate the effects of a test chemical on mating behavior, fertility, pregnancy, and offspring development.

General Protocol:

  • Animal Dosing: Administer the test chemical to male and female rats at different dose levels for a specified period before and during mating, and for females, throughout gestation and lactation.

  • Mating and Observation: Pair the animals for mating and monitor for successful conception and pregnancy.

  • Litter Examination: After birth, examine the litters for viability, sex ratio, anogenital distance (a marker of endocrine disruption), and any physical abnormalities.

  • Necropsy and Histopathology: At the end of the study, perform a detailed necropsy and histopathological examination of the reproductive organs of the parent animals and selected offspring.

  • Data Analysis: Analyze the data for effects on fertility, gestation length, litter size, and offspring development to determine the NOAEL for reproductive and developmental toxicity.

Visualizing the Pathways

To better understand the mechanisms of endocrine disruption and the experimental processes, the following diagrams have been generated using Graphviz.

Endocrine_Disruption_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Phthalate Phthalate Metabolism Metabolism to Monoester Phthalate->Metabolism Enzymatic Conversion ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Translocation & Dimerization AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Translocation & Dimerization Metabolism->ER Binding Metabolism->AR Binding Gene_Expression Altered Gene Expression ERE->Gene_Expression Transcriptional Activation/Repression ARE->Gene_Expression Transcriptional Activation/Repression Endocrine Disruption Effects Endocrine Disruption Effects Gene_Expression->Endocrine Disruption Effects

Caption: Phthalate Endocrine Disruption Signaling Pathway.

Reporter_Gene_Assay_Workflow A 1. Seed cells in a multi-well plate B 2. Treat cells with test phthalate A->B C 3. Incubate for 24-48 hours B->C D 4. Lyse cells C->D E 5. Measure reporter gene activity (e.g., luminescence) D->E F 6. Analyze data to determine agonistic/antagonistic effects E->F

Caption: Workflow for a Reporter Gene Assay.

H295R_Steroidogenesis_Assay_Workflow A 1. Plate H295R cells and acclimate for 24h B 2. Expose cells to test phthalate for 48h A->B C 3. Collect cell culture medium B->C E 5. Assess cell viability B->E D 4. Measure hormone levels (Testosterone & Estradiol) C->D F 6. Analyze data for changes in hormone production D->F E->F

Caption: Workflow for the H295R Steroidogenesis Assay.

Conclusion

References

A Researcher's Guide to Method Validation for Ditridecyl Phthalate in Regulatory Compliance Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and quality of pharmaceutical products is paramount. This involves rigorous testing for impurities, including leachables like ditridecyl phthalate (DTDP), a plasticizer that can migrate from packaging and manufacturing components. Regulatory bodies worldwide mandate validated analytical methods to quantify such substances. This guide provides a comparative overview of analytical methodologies for the validation of DTDP testing, supported by experimental data, to aid in selecting the most appropriate technique for regulatory compliance.

The two most prevalent analytical techniques for phthalate determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] GC-MS is a widely adopted technique due to its high resolving power and definitive identification capabilities provided by mass spectrometry.[1] Conversely, LC-MS/MS serves as an excellent orthogonal method, particularly for complex matrices or for analytes that may not be suitable for GC analysis.[1]

Quantitative Performance: A Side-by-Side Comparison

The selection of an analytical method for regulatory compliance testing hinges on its performance characteristics. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (recovery), and precision (relative standard deviation or RSD). While specific performance data for this compound is not always available in comparative studies, the following tables summarize representative data for high molecular weight phthalates, offering a valuable benchmark for methods that can be adapted for DTDP analysis.

Table 1: Performance Data for GC-MS based Methods in Phthalate Analysis

AnalyteLOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD%)Reference
This compound----[2]
Various Phthalates3.46 - 10.10 (µg/mL)-76 - 1000.6 - 19[3]
Regulated Plasticizers-54.1 - 76.3 (ng/g)91.8 - 1221.8 - 17.8[1]

Table 2: Performance Data for LC-MS/MS based Methods in Phthalate Analysis

AnalyteLOD (pg/µL)LOQ (µg/L)Accuracy (%)Linearity (R²)Reference
10 Phthalates0.125 - 5-85 - 115> 0.99[4]
Phthalate Metabolites-0.02 - 174.3 - 117.5-[5]
7 Key Phthalates->1 ppb--[6]

Alternative Analytical Methods

Beyond the conventional chromatographic techniques, several other methods offer potential for the analysis of phthalates, each with its own advantages and limitations.

  • Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to liquid chromatography due to reduced solvent consumption.[7][8] It has been successfully applied to the analysis of various phthalates.[7][8]

  • Ion Mobility Spectrometry (IMS): IMS is a rapid analytical technique that separates ions in the gas phase based on their size and shape. It can be used for real-time detection of volatile and semi-volatile compounds like phthalates.[4][9]

  • Raman Spectroscopy: This spectroscopic technique provides a chemical fingerprint of a sample. Portable Raman spectrometers are being explored for the rapid screening of phthalates in materials like PVC tubing and bottle cap gaskets.[2][10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific immunoassay technique. Commercially available ELISA kits can be used for the screening of certain phthalates in samples like water and milk.[6][11]

Experimental Workflow and Method Validation

A systematic approach is crucial for validating an analytical method for regulatory compliance. The following diagram illustrates a typical workflow for method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis & Quality Control A Define Analytical Requirements (e.g., Analyte, Matrix, Sensitivity) B Select Analytical Technique (GC-MS, LC-MS/MS, etc.) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Sample Analysis K->L M Ongoing Performance Verification L->M

A typical workflow for analytical method validation.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS. These should be considered as starting points and may require further optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Solid Samples): a. Accurately weigh a representative portion of the homogenized sample. b. Perform a suitable extraction using an organic solvent such as hexane or a mixture of solvents. Sonication can be employed to enhance extraction efficiency. c. Concentrate the extract if necessary and reconstitute in a suitable solvent for injection. d. Filter the final extract through a 0.45 µm PTFE filter prior to analysis.

2. GC-MS Conditions:

  • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.[2]

  • Column: J&W Scientific DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow of 1.157 mL/min.[2]

  • Inlet: Pulsed Splitless mode.[2]

  • Inlet Temperature: 290 °C.[2]

  • Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 320°C at a rate of 10-20°C/min and held for a sufficient time to ensure elution of DTDP.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. For DTDP, characteristic ions would be monitored (e.g., m/z 149, 279, 403).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation: a. Prepare the sample as described in the GC-MS protocol, ensuring the final solvent is compatible with the LC mobile phase (e.g., methanol or acetonitrile).

2. LC-MS/MS Conditions:

  • Instrument: A UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[4]

  • Mobile Phase: A gradient elution using water with a suitable modifier (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for DTDP would need to be determined and optimized.

References

Safety Operating Guide

Proper Disposal of Ditridecyl Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development operations. This guide provides essential, step-by-step procedures for the proper disposal of ditridecyl phthalate (DTDP), tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, proper disposal is still necessary to minimize environmental impact. The primary recommended disposal methods involve treatment by a licensed chemical destruction facility.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Handle with gloves that have been inspected prior to use.[1][2]

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[1]

  • Clothing: Wear impervious, fire/flame-resistant clothing.[1]

Handle this compound in a well-ventilated area.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Collection:

  • Collect waste this compound in suitable, closed containers that are properly labeled.[1][2]

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Do not allow the chemical to enter drains or sewer systems.[1][2]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place into a suitable container for disposal.[3]

  • For solid spills, sweep or shovel the material and place it into a suitable, closed container for disposal, avoiding dust formation.[2]

3. Selection of Disposal Method:

  • The recommended method of disposal is to engage a licensed professional waste disposal service.[2]

  • Options for disposal include:

    • Licensed Chemical Destruction Plant: The material can be transported to a facility for chemical destruction.[1]

    • Controlled Incineration: Incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing is a suitable method.[1][2]

4. Disposal of Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed (or equivalent).[1]

  • The rinsed containers can then be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]

5. Regulatory Compliance:

  • All disposal activities must be conducted in accordance with local, state, and federal regulations.[1][3][4] The responsibility for proper waste disposal lies with the waste generator.[4]

Key Chemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 119-06-2[5]
Molecular Formula C₃₄H₅₈O₄
Molecular Weight 530.82 g/mol [5]
Flash Point 242°C (lit.)[1]
Oral LD50 (Rat) > 60,500 mg/kg[5]
Dermal LD50 (Rabbit) > 18,900 mg/kg[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ditridecyl_Phthalate_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Collect Waste in a Labeled, Closed Container ppe->collect spill Spill Occurred? collect->spill contain_spill Contain and Clean Up Spill (Absorb and Collect) spill->contain_spill Yes assess_disposal Assess Disposal Options spill->assess_disposal No contain_spill->collect licensed_disposal Contact Licensed Waste Disposal Company assess_disposal->licensed_disposal incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration Option 1 destruction_plant Removal to a Licensed Chemical Destruction Plant licensed_disposal->destruction_plant Option 2 packaging Manage Contaminated Packaging incineration->packaging destruction_plant->packaging triple_rinse Triple Rinse and Recycle/ Recondition packaging->triple_rinse Option A landfill Puncture and Dispose in Sanitary Landfill packaging->landfill Option B end End: Disposal Complete triple_rinse->end landfill->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Laboratory Operations: A Guide to Handling Ditridecyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ditridecyl Phthalate (DTDP). Adherence to these procedural steps is crucial for ensuring personal safety and proper management of the chemical throughout its lifecycle in the laboratory.

Hazard Assessment

While this compound is not classified as a hazardous substance under GHS or Regulation (EC) No 1272/2008, it is crucial to handle it with care.[1][2][3] Some safety data sheets indicate that inhalation may cause respiratory irritation.[4] The primary routes of potential exposure are skin contact, eye contact, and inhalation of aerosols or dust.[5] Furthermore, some sources classify phthalates as potential endocrine disruptors.[6][7]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are fundamental to minimizing exposure. The following table summarizes the recommended equipment for handling this compound.

Body Part Personal Protective Equipment Standard/Specification Recommendations
Eyes/Face Safety GlassesNIOSH or EN 166 (EU)Minimum requirement with side shields.[1][5][8]
Chemical GogglesNIOSH or EN 166 (EU)Recommended for procedures with a higher risk of splashing.[5]
Face ShieldN/AUse in addition to goggles when there is a significant splash hazard.[5]
Hands Chemical-resistant glovesN/ANitrile or Neoprene gloves are recommended.[5] Inspect gloves for degradation or punctures before use and use proper removal techniques.[1][4]
Body Laboratory CoatN/AStandard lab coat to protect personal clothing.[5]
Chemical-resistant ApronN/ARecommended over a lab coat for tasks with a higher potential for splashes.[5]
Feet Closed-toe ShoesN/AMandatory for all laboratory chemical handling.[5]
Respiratory Not typically requiredN/AUse in a well-ventilated area or chemical fume hood.[1][5]
Particle RespiratorN95 (US) or P1 (EU EN 143)For nuisance levels of dust or aerosols.[1][4]
Cartridge RespiratorOV/AG/P99 (US) or ABEK-P2 (EU EN 143)For higher-level protection or in case of spills in poorly ventilated areas.[4]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for laboratory safety.

Step-by-Step Handling and Storage Protocol
  • Preparation : Before starting work, thoroughly review the Safety Data Sheet (SDS).[5] Ensure a chemical fume hood or other well-ventilated area is used for all manipulations.[5][8]

  • Donning PPE : Put on all appropriate PPE as detailed in the table above, including gloves, a lab coat, and eye protection.[5]

  • Handling : Avoid direct contact with skin and eyes.[8] Take measures to prevent the formation of dust and aerosols.[4][8]

  • Hand Hygiene : After handling, dispose of contaminated gloves properly and wash hands thoroughly with soap and water.[1][4]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Keep it away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures: Spills and First Aid

Spill Management:

  • Small Spills : Absorb the liquid with an inert material such as vermiculite, sand, or absorbent paper.[3][5][6] Collect the material into a suitable, sealed container for disposal.[1][4][5][6]

  • Large Spills : Evacuate the area immediately and follow your institution's emergency protocols.[5][8]

  • Precautions : Avoid creating dust during cleanup.[4] Prevent the spilled chemical from entering drains.[1][4][8]

First Aid Measures:

  • If Inhaled : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][4][8]

  • In Case of Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][4][8]

  • In Case of Eye Contact : Rinse eyes thoroughly with plenty of water for at least 15 minutes and seek medical attention.[4][8]

  • If Swallowed : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[1][4][8]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection : Collect used gloves, absorbent materials, and empty containers in a designated and clearly labeled hazardous waste container.[5]

  • Disposal Regulations : All chemical waste must be disposed of in strict accordance with all local, state, and federal regulations.[3][5] Contact a licensed professional waste disposal service for chemical destruction or incineration.[4]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1][4]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) prep2 Prepare Well-Ventilated Area (e.g., Fume Hood) prep1->prep2 prep3 Inspect & Don Appropriate PPE prep2->prep3 handle1 Perform Chemical Manipulation prep3->handle1 handle2 Avoid Skin/Eye Contact & Dust/Aerosol Formation handle1->handle2 clean1 Doff & Dispose of Contaminated Gloves handle1->clean1 spill Spill Occurs handle1->spill Potential Event exposure Personnel Exposure handle1->exposure Potential Event handle3 Store in Tightly Closed Container in Cool, Dry, Ventilated Area handle2->handle3 clean2 Wash Hands Thoroughly clean1->clean2 dispose1 Collect Contaminated Materials in Labeled Hazardous Waste Container clean1->dispose1 dispose2 Dispose via Licensed Service (Follow Regulations) dispose1->dispose2 spill_proc Follow Spill Management Protocol spill->spill_proc exposure_proc Administer First Aid & Seek Medical Attention exposure->exposure_proc

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.